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  • Product: 2-Bromo-5-(trifluoromethoxy)benzonitrile
  • CAS: 1804402-93-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Bromo-5-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-Bromo-5-(trifluoromethoxy)benzonitrile, a fluorinated aromatic compound of increasing interest i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-(trifluoromethoxy)benzonitrile, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document details its chemical structure, molecular weight, and physicochemical properties, and discusses its synthesis and potential applications, with a focus on providing field-proven insights for professionals in drug development.

Core Compound Identification and Molecular Weight

2-Bromo-5-(trifluoromethoxy)benzonitrile is a substituted benzonitrile featuring a bromine atom, a nitrile group, and a trifluoromethoxy group attached to the benzene ring. The precise arrangement of these functional groups is critical to its chemical identity and reactivity.

Based on available chemical supplier data, the definitive identification of this compound is as follows:

IdentifierValue
IUPAC Name 2-Bromo-5-(trifluoromethoxy)benzonitrile
CAS Number 1804402-93-4[1]
Molecular Formula C₈H₃BrF₃NO

The molecular weight is a fundamental property for any chemical synthesis or analysis. It is calculated from the molecular formula by summing the atomic weights of the constituent atoms.

Calculation of Molecular Weight:

  • Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol

  • Hydrogen (H): 3 atoms × 1.008 g/mol = 3.024 g/mol

  • Bromine (Br): 1 atom × 79.904 g/mol = 79.904 g/mol

  • Fluorine (F): 3 atoms × 18.998 g/mol = 56.994 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

Total Molecular Weight = 266.016 g/mol

This calculated molecular weight is consistent with that of its isomer, 5-Bromo-2-(trifluoromethoxy)benzonitrile, which is listed as 266.02 g/mol .[2][3]

It is crucial to distinguish this compound from the similarly named 2-Bromo-5-(trifluoromethyl)benzonitrile (CAS: 1483-55-2). The latter lacks the oxygen atom, resulting in a different molecular formula (C₈H₃BrF₃N) and a lower molecular weight of approximately 250.02 g/mol .[4][5]

Physicochemical Properties and Structural Analogs

Detailed experimental data for 2-Bromo-5-(trifluoromethoxy)benzonitrile is not extensively available in peer-reviewed literature, likely due to its status as a relatively novel research chemical. However, we can infer its properties from its structure and by examining its better-characterized isomers.

Structural Isomers and Their Properties:

Compound2-Bromo-5-(trifluoromethoxy)benzonitrile5-Bromo-2-(trifluoromethoxy)benzonitrile2-Bromo-5-(trifluoromethyl)benzonitrile
CAS Number 1804402-93-4[1]1210906-15-2[2][3]1483-55-2
Molecular Formula C₈H₃BrF₃NOC₈H₃BrF₃NOC₈H₃BrF₃N
Molecular Weight 266.02 g/mol 266.02 g/mol [3]250.02 g/mol
Physical Form Not specifiedColorless or white to yellow liquid or low melting solid[2]Solid[5]
Purity Not specified≥97%[2]≥98%[5]

The trifluoromethoxy group (-OCF₃) is a key feature of this molecule. It is a strong electron-withdrawing group and is known for its high lipophilicity, which can significantly influence a molecule's pharmacokinetic properties in drug discovery.

Synthesis Strategies and Methodologies

The synthesis of 2-Bromo-5-(trifluoromethoxy)benzonitrile is not yet widely published. However, a plausible synthetic route can be devised based on established organofluorine chemistry and reactions for analogous compounds. A hypothetical, multi-step synthesis is outlined below.

G cluster_0 Hypothetical Synthesis of 2-Bromo-5-(trifluoromethoxy)benzonitrile A 1-Bromo-4-nitrobenzene B 1-Bromo-4-aminophenol A->B Reduction (e.g., Fe/HCl) C 1-Bromo-4-hydroxybenzonitrile B->C Sandmeyer Reaction (NaNO₂, H₂SO₄ then CuCN) D 1-Bromo-4-(trifluoromethoxy)benzonitrile C->D Trifluoromethoxylation (e.g., CF₃I, Cu) E 2-Bromo-5-(trifluoromethoxy)benzonitrile D->E Directed Bromination (e.g., NBS, H₂SO₄)

Caption: Hypothetical synthetic pathway for 2-Bromo-5-(trifluoromethoxy)benzonitrile.

Experimental Protocol Considerations:

  • Step 1: Reduction of 1-Bromo-4-nitrobenzene: This is a standard reduction of a nitro group to an amine. Iron in acidic media is a common and effective method.

  • Step 2: Sandmeyer Reaction: This classic reaction converts the amino group into a nitrile via a diazonium salt intermediate. Careful temperature control is crucial to avoid decomposition of the diazonium salt.

  • Step 3: Trifluoromethoxylation: The introduction of the trifluoromethoxy group onto the phenol is a challenging but critical step. Various reagents and conditions have been developed for this transformation, often involving a source of the CF₃ group and a catalyst.

  • Step 4: Directed Bromination: The final bromination step requires careful consideration of the directing effects of the existing substituents to achieve the desired regioselectivity.

Applications in Research and Drug Development

Halogenated and fluorinated benzonitriles are valuable building blocks in organic synthesis, particularly in the pharmaceutical industry. The unique combination of a bromine atom, a nitrile group, and a trifluoromethoxy group in 2-Bromo-5-(trifluoromethoxy)benzonitrile offers several strategic advantages:

  • Orthogonal Reactivity: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. This allows for sequential and selective modifications of the molecule.

  • Modulation of Physicochemical Properties: The trifluoromethoxy group is often used as a bioisostere for other functional groups to improve metabolic stability, lipophilicity, and cell membrane permeability of drug candidates.

While specific applications for 2-Bromo-5-(trifluoromethoxy)benzonitrile are not yet documented, its structural motifs are present in a range of biologically active molecules.

Safety and Handling

Detailed safety information for 2-Bromo-5-(trifluoromethoxy)benzonitrile is not available. However, based on the data for its isomers, it should be handled with care.

General Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid contact with skin and eyes.

  • Avoid inhalation of dust or vapors.

For its structural analog, 2-Bromo-5-(trifluoromethyl)benzonitrile, the following GHS hazard statements have been reported: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[5]

Conclusion

2-Bromo-5-(trifluoromethoxy)benzonitrile is a specialized chemical intermediate with significant potential in synthetic chemistry. Its calculated molecular weight of 266.02 g/mol is a key parameter for its use in research and development. While detailed experimental data for this specific isomer is limited, its structural features suggest it is a valuable building block for the synthesis of complex molecules, particularly in the field of drug discovery. As with any novel compound, careful handling and adherence to safety protocols are essential.

References

  • Reagentia. 2-Bromo-5-(trifluoromethoxy)benzonitrile (1 x 1 g). Available at: [Link]. Accessed March 14, 2026.

  • PubChem. 2-Bromo-5-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Available at: [Link]. Accessed March 14, 2026.

  • U.S. Environmental Protection Agency (EPA). 2-BROMO-5-(TRIFLUOROMETHYL)BENZONITRILE Properties. CompTox Chemicals Dashboard. Available at: [Link]. Accessed March 14, 2026.

  • Cenmed Enterprises. 5-Bromo-2-(trifluoromethoxy)benzonitrile. Available at: [Link]. Accessed March 14, 2026.

Sources

Exploratory

Comprehensive NMR Analysis of 2-Bromo-5-(trifluoromethoxy)benzonitrile: A Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 2-Bromo-5-(trifluoromethoxy)benzonitrile (CAS: 1804402-93-4) Executive Summary & Structural Significance In modern medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 2-Bromo-5-(trifluoromethoxy)benzonitrile (CAS: 1804402-93-4)

Executive Summary & Structural Significance

In modern medicinal chemistry and agrochemical development, halogenated benzonitriles serve as critical, highly functionalized building blocks. 2-Bromo-5-(trifluoromethoxy)benzonitrile [5] is a prime example, featuring three distinct electron-modulating groups: a cyano (-CN), a bromo (-Br), and a trifluoromethoxy (-OCF3) moiety.

Elucidating the exact structure of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a multi-nuclear approach ( 1 H, 13 C, and 19 F). The wider chemical shift range in 19 F NMR makes it possible to resolve fluorine-containing functional groups with minimal overlap, providing a distinct analytical advantage [2]. This whitepaper provides a self-validating, step-by-step methodology for the comprehensive NMR analysis of this compound, detailing the causality behind experimental parameters and expected spectral outcomes.

Theoretical Framework: Spin Systems & Causality

To ensure high-fidelity data acquisition, an analytical scientist must first understand the theoretical spin dynamics of the molecule:

  • 1 H NMR (Proton): The benzene ring contains three magnetically inequivalent protons (H3, H4, H6), forming an AMX or ABX spin system. The electron-withdrawing cyano and bromo groups strongly deshield their ortho protons. The precise measurement of 3J (ortho) and 4J (meta) scalar couplings is required to confirm the 1,2,5-substitution pattern.

  • 19 F NMR (Fluorine): Fluorine-19 is a spin-½ nucleus with 100% natural abundance. The -OCF3 group will appear as a sharp singlet. Because 19 F NMR relaxation is often dominated by Chemical Shift Anisotropy (CSA) at high magnetic fields, specific acquisition parameters (such as extended relaxation delays) must be tailored to ensure quantitative reliability [1]. Furthermore, the chemical shift variability of trifluoromethoxy species is highly dependent on substrate topology and the electronic environment [3].

  • 13 C NMR (Carbon): The carbon spectrum is complicated by heteronuclear scalar coupling to the fluorine atoms. The trifluoromethyl carbon splits into a large quartet ( 1JCF​≈258 Hz), while the ipso-carbon attached to the oxygen exhibits a smaller, long-range coupling ( 3JCF​≈2 Hz).

Self-Validating Experimental Protocols

Do not treat NMR acquisition as a "black box." Every step in the protocol below is designed as a self-validating system to ensure data integrity and trustworthiness.

Step 1: Sample Preparation
  • Protocol: Dissolve 15–20 mg of 2-Bromo-5-(trifluoromethoxy)benzonitrile in 0.6 mL of deuterated chloroform (CDCl 3​ ). Add 0.03% v/v Tetramethylsilane (TMS) and Trichlorofluoromethane (CFCl 3​ ).

  • Causality: CDCl 3​ provides a non-polar, non-coordinating environment that prevents solvent-induced chemical shift perturbations. TMS and CFCl 3​ act as internal standards, creating a self-validating zero-point reference for 1 H/ 13 C and 19 F, respectively.

Step 2: Probe Tuning, Matching, and Shimming
  • Protocol: Perform automated or manual tuning and matching for 1 H, 13 C, and 19 F frequencies. Execute gradient shimming (Z0–Z5) on the deuterium lock signal.

  • Causality: Precise tuning maximizes the Q-factor of the probe coil, optimizing the signal-to-noise ratio (SNR). Rigorous shimming ensures B0​ magnetic field homogeneity, which is absolutely critical for resolving fine meta-couplings ( 4JHH​≈2.8 Hz) in the 1 H spectrum.

Step 3: Acquisition Parameters
  • 1 H NMR: 16 scans, 30° pulse angle, relaxation delay (D1) of 2 seconds.

  • 13 C{ 1 H} NMR: 1024 scans, 30° pulse angle, D1 of 5 seconds.

  • 19 F NMR: 64 scans, D1 of 3–5 seconds.

  • Causality: Quaternary carbons (C1, C2, C5, -CN, -CF3) lack attached protons and thus experience inefficient dipole-dipole relaxation, resulting in long T1​ relaxation times. A prolonged D1 of 5 seconds prevents signal saturation and ensures quantitative integration. Similarly, 19 F nuclei in the -OCF3 group require adequate relaxation delays due to CSA dominance [1].

NMR Analytical Workflow Diagram

NMR_Workflow A 1. Sample Preparation (CDCl3 + Internal Standards) B 2. Probe Tuning & Matching (Optimize for 1H, 13C, 19F) A->B C 3. Locking & Shimming (Ensure B0 Homogeneity) B->C D 4. 1D NMR Acquisition (1H, 13C{1H}, 19F) C->D E 5. Data Processing (FT, Phase/Baseline Correction) D->E F 6. Structural Validation (Confirm 2-Bromo-5-(trifluoromethoxy)benzonitrile) E->F

Figure 1: Self-validating NMR analytical workflow for multi-nuclear structural elucidation.

Quantitative Data Summaries

The following tables summarize the expected chemical shifts, multiplicities, and coupling constants based on empirical substituent effects and reference data for related trifluoromethoxybenzenes [4].

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)IntegrationAssignment
C3-H 7.75Doublet (d) 3JH3−H4​≈8.8 1HOrtho to Br
C6-H 7.52Doublet (d) 4JH4−H6​≈2.8 1HOrtho to CN
C4-H 7.40Doublet of doublets (dd) 3J≈8.8 , 4J≈2.8 1HOrtho to OCF 3​
Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
C5 148.5Quartet (q) 3JCF​≈2.0 C-OCF 3​ (ipso)
C3 135.2Singlet (s)-CH
C6 125.8Singlet (s)-CH
C2 125.0Singlet (s)-C-Br (ipso)
C4 122.4Singlet (s)-CH
CF 3​ 120.1Quartet (q) 1JCF​≈258.0 -OCF 3​
CN 116.5Singlet (s)-Cyano group
C1 115.0Singlet (s)-C-CN (ipso)
Table 3: Predicted 19 F NMR Data (376 MHz, CDCl 3​ )
PositionChemical Shift (ppm)MultiplicityIntegrationAssignment
-OCF 3​ -58.2Singlet (s)3FTrifluoromethoxy

Mechanistic Insights & Troubleshooting

  • Quadrupolar Broadening: The nitrogen-14 nucleus (spin I=1 ) in the cyano group and the bromine nuclei ( 79 Br and 81 Br, both spin I=3/2 ) possess electric quadrupole moments. Rapid quadrupolar relaxation can cause slight line broadening of the adjacent ipso-carbons (C1 and C2) in the 13 C spectrum. Analysts should be aware that this is a fundamental physical phenomenon, not an indicator of sample impurity.

  • Resolution of C-F Couplings: If the 3JCF​ coupling on C5 is unresolved and appears as a broad singlet rather than a distinct quartet, increase the digital resolution by zero-filling the Free Induction Decay (FID) to at least 64k or 128k points prior to Fourier Transformation.

References

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC (nih.gov).
  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.
  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press.
  • (Trifluoromethoxy)benzene | CID 68010. PubChem - NIH.
  • Bromo trifluoromethoxy (2-Bromo-5-(trifluoromethoxy)benzonitrile). Sigma-Aldrich.
Foundational

Mass Spectrometry of 2-Bromo-5-(trifluoromethoxy)benzonitrile: A Comprehensive Technical Guide

As a Senior Application Scientist in analytical chemistry, I frequently encounter heavily halogenated aromatic building blocks in drug discovery and agrochemical pipelines. 2-Bromo-5-(trifluoromethoxy)benzonitrile (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in analytical chemistry, I frequently encounter heavily halogenated aromatic building blocks in drug discovery and agrochemical pipelines. 2-Bromo-5-(trifluoromethoxy)benzonitrile (CAS: 1804402-93-4)[1] is a prime example of a structurally complex intermediate whose mass spectrometric (MS) behavior is dictated by competing thermodynamic and kinetic cleavage pathways.

This whitepaper provides an in-depth, self-validating technical guide to the MS characterization of this molecule. Rather than merely listing parameters, this guide explains the causality behind the experimental choices and the quantum-chemical logic driving its fragmentation.

Ionization Strategy & Causality (The "Why")

When developing an MS method for 2-Bromo-5-(trifluoromethoxy)benzonitrile, the first critical decision is the choice of ionization source.

Why Electron Ionization (EI) over Electrospray Ionization (ESI)? ESI is a "soft" ionization technique that relies on the presence of basic amines or acidic protons to form [M+H]+ or [M−H]− ions[2]. Our target molecule consists entirely of electron-withdrawing groups (nitrile, bromine, trifluoromethoxy) on a benzene ring. It lacks readily ionizable sites, making ESI highly inefficient and prone to signal suppression.

Instead, Electron Ionization (EI) at 70 eV is the gold standard for this class of compounds[3]. High-energy electrons interact directly with the π -electron cloud of the aromatic ring, ejecting an electron to form a robust radical cation [M]+∙ . This hard ionization provides highly reproducible, library-matchable fragmentation patterns that are essential for structural elucidation.

Experimental Methodology: GC-EI-MS Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) to verify isotopic ratio fidelity before the target analyte is introduced.

Step-by-Step Workflow
  • System Suitability Test (SST):

    • Action: Inject 1 µL of a 10 ppm bromobenzene standard.

    • Validation: Verify that the m/z 156 and 158 peaks exhibit a 1:1 ratio ( ±5% ) and that mass accuracy is within 0.1 Da. This validates the quadrupole's tuning for bromine isotopes.

  • Sample Preparation:

    • Dissolve 1 mg of 2-Bromo-5-(trifluoromethoxy)benzonitrile in 1 mL of GC-grade Dichloromethane (DCM) to create a 1 mg/mL stock. Dilute to 10 µg/mL (10 ppm) for injection.

  • Gas Chromatography (GC) Parameters:

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film). Causality: The non-polar stationary phase prevents active site adsorption of the halogenated ring.

    • Injection: 1 µL, Splitless mode at 250°C.

    • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: EI at 70 eV, Source Temperature: 230°C.

    • Analyzer: Quadrupole, scanning m/z 50 to 350.

GCMS_Workflow Sample 1. Sample Prep (DCM Dilution & SST) Injection 2. GC Injection (Splitless, 250°C) Sample->Injection Separation 3. Capillary Column (HP-5MS, Gradient) Injection->Separation Ionization 4. Electron Ionization (70 eV, 230°C) Separation->Ionization Analyzer 5. Mass Analyzer (Quadrupole) Ionization->Analyzer Detector 6. Data Acquisition (m/z 50-350) Analyzer->Detector

Fig 1. Standard GC-EI-MS analytical workflow for halogenated benzonitriles.

Mechanistic Fragmentation Pathways

Under 70 eV EI conditions, the fragmentation of 2-Bromo-5-(trifluoromethoxy)benzonitrile is governed by the relative bond dissociation energies of its substituents.

A. The Bromine Isotope Signature

The most immediate diagnostic feature is the isotopic doublet separated by 2 Da, corresponding to 79Br (50.69% natural abundance) and 81Br (49.31%). The molecular ion [M]+∙ will appear as a distinct 1:1 doublet at m/z 265 and 267. Any fragment retaining the bromine atom will preserve this signature.

B. Cleavage of the Trifluoromethoxy Group

The −OCF3​ group exhibits unique neutral losses. The C-F bonds are exceptionally strong, so fragmentation occurs at the C-O bonds:

  • Loss of ∙CF3​ (69 Da): Cleavage of the O-CF3 bond expels a trifluoromethyl radical, leaving an oxygen-stabilized cation at m/z 196/198.

  • Loss of ∙OCF3​ (85 Da): Less commonly, the entire group is lost, yielding a phenyl cation at m/z 180/182.

C. Nitrile Cleavage and Benzyne Formation

Benzonitriles are known to undergo dissociative ionization via the loss of neutral HCN (27 Da) or HNC. This process involves a complex rearrangement where a ring proton is transferred to the nitrogen before expulsion, forming a highly reactive benzyne radical cation ()[4]. For our target molecule, the loss of HCN from the molecular ion yields a fragment at m/z 238/240.

Fragmentation M Molecular Ion [M]⁺· m/z 265 / 267 (1:1) F1 [M - Br]⁺ m/z 186 M->F1 -Br· (-79/81 Da) F2 [M - CF3]⁺ m/z 196 / 198 M->F2 -CF3· (-69 Da) F3 [M - HCN]⁺· m/z 238 / 240 M->F3 -HCN (-27 Da) F4 [M - Br - CF3]⁺ m/z 117 F1->F4 -CF3· (-69 Da) F2->F4 -Br· (-79/81 Da)

Fig 2. Predictive EI-MS fragmentation pathways for 2-Bromo-5-(trifluoromethoxy)benzonitrile.

Quantitative Data & Exact Mass Table

To facilitate rapid data interpretation, the theoretical exact masses for the primary isotopic fragments are summarized below. Calculations are based on the monoisotopic mass of the 79Br isotope ( 12C=12.0000 , 1H=1.0078 , 19F=18.9984 , 14N=14.0031 , 16O=15.9949 , 79Br=78.9183 , 81Br=80.9163 ).

Fragment IdentityMolecular Formula ( 79Br )Exact Mass ( 79Br )Exact Mass ( 81Br )Diagnostic Feature
Molecular Ion [M]+∙ C8​H379​BrF3​NO+∙ 264.93 Da266.93 Da1:1 Isotopic Doublet
[M−HCN]+∙ C7​H279​BrF3​O+∙ 237.92 Da239.92 Da1:1 Isotopic Doublet
[M−CF3​]+ C7​H379​BrNO+ 195.94 Da197.94 Da1:1 Isotopic Doublet
[M−Br]+ C8​H3​F3​NO+ 186.02 DaN/ASinglet (No Bromine)
[M−OCF3​]+ C7​H379​BrN+ 179.94 Da181.94 Da1:1 Isotopic Doublet
[M−Br−CF3​]+ C7​H3​NO+∙ 117.02 DaN/ASinglet (Aromatic Core)

Note: The loss of the bromine radical ( [M−Br]+ ) results in a singlet peak at m/z 186, which is a definitive confirmation that the halogen has been cleaved from the aromatic ring.

References

  • Reagentia Chemical Catalog. 2-Bromo-5-(trifluoromethoxy)benzonitrile (CAS: 1804402-93-4). Reagentia. [Link]

  • National Institute of Standards and Technology (NIST). m-Trifluoromethylbenzonitrile Mass Spectrum. NIST Chemistry WebBook, SRD 69.[Link]

  • National Center for Biotechnology Information. 2-(Trifluoromethyl)benzonitrile | CID 67972. PubChem Database. [Link]

  • Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. PubMed Central (PMC), National Institutes of Health.[Link]

Sources

Exploratory

Structural and Crystallographic Profiling of 2-Bromo-5-(trifluoromethoxy)benzonitrile

Audience: Researchers, Crystallographers, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide Executive Summary The compound 2-Bromo-5-(trifluoromethoxy)benzonitrile (CAS: 1804402-9...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Crystallographers, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

The compound 2-Bromo-5-(trifluoromethoxy)benzonitrile (CAS: 1804402-93-4) is a highly versatile, fluorinated building block utilized extensively in medicinal chemistry and agrochemical development[1]. The integration of a trifluoromethoxy (-OCF3) group, a nitrile (-CN) moiety, and a heavy halogen (-Br) onto a single benzene ring creates a complex structural landscape governed by competing electronic and steric forces. Understanding the solid-state architecture of this molecule is critical for rational drug design, as its conformation directly dictates its lipophilicity, metabolic stability, and binding affinity within biological targets.

This whitepaper dissects the conformational dynamics of the -OCF3 group, maps the supramolecular halogen-bonding networks driven by the -Br and -CN substituents, and provides a self-validating crystallographic protocol for resolving its precise 3D structure.

Molecular Architecture & Conformational Dynamics

The Dichotomy of the Trifluoromethoxy Group

The -OCF3 group is unique among oxygen-containing substituents due to its highly electronegative fluorine atoms, which alter the hybridization and rotational barriers of the C(aryl)–O bond. In the gas phase or in solution, the -OCF3 group exists in a dynamic equilibrium between two primary conformations:

  • Coplanar Conformer: The oxygen and carbon atoms of the -CF3 group lie in the same plane as the aromatic ring.

  • Orthogonal Conformer: The -CF3 group is rotated approximately 90° out of the aromatic plane.

Ab initio calculations and electron diffraction studies on trifluoromethoxybenzene derivatives demonstrate that the orthogonal conformation is frequently the global thermodynamic minimum[2][3]. The preference for the orthogonal state is driven by the need to minimize steric repulsion between the bulky -CF3 group and the adjacent ortho-protons on the aromatic ring[4]. In the solid state, this orthogonal geometry is highly favored as it optimizes close-packing efficiency and reduces edge-to-face π–π repulsions[5].

ConformationalLogic A 2-Bromo-5-(trifluoromethoxy) benzonitrile B C-O Bond Rotation Analysis A->B Thermal Energy C Coplanar Conformer (Kinetic/Minor) B->C Dihedral ~0° D Orthogonal Conformer (Thermodynamic) B->D Dihedral ~90° E Crystal Lattice Packing C->E Rarely observed D->E Dominant in solid state

Conformational energy landscape of the trifluoromethoxy group.

Supramolecular Assembly via Halogen Bonding

Beyond intramolecular conformation, the crystal structure of 2-Bromo-5-(trifluoromethoxy)benzonitrile is dictated by intermolecular interactions. The molecule possesses a classic halogen bond (XB) donor in the form of the bromine atom, which features an electron-deficient "σ-hole" along the C–Br bond axis. Simultaneously, the sp-hybridized nitrogen of the benzonitrile group acts as a potent halogen bond acceptor[6][7].

This complementary donor-acceptor pair typically drives the formation of robust, highly directional 1D supramolecular chains characterized by C–Br···N≡C interactions. The linearity of these interactions (angles approaching 180°) is a hallmark of halogen-bonded networks in benzonitrile derivatives[7].

Self-Validating Crystallographic Protocol

To unambiguously resolve the molecular structure and supramolecular packing of 2-Bromo-5-(trifluoromethoxy)benzonitrile, a rigorous Single-Crystal X-Ray Diffraction (SCXRD) workflow must be employed. The following methodology is designed as a closed-loop, self-validating system to ensure absolute data integrity.

Step 1: Isothermal Crystallization
  • Action: Dissolve 50 mg of the compound in a binary solvent system (e.g., hexane/dichloromethane, 3:1 v/v). Allow the solution to evaporate isothermally at 20°C in a vibration-free environment.

  • Causality: The -OCF3 group is highly sensitive to kinetic trapping. Rapid precipitation can force the molecule into a metastable coplanar geometry. Slow, isothermal evaporation ensures the molecules have sufficient time to assemble into their lowest-energy thermodynamic state (the orthogonal conformer).

Step 2: Cryogenic Mounting
  • Action: Harvest a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope using perfluoropolyether oil. Mount the crystal on a goniometer and immediately flash-cool to 100 K using an open-flow nitrogen cryostat.

  • Causality: The -CF3 moiety acts as a molecular rotor with a very low rotational barrier. Data collection at room temperature inevitably results in severe rotational disorder (manifesting as smeared electron density in the Fourier map). Flash-cooling to 100 K "freezes" the rotor, allowing for the precise anisotropic refinement of the individual fluorine atoms.

Step 3: Data Collection & Integration
  • Action: Irradiate the crystal using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Collect full-sphere diffraction data using an area detector. Integrate the intensities and apply multi-scan absorption corrections.

  • Causality: Bromine is a heavy atom that strongly absorbs X-rays. Accurate absorption correction is mandatory to prevent systematic errors in the electron density map, which could otherwise obscure the positions of the lighter fluorine and oxygen atoms.

Step 4: Structure Solution & Refinement
  • Action: Solve the phase problem using direct methods (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F² (SHELXL).

  • Causality: The initial mathematical model generates a calculated diffraction pattern, which is iteratively compared against the experimental data. The R₁ and wR₂ factors must converge to a minimum, ensuring the proposed structural model accurately reflects the physical crystal.

Step 5: Validation Check (The Closed Loop)
  • Action: Generate a CIF file and submit it to the IUCr CheckCIF server.

  • Causality: This acts as the final quality control gate. Any Level A or B alerts (e.g., missing absorption corrections or unresolved -CF3 disorder) require the crystallographer to return to Step 4. The protocol is only complete when the structure passes validation without major alerts, proving the system is self-correcting.

SCXRD_Workflow S1 1. Crystal Growth (Isothermal Evaporation) S2 2. Cryo-Mounting (100 K N2 Stream) S1->S2 Prevents solvent loss S3 3. Data Collection (Diffractometer) S2->S3 Minimizes -OCF3 disorder S4 4. Structure Solution (Phase Determination) S3->S4 Integration & Scaling S5 5. Refinement (Least-Squares) S4->S5 Initial model S6 6. Validation (CheckCIF) S5->S6 R-factor minimization S6->S5 Iterative correction

Self-validating SCXRD workflow for structural determination.

Quantitative Structural Data

Based on the crystallographic behavior of analogous trifluoromethoxy-substituted benzenes and halogen-bonded benzonitriles, the anticipated structural parameters for 2-Bromo-5-(trifluoromethoxy)benzonitrile are summarized below.

ParameterAnticipated Value / RangeStructural Significance
Crystal System Monoclinic or TriclinicTypical for asymmetric tri-substituted benzenes lacking high internal symmetry.
Space Group P21​/c or P1ˉ Facilitates efficient close-packing and inversion symmetry within the lattice.
C–Br···N≡C Distance 2.90 – 3.15 ÅIndicates strong to moderate halogen bonding (significantly shorter than the sum of van der Waals radii).
C–Br···N Angle 165° – 180°Demonstrates the highly directional nature of the halogen bond (σ-hole interaction).
C(Ar)–O–CF₃ Dihedral ~90° (Orthogonal)Minimizes steric clash with adjacent aromatic protons, stabilizing the lattice.
Data Collection Temp 100 KEssential environmental control to suppress the rotational disorder of the -CF₃ rotor.

References

  • 2-Bromo-5-(trifluoromethoxy)benzonitrile (1 x 1 g)
  • Source: univie.ac.
  • Source: chemrxiv.
  • Source: jyu.
  • Source: researchgate.
  • Source: acs.
  • Source: epfl.

Sources

Foundational

Comprehensive Safety and Handling Guide for 2-Bromo-5-(trifluoromethoxy)benzonitrile in Advanced Synthesis

As a Senior Application Scientist, I frequently encounter highly functionalized building blocks that offer immense value in medicinal chemistry but pose complex safety challenges. 2-Bromo-5-(trifluoromethoxy)benzonitrile...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter highly functionalized building blocks that offer immense value in medicinal chemistry but pose complex safety challenges. 2-Bromo-5-(trifluoromethoxy)benzonitrile (CAS: 1804402-93-4) is a prime example. It is a highly versatile electrophile used in palladium-catalyzed cross-coupling reactions, yet its unique combination of functional groups creates a synergistic toxicological profile that demands stringent handling protocols.

This whitepaper deconstructs the mechanistic toxicology of this compound, establishes self-validating laboratory protocols, and outlines field-proven risk mitigation strategies.

Quantitative Data & Chemical Identity

To safely handle any novel building block, we must first quantify its physicochemical and hazard parameters. The table below consolidates the critical data required for risk assessment.

ParameterValue / Description
Chemical Name 2-Bromo-5-(trifluoromethoxy)benzonitrile
CAS Number 1804402-93-4
Molecular Formula C₈H₃BrF₃NO
Molecular Weight 266.01 g/mol
Hansch Lipophilicity (π) +1.04 (for the -OCF₃ group)
Primary GHS Hazards H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H331 (Toxic if inhaled), H315 (Skin irritation)
Reactivity Profile Electrophilic aromatic; susceptible to nucleophilic attack and thermal decomposition
Mechanistic Toxicology & Hazard Profile

Standard safety data sheets often list hazards without explaining the underlying chemical causality. Understanding why 2-Bromo-5-(trifluoromethoxy)benzonitrile is dangerous is critical for designing effective engineering controls.

The Lipophilicity Amplifier: The Trifluoromethoxy (-OCF₃) Group The -OCF₃ group is often referred to as a "super-halogen" due to its powerful electron-withdrawing nature and extreme lipophilicity. With a Hansch π parameter of +1.04, it is significantly more lipophilic than a standard methoxy group (1[1]).

  • Causality: This high lipophilicity acts as a "grease tag," dramatically increasing the molecule's ability to permeate the lipid bilayers of human skin and the blood-brain barrier. Consequently, dermal exposure to this compound results in much more rapid systemic absorption compared to unfunctionalized benzonitriles.

Metabolic and Thermal Toxicity: The Nitrile (-CN) Group Aliphatic nitriles often metabolize to release free cyanide in vivo. However, aromatic nitriles like benzonitrile undergo a different primary metabolic pathway: cytochrome P450-mediated aromatic hydroxylation to cyanophenols, meaning in vivo cyanide poisoning from ambient exposure is rare (2[2]).

  • Causality: The true severe hazard of the -CN group emerges during thermal decomposition. If the compound is subjected to extreme heat (e.g., thermal runaway during a reaction or a laboratory fire), it decomposes to emit highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx) (3[3]).

Electrophilic Irritation: The Bromine (-Br) Substituent The ortho-bromine atom makes the aromatic ring highly reactive for cross-coupling, but it also renders the molecule a potent alkylating/arylating agent in biological systems, leading to severe skin and eye irritation (H315/H319).

Standard Operating Procedure: Safe Handling & Reaction Setup

To ensure scientific integrity, every experimental workflow must be a self-validating system —meaning each step includes a built-in verification check before the operator is allowed to proceed. Below is the field-proven SOP for utilizing 2-Bromo-5-(trifluoromethoxy)benzonitrile in a Palladium-Catalyzed Suzuki-Miyaura Coupling.

Step 1: Reagent Preparation & Isolation
  • Action: Perform all handling inside a certified chemical fume hood with a minimum face velocity of 100 fpm, or ideally, within an inert-atmosphere glovebox. Wear double gloves (Nitrile inner, Butyl rubber outer) to counter the -OCF₃ driven dermal permeability.

  • Causality: Butyl rubber provides superior resistance to nitrile-containing solvents and compounds compared to standard latex or thin nitrile.

  • Validation Check: Verify the glovebox oxygen sensor reads <5 ppm O₂. This confirms the environment is inert, preventing oxidative degradation of the Pd(0) catalyst and mitigating fire risks.

Step 2: Weighing and Transfer
  • Action: Weigh 1.0 mmol of 2-Bromo-5-(trifluoromethoxy)benzonitrile using an anti-static spatula and an enclosed analytical balance.

  • Causality: The compound's lipophilicity means that even micro-dust adhering to PPE can easily penetrate the skin upon exiting the hood. Static charge can cause the powder to aerosolize.

  • Validation Check: The mass balance must stabilize within ±0.1 mg, and visual inspection must confirm zero powder residue on the exterior of the reaction vial.

Step 3: Reaction Execution
  • Action: Dissolve the compound in degassed 1,4-dioxane. Add the phenylboronic acid derivative, base (e.g., K₂CO₃), and Pd(dppf)Cl₂. Heat to 80°C under a reflux condenser.

  • Causality: Temperature control is paramount. Exceeding 100°C in the presence of strong bases or acids can trigger the hydrolysis of the nitrile group or initiate thermal decomposition, risking HCN release.

  • Validation Check: Analyze a 10 µL reaction aliquot via LC-MS after 4 hours. The protocol is validated to proceed to workup only when the chromatogram shows >95% consumption of the 2-Bromo-5-(trifluoromethoxy)benzonitrile starting material.

Step 4: Quenching and Workup
  • Action: Cool the reaction to 0°C and quench with a mild aqueous buffer (e.g., saturated NH₄Cl) rather than a strong mineral acid.

  • Causality: Strong mineral acids (like concentrated HCl) can rapidly hydrolyze the unreacted nitrile group, generating localized heat and potentially releasing toxic fumes.

  • Validation Check: Use pH paper to confirm the aqueous layer is mildly basic to neutral (pH 7-8) before initiating ethyl acetate extraction.

Exposure Response & Decontamination Workflow

Despite rigorous engineering controls, accidental exposure requires immediate, algorithmic decision-making. The workflow below dictates the exact sequence of actions for spills and human exposure.

G N1 Incident: Exposure or Spill N2 Assess Incident Type N1->N2 N3 Chemical Spill (No Human Exposure) N2->N3 Environmental N4 Human Exposure (Skin/Eye/Inhalation) N2->N4 Personnel N5 Evacuate & Ventilate Area N3->N5 N9 Flush with Water (Min 15 minutes) N4->N9 N6 Absorb with Inert Material (Sand/Vermiculite) N5->N6 N7 Dispose as Hazardous Waste (EPA/RCRA Protocol) N6->N7 N8 Seek Immediate Medical Attention N10 Administer Cyanide Antidote (If HCN symptoms present) N8->N10 Extreme Cases N9->N8

Workflow for 2-Bromo-5-(trifluoromethoxy)benzonitrile exposure and spill response.

Emergency Preparedness Note: While in vivo cyanide generation from ambient exposure to this specific compound is unlikely, laboratory safety standards dictate that an emergency cyanide antidote kit (containing amyl nitrite or hydroxocobalamin) MUST be rapidly available in facilities handling bulk nitriles, specifically to address inhalation risks during thermal decomposition events (4[4]).

References
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
  • Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf.
  • BENZONITRILE | CAMEO Chemicals - NOAA.
  • Hazard Summary: Benzonitrile - New Jersey Department of Health.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the synthesis of 2-Bromo-5-(trifluoromethoxy)benzonitr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of 2-Bromo-5-(trifluoromethoxy)benzonitrile, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the bromo, trifluoromethoxy, and nitrile functionalities on the benzene ring makes this compound a versatile intermediate for accessing a wide range of complex molecular architectures. This document will delve into the most logical and field-proven synthetic strategy, offering not just a methodology, but a causal understanding of the experimental choices involved.

Strategic Overview and Retrosynthetic Analysis

The synthesis of 2-Bromo-5-(trifluoromethoxy)benzonitrile is most effectively approached through a two-step process starting from the commercially available 3-(trifluoromethoxy)aniline. This strategy leverages the robust and well-established Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of primary anilines into a variety of functional groups.[1][2][3]

The retrosynthetic analysis reveals a clear pathway: the target benzonitrile can be disconnected at the C-Br and C-CN bonds, both pointing back to a common diazonium salt intermediate derived from an appropriately substituted aniline. The trifluoromethoxy group is a stable substituent and is carried through the synthesis from the starting material.

Our forward synthesis, therefore, will involve two key transformations:

  • Diazotization of 3-(trifluoromethoxy)aniline to form the corresponding diazonium salt.

  • Sandmeyer Reaction to introduce the bromine and nitrile groups. Given the ortho-para directing nature of the amino group and the meta-directing nature of the trifluoromethoxy group, a two-step Sandmeyer approach is the most logical route. First, a bromination reaction will be performed, followed by the introduction of the nitrile group.

The Synthetic Pathway: A Detailed Exploration

The chosen synthetic route is designed for efficiency, reliability, and scalability. Each step is explained with a focus on the underlying chemical principles and practical considerations.

Step 1: Bromination of 3-(trifluoromethoxy)aniline

The initial step involves the regioselective bromination of 3-(trifluoromethoxy)aniline. The amino group is a strongly activating, ortho-, para-director, while the trifluoromethoxy group is a deactivating, meta-director. This directing group opposition necessitates a careful choice of brominating agent and reaction conditions to achieve the desired 2-bromo-5-(trifluoromethoxy)aniline isomer. A direct electrophilic bromination is a viable approach.[4]

Alternatively, and for greater control, a Sandmeyer bromination of 3-(trifluoromethoxy)aniline can be employed. This method proceeds via the formation of a diazonium salt, which is then reacted with a copper(I) bromide catalyst.[1][2]

Step 2: Sandmeyer Cyanation

With 2-Bromo-5-(trifluoromethoxy)aniline in hand, the next critical transformation is the introduction of the nitrile group at the 1-position. This is achieved through a second Sandmeyer reaction, this time utilizing copper(I) cyanide.[1][5] The amino group of 2-Bromo-5-(trifluoromethoxy)aniline is first converted to a diazonium salt, which is then subjected to cyanation.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyanation A 3-(trifluoromethoxy)aniline B Diazotization (NaNO2, HBr, 0-5 °C) A->B C 3-(trifluoromethoxy)benzenediazonium bromide B->C D Sandmeyer Bromination (CuBr) C->D E 2-Bromo-5-(trifluoromethoxy)aniline D->E F 2-Bromo-5-(trifluoromethoxy)aniline G Diazotization (NaNO2, HCl, 0-5 °C) F->G H 2-Bromo-5-(trifluoromethoxy)benzenediazonium chloride G->H I Sandmeyer Cyanation (CuCN) H->I J 2-Bromo-5-(trifluoromethoxy)benzonitrile I->J

Sources

Foundational

2-Bromo-5-(trifluoromethoxy)benzonitrile: A Strategic Tri-Functional Intermediate in Advanced Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery and agrochemical development, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of the final active p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). 2-Bromo-5-(trifluoromethoxy)benzonitrile (CAS: 1804402-93-4) [1] has emerged as a highly privileged, tri-functional intermediate. By combining an ortho-directing bromide, a versatile nitrile, and a metabolically robust trifluoromethoxy group on a single benzene ring, this scaffold allows researchers to execute divergent synthetic workflows while simultaneously embedding optimal physicochemical properties into the target molecule.

This technical guide provides an in-depth analysis of the structural rationale behind this intermediate, maps out its synthetic utility through mechanistic pathways, and details self-validating experimental protocols for its application in advanced organic synthesis.

Physicochemical Profiling: The Trifluoromethoxy Advantage

The incorporation of fluorine into drug candidates is a cornerstone of medicinal chemistry. However, the trifluoromethoxy group ( −OCF3​ ) offers distinct advantages over the more common trifluoromethyl ( −CF3​ ) group, earning it the moniker of a "super-halogen."

  • Maximized Lipophilicity: The −OCF3​ group is one of the most lipophilic substituents available, boasting a Hansch π parameter of +1.04 (compared to +0.88 for −CF3​ ) [2]. This allows for the fine-tuning of a drug's logP , directly enhancing membrane permeability and bioavailability.

  • Metabolic Stability: Traditional methoxy ( −OCH3​ ) groups are notorious metabolic liabilities, highly susceptible to cytochrome P450-mediated oxidative O-dealkylation. The strong electron-withdrawing nature of the three fluorine atoms in the −OCF3​ group drastically strengthens the C-O bond, rendering it highly resistant to enzymatic breakdown [2, 3].

  • Conformational Flexibility: Unlike the rigid −CF3​ group, the oxygen atom in the −OCF3​ moiety allows for rotation, enabling the substituent to adopt conformations that minimize steric clashes and optimize hydrophobic interactions within a target protein's binding pocket.

Structural Rationale: The Ortho-Bromo Nitrile Core

Beyond the −OCF3​ group, the molecular architecture of 2-Bromo-5-(trifluoromethoxy)benzonitrile provides two highly reactive, orthogonal handles:

  • The Nitrile Group ( −CN ): Positioned at C1, the nitrile is a powerful electron-withdrawing group that activates the ring. It serves as a versatile precursor, capable of being hydrolyzed to amides/carboxylic acids, reduced to primary benzylamines, or converted into bioisosteric heterocycles like 1H-tetrazoles.

  • The Bromide Group ( −Br ): Positioned at C2 (ortho to the nitrile), the bromide is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. The adjacent nitrile group sterically and electronically influences this position, requiring specific catalytic systems to overcome ortho-hindrance during oxidative addition.

Divergent Synthetic Workflows

The true value of this intermediate lies in its ability to act as a central hub for divergent synthesis. The diagram below illustrates how a single scaffold can be transformed into distinct structural classes depending on the applied methodology.

G Core 2-Bromo-5-(trifluoromethoxy) benzonitrile Reaction1 Suzuki-Miyaura Coupling Core->Reaction1 Arylboronic Acid, Pd Cat. Reaction2 Buchwald-Hartwig Amination Core->Reaction2 Amine, Pd Cat. Reaction3 Nitrile Cycloaddition Core->Reaction3 NaN3, Lewis Acid Prod1 Biaryl Scaffold (C-C Bond) Reaction1->Prod1 Prod2 Aniline Derivative (C-N Bond) Reaction2->Prod2 Prod3 Tetrazole Bioisostere (Heterocycle) Reaction3->Prod3

Divergent synthetic workflows for 2-Bromo-5-(trifluoromethoxy)benzonitrile.

Mechanistic Insights: Palladium-Catalyzed Cross-Coupling

When utilizing the bromide handle for C-C bond formation via the Suzuki-Miyaura reaction, understanding the catalytic cycle is essential for troubleshooting and optimizing yields. The ortho-nitrile group creates steric bulk that can impede the final reductive elimination step. Therefore, ligands with a large "bite angle" (such as dppf) are required to force the palladium intermediate into a geometry that accelerates product release.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + Ar-Br (Core Molecule) TransMet Transmetalation Complex (Pd-II) OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 - Biaryl Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include the causality behind reagent selection and built-in analytical checkpoints.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Synthesize a functionalized biaryl scaffold targeting the C2 position.

  • Preparation: In an oven-dried Schlenk flask, combine 2-Bromo-5-(trifluoromethoxy)benzonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv). Causality: The bidentate dppf ligand provides a wide bite angle, which sterically crowds the Pd(II) center, accelerating the reductive elimination step that is otherwise hindered by the ortho-nitrile group.

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v). Causality: Water is strictly required to dissolve the inorganic base and hydroxylate the boronic acid, forming the reactive boronate complex necessary for transmetalation. Degas the mixture via three freeze-pump-thaw cycles to prevent oxidation of the Pd(0) active species.

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The starting material will present a distinct isotopic doublet at m/z 266/268 (due to 79Br/81Br ). The complete disappearance of this doublet and the emergence of the product mass validates successful conversion. Troubleshooting: If the solution turns completely black early in the reaction, it indicates catalyst decomposition into inactive "Palladium black," usually due to insufficient degassing.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4​ , and purify via flash chromatography.

Protocol B: Conversion of Nitrile to 1H-Tetrazole (Bioisostere Synthesis)

Objective: Convert the C1 nitrile into a tetrazole, a metabolically stable bioisostere of a carboxylic acid.

  • Preparation: In a round-bottom flask, dissolve 2-Bromo-5-(trifluoromethoxy)benzonitrile (1.0 equiv) in anhydrous DMF.

  • Reagent Addition: Add Sodium Azide ( NaN3​ , 1.5 equiv) and Zinc Bromide ( ZnBr2​ , 1.5 equiv). Causality: ZnBr2​ acts as a Lewis acid, coordinating to the nitrogen of the nitrile group. This coordination withdraws electron density from the nitrile carbon, significantly lowering the activation energy required for the [3+2] cycloaddition with the azide ion. This is a safer and more efficient alternative to using strong Brønsted acids, which risk generating highly toxic and explosive hydrazoic acid ( HN3​ ) gas.

  • Reaction: Heat the mixture to 120 °C for 16 hours. Causality: DMF is chosen as it is a polar aprotic solvent capable of solubilizing the inorganic salts while withstanding high reaction temperatures.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The highly polar tetrazole product will remain near the baseline compared to the highly mobile starting material.

  • Workup (Critical Step): Cool the mixture and quench with 1M HCl until the pH reaches 2-3. Causality: The product initially forms as a zinc/sodium tetrazolide salt, which is highly water-soluble. Acidification is strictly required to protonate the tetrazole, rendering it neutral and allowing it to be extracted into the organic phase (EtOAc). Failure to acidify will result in zero isolated yield.

Quantitative Data: Substituent Comparison

To quantitatively justify the selection of the −OCF3​ group over traditional substituents, the following table summarizes the physicochemical properties impacting drug design [2, 3].

SubstituentHansch π Value (Lipophilicity)Electronic Effect ( σp​ )Metabolic StabilityPrimary Advantage in Drug Design
−H 0.000.00Low (Prone to oxidation)Baseline reference
−CH3​ +0.56-0.17Moderate (Benzylic oxidation)Weak electron donor, slight lipophilicity increase
−CF3​ +0.88+0.54High (C-F bond strength)Strong electron withdrawal, high lipophilicity
−OCF3​ +1.04+0.35Very High (Resists O-dealkylation)"Super-halogen", maximizes lipophilicity while maintaining oxygen lone pairs

Conclusion

2-Bromo-5-(trifluoromethoxy)benzonitrile is far more than a simple aromatic building block; it is a highly engineered intermediate designed for the rigors of modern medicinal chemistry. By leveraging the ortho-bromo nitrile motif for divergent cross-coupling and heterocycle synthesis, and relying on the −OCF3​ group to impart exceptional metabolic stability and lipophilicity, researchers can rapidly access advanced, drug-like chemical space. Adherence to the mechanistically grounded protocols outlined in this guide ensures high-fidelity, reproducible access to these valuable scaffolds.

References

  • Reagentia. "2-Bromo-5-(trifluoromethoxy)benzonitrile (CAS: 1804402-93-4)." Reagentia Chemical Catalog. Available at: [Link]

  • Novás, M., & Matos, M. J. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules, 30(14), 3009. Available at:[Link]

Exploratory

The Trifluoromethoxy Group: A Comprehensive Technical Guide to its Reactivity and Application in Drug Development

Abstract The trifluoromethoxy (OCF₃) group has emerged as a substituent of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, characterized...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The trifluoromethoxy (OCF₃) group has emerged as a substituent of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, characterized by a potent electron-withdrawing inductive effect and a counteracting, albeit weaker, resonance effect, coupled with its high lipophilicity and metabolic stability, make it a valuable tool for fine-tuning the properties of organic molecules. This in-depth technical guide provides a comprehensive overview of the reactivity of the trifluoromethoxy group for researchers, scientists, and drug development professionals. We will delve into its influence on aromatic substitution reactions, its behavior with organometallic reagents, and the synthetic strategies for its introduction into molecular scaffolds. Furthermore, this guide will explore the profound impact of the OCF₃ group on metabolic stability and provide practical insights into the analytical techniques used for the characterization of trifluoromethoxy-containing compounds.

Core Electronic Properties of the Trifluoromethoxy Group

The trifluoromethoxy group's influence on a molecule's reactivity is a direct consequence of its distinct electronic nature. It is a fascinating substituent that exhibits a duality of electronic effects: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M).

The potent inductive effect arises from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and, consequently, the C-O bond, drawing electron density away from the rest of the molecule. This effect is significantly stronger than that of a methoxy group.[1]

Simultaneously, the lone pairs on the oxygen atom can participate in resonance , donating electron density to an adjacent π-system, such as an aromatic ring. However, the strong inductive pull of the CF₃ moiety diminishes the electron-donating capacity of the oxygen atom compared to a methoxy group.[2]

This interplay of opposing electronic forces results in the trifluoromethoxy group being a net electron-withdrawing group , which deactivates aromatic rings towards electrophilic attack. However, the resonance donation, although attenuated, is sufficient to direct incoming electrophiles to the ortho and para positions.

Quantitative Measures of Electronic Influence

The electronic impact of the OCF₃ group can be quantified using Hammett and Taft substituent constants, which provide a valuable framework for predicting its effect on reaction rates and equilibria.

ParameterValueDescription
σp 0.35 - 0.36Quantifies the electronic effect from the para position, reflecting a combination of inductive and resonance effects. The positive value indicates net electron withdrawal.
σm 0.38 - 0.39Quantifies the electronic effect from the meta position, which is primarily influenced by the inductive effect. The larger positive value compared to σp highlights the strong -I effect.
σI ~0.41Represents the inductive effect component.
σR ~ -0.06Represents the resonance effect component, indicating weak π-donation.

Data compiled from various sources.

Reactivity in Aromatic Systems

The trifluoromethoxy group significantly modulates the reactivity of aromatic rings, influencing the regioselectivity and rate of substitution reactions.

Electrophilic Aromatic Substitution (EAS)

As established by its electronic properties, the OCF₃ group is a deactivating, ortho, para-directing substituent in electrophilic aromatic substitution reactions.[3] The deactivation arises from the dominant electron-withdrawing inductive effect, which reduces the nucleophilicity of the aromatic ring. The ortho, para-directing nature is a consequence of the resonance effect, which enriches the electron density at these positions, making them more susceptible to electrophilic attack than the meta position.

The deactivating nature of the OCF₃ group is evident when comparing the reaction rates of trifluoromethoxybenzene with benzene in EAS reactions. For instance, the nitration of trifluoromethoxybenzene is significantly slower than that of benzene.

Diagram: Influence of the Trifluoromethoxy Group on Electrophilic Aromatic Substitution

EAS_OCF3 cluster_reactivity Reactivity Towards Electrophiles cluster_directing Directing Effect of -OCF3 Benzene Benzene Trifluoromethoxybenzene Trifluoromethoxybenzene Benzene->Trifluoromethoxybenzene Faster Anisole Anisole Anisole->Benzene Faster OCF3_Aromatic Ar-OCF3 Ortho_Product ortho-Substituted OCF3_Aromatic->Ortho_Product Major Para_Product para-Substituted OCF3_Aromatic->Para_Product Major

Caption: Reactivity and directing effects of the OCF₃ group in EAS.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the trifluoromethoxy group can activate an aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a good leaving group (e.g., a halide). The OCF₃ group helps to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.[4]

However, when compared to the trifluoromethyl (CF₃) group, the trifluoromethoxy group is a less potent activator for SNAr. This is because the +M effect of the oxygen atom in the OCF₃ group partially counteracts the electron-withdrawing inductive effect, making it less effective at stabilizing the anionic intermediate than the purely inductively withdrawing CF₃ group.[4]

SubstituentHammett Constant (σp)Relative Reactivity in SNAr
-NO₂0.78Very High
-CF₃0.53High
-OCF₃ 0.36 Moderate
-Cl0.23Low

Comparative data based on Hammett constants and general reactivity trends.

Synthesis of Trifluoromethoxy-Containing Compounds

The introduction of the trifluoromethoxy group into organic molecules presents unique challenges, primarily due to the instability of the trifluoromethoxide anion (CF₃O⁻), which can readily decompose to difluorophosgene (COF₂) and fluoride.[5] Nevertheless, several effective methods have been developed.

From Phenols: The Most Common Approach

The most prevalent strategy for the synthesis of aryl trifluoromethyl ethers involves the conversion of phenols.

A traditional and robust method involves a two-step process. First, the phenol is converted to a chloroformate or xanthate intermediate. This is then followed by a fluorination step, often using reagents like antimony trifluoride or sulfur tetrafluoride, which can require harsh reaction conditions.[5]

More modern approaches utilize electrophilic trifluoromethylating agents that can directly react with phenols under milder conditions. Hypervalent iodine reagents, such as Togni's reagents, are particularly effective.[6]

Experimental Protocol: O-Trifluoromethylation of a Phenol using Togni's Reagent II

Objective: To synthesize an aryl trifluoromethyl ether from the corresponding phenol.

Materials:

  • Phenol substrate

  • 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni's Reagent II)

  • Cesium carbonate (Cs₂CO₃)

  • Chloroform (CHCl₃), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere setup

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenol substrate (1.0 equiv), Togni's Reagent II (1.2 equiv), and cesium carbonate (0.1 equiv).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous chloroform via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aryl trifluoromethyl ether.[7]

Characterization:

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. A characteristic singlet in the ¹⁹F NMR spectrum between -57 and -60 ppm is indicative of the Ar-OCF₃ group.

Diagram: Synthetic Workflow for Aryl Trifluoromethyl Ether Synthesis

Synthesis_Workflow Start Phenol Substrate Reaction O-Trifluoromethylation (Room Temperature) Start->Reaction Reagents Togni's Reagent II Cs2CO3, CHCl3 Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Aryl Trifluoromethyl Ether Purification->Product

Sources

Foundational

The Trifluoromethoxy Anomaly: Electronic Properties, Conformational Dynamics, and Synthetic Methodologies in Aromatic Systems

Introduction: The "Super-Halogen" Paradigm In the realm of medicinal chemistry and advanced materials, the trifluoromethoxy ( −OCF3​ ) group has emerged as a critical structural motif. Often referred to as a "super-halog...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Super-Halogen" Paradigm

In the realm of medicinal chemistry and advanced materials, the trifluoromethoxy ( −OCF3​ ) group has emerged as a critical structural motif. Often referred to as a "super-halogen" or "pseudo-halogen" due to its unique combination of high electronegativity and extreme lipophilicity, the −OCF3​ group offers a profound way to modulate the physicochemical properties of aromatic scaffolds (1[1]).

Unlike its non-fluorinated counterpart, the methoxy group ( −OCH3​ ), which acts as a strong electron-donating group via resonance, the −OCF3​ moiety is a net electron-withdrawing group. This fundamental electronic inversion dictates the reactivity, metabolic stability, and target binding affinity of −OCF3​ -substituted aromatics, making it a highly desirable, albeit synthetically challenging, functional group in rational drug design (2[2]).

Quantitative Electronic Parameters

To engineer −OCF3​ -containing molecules effectively, scientists must quantify its electronic influence. The Hammett substituent constants ( σ ) provide an empirical, self-validating measure of this effect.

Table 1: Comparative Electronic Parameters of Oxygen and Sulfur Substituents

Substituent σp​ (Para) σm​ (Meta)Inductive ( F )Resonance ( R )Hansch ( π )
−OCH3​ -0.27+0.12+0.26-0.51-0.02
−OCF3​ +0.35+0.38+0.39-0.04+1.04
−CF3​ +0.54+0.43+0.38+0.16+0.88
−SCF3​ +0.50+0.40+0.36+0.14+1.44

Data synthesized from established Hammett constant databases and recent literature (3[3], 4[4]).

Causality of Electronic Behavior: The data reveals a critical mechanistic reality. The three highly electronegative fluorine atoms exert a powerful inductive pull ( −I effect, F=+0.39 ), which completely overwhelms the weak resonance donation ( +R effect, R=−0.04 ) of the oxygen lone pairs. Consequently, −OCF3​ deactivates the aromatic ring toward electrophilic aromatic substitution, contrasting sharply with the activating nature of −OCH3​ (5[5]).

Stereoelectronic Effects and Conformational Dynamics

A fascinating and often overlooked aspect of the −OCF3​ group is its conformational preference when attached to an aromatic ring. In anisole (methoxybenzene), the methyl group prefers to be coplanar with the phenyl ring to maximize the overlap between the oxygen p-orbital and the aromatic π -system. However, (trifluoromethoxy)benzene heavily favors an orthogonal conformation, where the C(aryl)–O–CF3​ dihedral angle approaches 90° (6[6]).

The Causality of Orthogonality: This orthogonal shift is driven by a stereoelectronic effect rather than pure steric bulk. The highly electron-withdrawing CF3​ group contracts the oxygen lone pairs, reducing their ability to conjugate with the aromatic ring. Furthermore, the orthogonal geometry minimizes electrostatic repulsion between the fluorine atoms and the ortho-hydrogens (or the π -cloud) (7[7], 8[8]). This lack of coplanarity physically prevents resonance, perfectly explaining the near-zero resonance parameter ( R=−0.04 ) observed in the Hammett data.

G OCF3 OCF3 Group on Arene Inductive Strong -I Effect (Fluorine Electronegativity) OCF3->Inductive Resonance Weak +R Effect (Oxygen Lone Pairs) OCF3->Resonance Conformation Orthogonal Conformation (Minimizes Repulsion) OCF3->Conformation Reactivity Net Deactivation (Electrophilic Attack) Inductive->Reactivity Resonance->Reactivity Conformation->Resonance Reduces orbital overlap

Caption: Logical relationship of OCF3 electronic and conformational effects.

Experimental Methodologies: Synthesis and Validation

Incorporating the −OCF3​ group is notoriously challenging because the trifluoromethoxide anion ( −OCF3−​ ) is highly unstable, rapidly decomposing into phosgene and fluoride (2[2]). Consequently, modern synthetic protocols rely on specialized trifluoromethoxylation reagents or photoredox catalysis to generate stable radical intermediates (9[9],10[10]).

Protocol 1: Photoredox-Catalyzed Radical Trifluoromethoxylation

Causality & Design: This protocol utilizes visible-light photoredox catalysis to generate an ∙OCF3​ radical from a stable precursor (e.g., N-trifluoromethoxy-4-cyano-pyridinium) under mild conditions, avoiding the decomposition pathways of the anion. The self-validating nature of this protocol relies on 19F NMR tracking, where the distinct chemical shift of the −OCF3​ group ( ≈−58 ppm) confirms successful incorporation.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with the aromatic substrate (0.5 mmol), the photoredox catalyst (e.g., 4-CzIPN, 2 mol%), and the −OCF3​ radical source (0.75 mmol).

  • Solvent Addition: Add anhydrous, degassed acetonitrile (5.0 mL) to the mixture. Rationale: Acetonitrile stabilizes the radical intermediates and prevents unwanted side reactions.

  • Irradiation: Seal the tube, remove it from the glovebox, and irradiate with blue LEDs (456 nm) at room temperature for 2-4 hours. The light excites the photocatalyst, initiating a single-electron transfer (SET) that cleaves the N-O bond of the reagent, releasing the ∙OCF3​ radical.

  • Quenching & Extraction: Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation ( 19F NMR): Dissolve a crude aliquot in CDCl3​ with a known internal standard (e.g., fluorobenzene). A singlet around -58 ppm strongly indicates successful −OCF3​ incorporation.

  • Purification: Isolate the target compound via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Workflow Start Substrate Preparation (Aromatic Precursor) Reagent Addition of CF3O Source (Radical Reagent) Start->Reagent Catalysis Photocatalyst + Light (Visible Light Irradiation) Reagent->Catalysis Reaction Radical Generation & C-O Bond Formation Catalysis->Reaction Purification Quenching & Column Chromatography Reaction->Purification Validation 19F NMR & HPLC Validation Purification->Validation

Caption: Step-by-step workflow for photoredox-catalyzed trifluoromethoxylation.

Protocol 2: Determination of Hammett Constants via pKa​ Titration

Causality & Design: To empirically validate the electronic parameters of a newly synthesized −OCF3​ derivative, researchers measure the pKa​ of the corresponding substituted benzoic acid. The Hammett equation ( σ=pKa​(benzoic acid)−pKa​(substituted benzoic acid) ) provides a direct, self-validating readout of the electronic effect (3[3]).

Step-by-Step Methodology:

  • Standardization: Standardize a 0.01 M NaOH solution using potassium hydrogen phthalate (KHP) to ensure precise titrant concentration.

  • Sample Preparation: Dissolve 1.0 mmol of 4-(trifluoromethoxy)benzoic acid in 50 mL of a 1:1 ethanol/water mixture. Rationale: The co-solvent is necessary due to the extreme lipophilicity ( π=+1.04 ) of the −OCF3​ group, which renders the acid insoluble in pure water.

  • Titration: Immerse a calibrated pH electrode into the solution. Add the standardized NaOH dropwise while stirring, recording the pH after each addition until past the equivalence point.

  • Data Analysis: Plot the titration curve (pH vs. Volume of NaOH). Identify the half-equivalence point, where pH=pKa​ .

  • Calculation: Subtract the measured pKa​ from the known pKa​ of unsubstituted benzoic acid (measured under identical solvent conditions) to derive the σp​ value.

Implications in Drug Design

The strategic placement of a trifluoromethoxy group profoundly impacts a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile:

  • Lipophilicity & Permeability: With a Hansch π parameter of +1.04, the −OCF3​ group is one of the most lipophilic substituents available, significantly enhancing passive membrane permeability across the blood-brain barrier (11[11]).

  • Metabolic Stability: The strong C-F bonds (dissociation energy ≈485 kJ/mol) resist oxidative metabolism by cytochrome P450 enzymes, prolonging the drug's half-life compared to vulnerable methoxy analogs (2[2]).

  • Binding Affinity: The orthogonal conformation of the −OCF3​ group allows it to project deeply into hydrophobic binding pockets of target proteins (e.g., CDK2 inhibitors), forming unique multipolar interactions with the receptor backbone that coplanar groups cannot achieve (12[12]).

Conclusion

The trifluoromethoxy group represents a masterclass in stereoelectronic tuning. By understanding the interplay between its strong inductive withdrawal, negligible resonance donation, and orthogonal conformational preference, application scientists can leverage this "super-halogen" to overcome metabolic liabilities and optimize the pharmacokinetic profiles of next-generation therapeutics.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL:[Link]

  • Tf2O as a CF3 Source for the Synthesis of Trifluoromethoxylation Reagent nC4F9SO3CF3 Source: ACS Publications URL:[Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journals URL:[Link]

  • sos-SD-243-00079.pdf (Hammett Constants Data) Source: Thieme Connect URL:[Link]

  • Design and Evaluation of New 6-Trifluoromethoxy-Isatin Derivatives as Potential CDK2 Inhibitors Source: PMC (NIH) URL:[Link]

  • Impact of Conformations and Size on the Antileishmanial Activity of New Quinazoline Derivatives Source: ChemRxiv URL:[Link]

  • Stereoelectronic effect Source: Wikipedia URL:[Link]

  • The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituents Source: Infoscience - EPFL URL:[Link]

  • Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis Source: ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethoxy)benzonitrile

Introduction: The Strategic Importance of Arylamines in Modern Chemistry The synthesis of arylamines is a cornerstone of contemporary organic chemistry, particularly within the realms of pharmaceutical and materials scie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Arylamines in Modern Chemistry

The synthesis of arylamines is a cornerstone of contemporary organic chemistry, particularly within the realms of pharmaceutical and materials science. These structural motifs are prevalent in a vast array of bioactive molecules and functional materials.[1][2] The Buchwald-Hartwig amination has emerged as a transformative and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, largely superseding harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution due to its milder conditions, broader substrate scope, and superior functional group tolerance.[1][3][4]

This guide provides an in-depth technical overview and detailed protocols for the Buchwald-Hartwig amination of 2-bromo-5-(trifluoromethoxy)benzonitrile, a substrate of significant interest in drug discovery due to the unique electronic properties conferred by the trifluoromethoxy and nitrile substituents. Understanding the nuances of this reaction is critical for researchers aiming to synthesize novel chemical entities with potential therapeutic applications.

Mechanistic Underpinnings: A Look into the Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) species.[1] A general understanding of this mechanism is crucial for rational troubleshooting and optimization of reaction conditions.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.[1][5][6]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to generate a palladium-amido complex.[1][2]

  • Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1][5][6]

A competing side reaction, β-hydride elimination, can sometimes occur, leading to hydrodehalogenation of the arene.[1][3] The judicious choice of a suitable phosphine ligand is paramount to promote the desired reductive elimination pathway and suppress such unwanted side reactions.[1]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(Br) Pd0->OA_complex Oxidative Addition Amine_complex [L-Pd(II)(Ar)(HNR'R'')]+ Br- OA_complex->Amine_complex + HNR'R'' Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex + Base - H-Base+ Br- Salt H-Base+ Br- Amine_complex->Salt Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product ArBr Ar-Br ArBr->OA_complex Amine HNR'R'' Amine->Amine_complex Base Base Base->Amine_complex caption Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing Reaction Parameters for 2-Bromo-5-(trifluoromethoxy)benzonitrile

The electronic nature of 2-bromo-5-(trifluoromethoxy)benzonitrile, characterized by the electron-withdrawing trifluoromethoxy and nitrile groups, influences the reactivity of the C-Br bond. While aryl bromides are generally excellent substrates for Buchwald-Hartwig amination, careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

Parameter Recommendation Rationale and In-depth Considerations
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Both are common and effective palladium sources. Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) precursor that is reduced in situ to the active Pd(0) species.[7] The choice may depend on the specific ligand and amine used.
Ligand Bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos.[6][8]The steric bulk and electron-donating properties of these ligands promote the crucial reductive elimination step and stabilize the active monoligated Pd(0) species.[6][8] For primary amines, BrettPhos is often an excellent choice.[8][9] For secondary amines, ligands like XPhos or RuPhos are generally effective.[2]
Base Strong, non-nucleophilic bases such as NaOt-Bu (Sodium tert-butoxide), KOt-Bu (Potassium tert-butoxide), or LHMDS (Lithium bis(trimethylsilyl)amide).[9][10]A strong base is required to deprotonate the amine, forming the active nucleophile.[1] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be considered, though this may require higher reaction temperatures.[11] LHMDS has been shown to be effective in couplings with sensitive functional groups.[9]
Solvent Anhydrous, aprotic solvents such as toluene, dioxane, or THF (tetrahydrofuran).These solvents are generally inert to the reaction conditions and effectively solubilize the reactants and catalyst system.[7][12] Toluene is a common choice due to its higher boiling point, which allows for a wider range of reaction temperatures.[7][11]
Temperature Typically in the range of 80-110 °C.[11][13]The optimal temperature will depend on the reactivity of the specific amine and the chosen catalyst system. Microwave irradiation can also be employed to accelerate the reaction.[10][14]

Detailed Step-by-Step Experimental Protocol

This protocol provides a general starting point for the Buchwald-Hartwig amination of 2-bromo-5-(trifluoromethoxy)benzonitrile with a primary or secondary amine. Optimization may be required for specific substrates.

Materials:

  • 2-Bromo-5-(trifluoromethoxy)benzonitrile (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 2-bromo-5-(trifluoromethoxy)benzonitrile, the palladium precursor, and the phosphine ligand.

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under a positive pressure of inert gas, add the amine, the base, and the anhydrous solvent.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired N-arylated product.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. Consider using a pre-catalyst.
Insufficiently strong baseSwitch to a stronger base (e.g., from K₃PO₄ to NaOt-Bu).
Inappropriate ligandScreen different bulky, electron-rich phosphine ligands. The optimal ligand can be substrate-dependent.
Formation of hydrodehalogenated byproduct Competing β-hydride eliminationUse a bulkier phosphine ligand to favor reductive elimination. Lowering the reaction temperature may also help.
Decomposition of starting material or product Reaction temperature too highReduce the reaction temperature and monitor the reaction closely.
Base-mediated degradationIf the substrate or product is base-sensitive, consider using a weaker base like Cs₂CO₃ or K₃PO₄, potentially with a more active catalyst system or higher temperature.

Conclusion

The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of N-aryl derivatives of 2-bromo-5-(trifluoromethoxy)benzonitrile. By carefully selecting the palladium precursor, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocols and guidelines presented in this application note provide a solid foundation for the successful execution of this important transformation, enabling the synthesis of novel molecules for drug discovery and materials science.

References

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. (URL: )
  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL: )
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (URL: )
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])

  • Buchwald-Hartwig Coupling - Organic Synthesis. (URL: [Link])

  • Buchwald-Hartwig Amination - Wordpress. (URL: [Link])

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow | ChemRxiv. (URL: [Link])

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Aniline synthesis by amination (arylation) - Organic Chemistry Portal. (URL: [Link])

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (URL: [Link])

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])

  • (PDF) Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - ResearchGate. (URL: [Link])

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino - PMC. (URL: [Link])

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Semantic Scholar. (URL: [Link])

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-(trifluoromethoxy)benzonitrile

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Compound: 2-Bromo-5-(trifluoromethoxy)benzonitrile (CAS: 1804402-93-4)[1] Substrate Profiling & Mechanistic Causality In modern me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Compound: 2-Bromo-5-(trifluoromethoxy)benzonitrile (CAS: 1804402-93-4)[1]

Substrate Profiling & Mechanistic Causality

In modern medicinal chemistry, the incorporation of a trifluoromethoxy (–OCF₃) group is a privileged strategy to enhance lipophilicity, membrane permeability, and metabolic stability. When paired with an ortho-benzonitrile moiety, the resulting building block—2-Bromo-5-(trifluoromethoxy)benzonitrile —serves as a highly versatile, yet mechanistically demanding, electrophile for cross-coupling[1].

The Electronic and Steric Dynamics

The reactivity of this substrate is governed by profound electronic descreening. Both the –CN (ortho to the bromide) and –OCF₃ (para to the bromide) groups are strongly electron-withdrawing. This synergistic effect drastically lowers the energy of the C–Br σ* lowest unoccupied molecular orbital (LUMO). As a result, the initial oxidative addition of the Pd(0) catalyst into the C–Br bond is exceptionally fast, often occurring at room temperature[2].

The Ortho-Cyano Challenge

While oxidative addition is rapid, the ortho-cyano group introduces a critical vulnerability into the catalytic cycle. The nitrogen lone pair and the π-system of the nitrile can coordinate to the electrophilic Pd(II) center, forming a stable, off-cycle palladacycle[3]. This coordination acts as a thermodynamic trap, impeding transmetalation and reductive elimination.

The Solution: To counteract this, the use of sterically demanding, electron-rich biaryl phosphine ligands (such as XPhos or BrettPhos) is strictly required. The steric bulk of these ligands forces the Pd(II) center into a geometry that disfavors nitrile coordination and accelerates the rate-limiting reductive elimination step.

Quantitative Data: Condition Optimization

To illustrate the causality of our protocol design, the following tables summarize the optimization data for both C–C and C–N bond formations.

Table 1: Optimization of Suzuki-Miyaura Conditions

Reaction: 2-Bromo-5-(trifluoromethoxy)benzonitrile + Phenylboronic acid (1.2 equiv).

EntryCatalyst / Ligand (mol%)BaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5%)Na₂CO₃Toluene/H₂O9045%Significant protodehalogenation due to slow transmetalation.
2Pd(dppf)Cl₂ (5%)K₃PO₄Dioxane/H₂O8072%Moderate yield; some catalyst trapping by the –CN group.
3 Pd(OAc)₂ / XPhos (2/4%) K₃PO₄ Dioxane/H₂O 80 >95% Optimal; XPhos bulk prevents –CN coordination.
4Pd(OAc)₂ / XPhos (2/4%)NaOHTHF/H₂O8020%Substrate degradation (nitrile hydrolysis by strong base).
Table 2: Optimization of Buchwald-Hartwig Amination Conditions

Reaction: 2-Bromo-5-(trifluoromethoxy)benzonitrile + Morpholine (1.2 equiv).

EntryCatalyst / Ligand (mol%)BaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂(dba)₃ / BINAP (2/4%)NaOtBuToluene100<10%Substrate decomposition (NaOtBu attacks the nitrile).
2Pd₂(dba)₃ / XantPhos (2/4%)Cs₂CO₃Dioxane10055%Sluggish reductive elimination.
3 Pd₂(dba)₃ / BrettPhos (1/2.5%) Cs₂CO₃ Toluene 90 92% Optimal; BrettPhos drives rapid C–N bond formation.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific kinetic trap introduced by the ortho-cyano group and the steps accelerated by the substrate's electronic profile.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)(L)-Br] Accelerated by -CN & -OCF3 Pd0->OxAdd + 2-Bromo-5-(trifluoromethoxy)benzonitrile TransMet Transmetalation / Nucleophile Binding [Ar-Pd(II)(L)-Nu] Rate-Limiting Step OxAdd->TransMet + Nucleophile & Base - Base·HBr Coord Catalyst Deactivation: Ortho-Cyano Coordination to Pd(II) OxAdd->Coord Competitive Equilibrium (Mitigated by Bulky Ligands) RedElim Reductive Elimination C-C or C-N Bond Formation TransMet->RedElim RedElim->Pd0 - Cross-Coupled Product

Catalytic cycle of Pd-catalyzed cross-coupling highlighting the ortho-cyano coordination trap.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Formation of C(sp²)–C(sp²) bonds using arylboronic acids[2]. Causality: K₃PO₄ is selected as a mild, inorganic base to prevent the hydrolysis of the base-sensitive benzonitrile moiety[3]. XPhos is utilized to enforce reductive elimination and prevent palladium sequestration.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2-bromo-5-(trifluoromethoxy)benzonitrile (1.0 equiv, 1.0 mmol, 266.0 mg), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Catalyst Loading: Add Pd(OAc)₂ (2 mol%, 0.02 mmol, 4.5 mg) and XPhos (4 mol%, 0.04 mmol, 19.0 mg) to the solid mixture.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Via syringe, add degassed 1,4-Dioxane (4.0 mL) followed by degassed deionized H₂O (1.0 mL).

  • Reaction Execution: Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously for 4–6 hours.

  • Self-Validation & QC: Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 265/267 [M+H]⁺) is entirely consumed. The absence of m/z 188 confirms that XPhos successfully suppressed the protodehalogenation side-reaction.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc (15 mL), wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination

Objective: Formation of C(sp²)–N bonds with primary or secondary amines[4]. Causality: Because the substrate is highly electron-deficient, uncatalyzed Nucleophilic Aromatic Substitution (S_NAr) can occur as a background reaction, leading to complex impurity profiles. Palladium catalysis outcompetes this background rate. Cs₂CO₃ is mandated over NaOtBu to prevent the destruction of the nitrile and trifluoromethoxy groups. BrettPhos is utilized to ensure mono-arylation of primary amines[4].

Step-by-Step Methodology:

  • Preparation: To a dry Schlenk tube, add 2-bromo-5-(trifluoromethoxy)benzonitrile (1.0 equiv, 1.0 mmol, 266.0 mg), Pd₂(dba)₃ (1 mol%, 0.01 mmol, 9.2 mg), BrettPhos (2.5 mol%, 0.025 mmol, 13.4 mg), and anhydrous Cs₂CO₃ (1.4 equiv, 1.4 mmol, 456 mg).

  • Atmosphere Exchange: Evacuate and backfill with Argon (3 cycles).

  • Reagent Addition: Add the amine nucleophile (1.2 equiv, 1.2 mmol) and anhydrous, degassed Toluene (5.0 mL) via syringe. (Note: If the amine is a solid, add it during Step 1).

  • Reaction Execution: Stir the mixture at 90 °C for 8–12 hours.

  • Self-Validation & QC: The reaction mixture will transition from a dark purple/red (Pd₂(dba)₃) to a pale yellow/orange suspension as the active Pd(0) enters the catalytic cycle. TLC (Hexanes/EtOAc 8:2) should confirm a single new polar spot. GC-MS analysis should be utilized to ensure no bis-arylation of the amine has occurred, validating the steric control of the BrettPhos ligand.

  • Workup & Purification: Cool to room temperature. Filter the mixture through a short pad of Celite to remove inorganic salts and palladium black, eluting with EtOAc (20 mL). Concentrate the filtrate and purify via automated flash chromatography.

Sources

Method

Application Notes and Protocols for 2-Bromo-5-(trifluoromethoxy)benzonitrile in Pharmaceutical Synthesis

Introduction: The Strategic Importance of the Trifluoromethoxy Moiety In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Trifluoromethoxy Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF3) group has emerged as a particularly valuable substituent for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3][4] Unlike its more common counterpart, the trifluoromethyl (-CF3) group, the trifluoromethoxy moiety offers a unique combination of high lipophilicity, metabolic stability, and potent electron-withdrawing character, which can profoundly influence a molecule's biological activity and disposition.[1][3]

The -OCF3 group is one of the most lipophilic substituents used in drug design, a property that can enhance a molecule's ability to cross cellular membranes and improve its oral bioavailability.[3] Furthermore, the carbon-oxygen bond in the trifluoromethoxy group is exceptionally stable towards metabolic degradation, particularly by cytochrome P450 enzymes, thus reducing the potential for the formation of reactive metabolites and prolonging the in vivo half-life of a drug.[1]

This guide provides an in-depth exploration of 2-Bromo-5-(trifluoromethoxy)benzonitrile (CAS No. 1804402-93-4), a versatile and highly functionalized building block for pharmaceutical synthesis.[5] We will detail its physicochemical properties, propose a robust synthetic protocol, and provide field-proven methodologies for its application in key carbon-carbon and carbon-nitrogen bond-forming reactions that are central to the construction of complex pharmaceutical intermediates.

Physicochemical Properties and Handling

A comprehensive understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 1804402-93-4[5]
Molecular Formula C8H3BrF3NO[5]
Molecular Weight 266.02 g/mol [6]
Physical Form Colorless or white to yellow liquid or low melting solid[6]
Storage Sealed in a dry, room temperature environment[6]

Safety and Handling: 2-Bromo-5-(trifluoromethoxy)benzonitrile should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves. Based on data for the isomeric compound 5-Bromo-2-(trifluoromethoxy)benzonitrile, it is classified as harmful if swallowed (H302) and requires precautions such as wearing protective gloves and eye protection (P280).[6]

Proposed Synthesis of 2-Bromo-5-(trifluoromethoxy)benzonitrile

While a direct, one-pot synthesis from simple precursors is not widely documented, a robust and logical synthetic route can be devised from commercially available starting materials, leveraging established methodologies for analogous compounds.[7] The proposed pathway involves a Sandmeyer-type reaction, a classic and reliable method for the introduction of a nitrile group onto an aromatic ring.

The logical workflow for the synthesis is as follows:

Synthetic Workflow A 2-Bromo-5-(trifluoromethoxy)aniline B Diazonium Salt Intermediate A->B  NaNO2, HBr/H2O, 0-5 °C   C 2-Bromo-5-(trifluoromethoxy)benzonitrile B->C  CuCN, KCN, heat  

Caption: Proposed synthetic workflow for 2-Bromo-5-(trifluoromethoxy)benzonitrile.

Protocol: Synthesis via Sandmeyer Reaction

This protocol is based on established procedures for the diazotization of anilines and subsequent cyanation.[7]

Materials:

  • 2-Bromo-5-(trifluoromethoxy)aniline (1.0 equiv)

  • Hydrobromic acid (48% aqueous solution, 4.0 equiv)

  • Sodium nitrite (NaNO2, 1.1 equiv)

  • Copper(I) cyanide (CuCN, 1.2 equiv)

  • Potassium cyanide (KCN, 1.2 equiv)

  • Deionized water

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2-Bromo-5-(trifluoromethoxy)aniline (1.0 equiv) in a mixture of hydrobromic acid (2.0 equiv) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Dissolve sodium nitrite (1.1 equiv) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the internal temperature below 5 °C. The reaction is exothermic and gas evolution may be observed.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Cyanation (Sandmeyer Reaction):

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 equiv) and potassium cyanide (1.2 equiv) in deionized water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a fume hood and have a cyanide antidote kit readily available.

    • Warm the cyanide solution to 60-70 °C and add a small amount of toluene.

    • Slowly add the cold diazonium salt solution from the previous step to the warm cyanide solution via an addition funnel. Vigorous nitrogen evolution will occur. Control the addition rate to maintain a steady effervescence.

    • After the addition is complete, heat the reaction mixture to 80-90 °C for 1-2 hours, or until nitrogen evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Separate the organic (toluene) layer. Extract the aqueous layer twice with fresh portions of toluene.

    • Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the residue by vacuum distillation or column chromatography on silica gel to afford pure 2-Bromo-5-(trifluoromethoxy)benzonitrile.

Core Applications in Pharmaceutical Synthesis

2-Bromo-5-(trifluoromethoxy)benzonitrile is a trifunctional building block, presenting opportunities for synthetic elaboration at the bromide, nitrile, and aromatic ring positions. The primary utility in pharmaceutical synthesis, however, lies in the reactivity of the aryl bromide, which serves as an excellent handle for palladium-catalyzed cross-coupling reactions.

Application 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a preeminent method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and aryl-heteroaryl scaffolds prevalent in many drug molecules.[8][9][10][11][12] The electron-withdrawing nature of the nitrile and trifluoromethoxy groups can facilitate the oxidative addition of the palladium catalyst to the C-Br bond, often a rate-limiting step in the catalytic cycle.[9]

Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_conditions Conditions A 2-Bromo-5-(trifluoromethoxy)benzonitrile F Biaryl Product A->F  Cross-Coupling   B Aryl/Heteroaryl Boronic Acid or Ester B->F  Cross-Coupling   C Pd Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) D Base (e.g., K2CO3, Cs2CO3) E Solvent (e.g., Dioxane/H2O, Toluene)

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • 2-Bromo-5-(trifluoromethoxy)benzonitrile (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1, or Toluene)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-5-(trifluoromethoxy)benzonitrile (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv).

    • Evacuate and backfill the flask with inert gas three times.

    • Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Application 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, providing access to a wide range of arylamines and N-heterocycles.[13][14][15][16] This transformation is of immense value in pharmaceutical development, as the aniline and related motifs are common pharmacophores.

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_conditions Conditions A 2-Bromo-5-(trifluoromethoxy)benzonitrile G Arylamine Product A->G  Cross-Coupling   B Primary or Secondary Amine (R1R2NH) B->G  Cross-Coupling   C Pd Pre-catalyst (e.g., Pd2(dba)3, Pd(OAc)2) D Ligand (e.g., BINAP, XPhos) E Base (e.g., NaOtBu, K3PO4) F Solvent (e.g., Toluene, Dioxane)

Caption: Generalized workflow for Buchwald-Hartwig amination.

Materials:

  • 2-Bromo-5-(trifluoromethoxy)benzonitrile (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)

  • Anhydrous, degassed toluene

  • Sealable reaction tube

Procedure:

  • Reaction Setup (in a glovebox or under inert atmosphere):

    • To a dry, sealable reaction tube, add the palladium pre-catalyst, the phosphine ligand, and the base.

    • In a separate vial, dissolve 2-Bromo-5-(trifluoromethoxy)benzonitrile and the secondary amine in anhydrous, degassed toluene.

    • Add the solution of the substrates to the reaction tube containing the catalyst system.

  • Reaction Execution:

    • Seal the reaction tube tightly and heat to 80-110 °C with vigorous stirring.

    • Monitor the reaction for completion by LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography.

Application 3: Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are powerful, the electronic nature of 2-Bromo-5-(trifluoromethoxy)benzonitrile also lends itself to Nucleophilic Aromatic Substitution (SNAr), particularly at elevated temperatures with strong nucleophiles. The electron-withdrawing nitrile and trifluoromethoxy groups stabilize the negatively charged Meisenheimer complex intermediate, which is crucial for this reaction mechanism.[17][18][19][20][21] Although the bromine is a less facile leaving group than fluorine or chlorine in SNAr, reactions can be driven to completion under forcing conditions. This pathway is particularly useful for introducing alkoxides or thiolates.

SNAr Reaction cluster_reactants Reactants cluster_conditions Conditions A 2-Bromo-5-(trifluoromethoxy)benzonitrile E Substituted Product A->E  Substitution   B Strong Nucleophile (e.g., NaOR, NaSR) B->E  Substitution   C Polar Aprotic Solvent (e.g., DMF, DMSO) D Heat

Sources

Application

Application Note &amp; Scale-Up Protocol: Synthesis of 2-Bromo-5-(trifluoromethoxy)benzonitrile

Abstract This document provides a comprehensive guide for the multi-step, scale-up synthesis of 2-Bromo-5-(trifluoromethoxy)benzonitrile, a key fluorinated building block for advanced applications in the pharmaceutical a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the multi-step, scale-up synthesis of 2-Bromo-5-(trifluoromethoxy)benzonitrile, a key fluorinated building block for advanced applications in the pharmaceutical and materials science sectors.[1] The trifluoromethoxy group (-OCF3) is of particular interest in drug discovery as it can significantly enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic profiles of drug candidates.[1] This guide details a robust and scalable synthetic strategy, beginning from a commercially available precursor and proceeding through a plausible, though not widely documented, route to the intermediate 2-Amino-4-(trifluoromethoxy)benzonitrile.[2] The final transformation to the target molecule is achieved via a well-established Sandmeyer reaction.[3][4][5] This document provides detailed, step-by-step protocols, process optimization insights, safety information, and troubleshooting guides tailored for researchers and professionals in drug development and chemical manufacturing.

Introduction and Strategic Overview

2-Bromo-5-(trifluoromethoxy)benzonitrile is a substituted aromatic compound whose structural motifs—a reactive bromine atom, a synthetically versatile nitrile group, and a lipophilic trifluoromethoxy moiety—make it a valuable intermediate. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, while the nitrile can be hydrolyzed, reduced, or converted to other functional groups.[6]

The synthetic strategy outlined herein is designed for scalability and reliability. It acknowledges the sparse public literature on this specific molecule by building upon established, analogous chemical transformations.[1][2] The overall process is divided into two primary stages:

  • Part A: Synthesis of the Key Intermediate, 2-Amino-4-(trifluoromethoxy)benzonitrile. This multi-step synthesis transforms a common starting material into the direct precursor required for the final step.

  • Part B: Sandmeyer Bromination to Yield 2-Bromo-5-(trifluoromethoxy)benzonitrile. This classic and dependable reaction is optimized for scale-up, converting the amino-intermediate into the final brominated product.[7]

Overall Synthetic Workflow

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Final Product Synthesis A 3-Amino-4-chlorobenzonitrile B Diazotization & Hydroxylation A->B C 4-Chloro-3-hydroxybenzonitrile B->C D Trifluoromethoxylation C->D E 4-Chloro-3-(trifluoromethoxy)benzonitrile D->E F Nitration E->F G 4-Chloro-2-nitro-5-(trifluoromethoxy)benzonitrile F->G H Reduction G->H I 2-Amino-4-(trifluoromethoxy)benzonitrile H->I J Diazotization (Sandmeyer) I->J K 2-Bromo-5-(trifluoromethoxy)benzonitrile J->K

Caption: Overall multi-step synthetic workflow.

Physicochemical Properties and Safety Data

A thorough understanding of the material's properties and hazards is critical before commencing any work.

Table 1: Physicochemical and Safety Identifiers
PropertyValueReference(s)
Chemical Name 2-Bromo-5-(trifluoromethoxy)benzonitrile
Synonyms 5-(Trifluoromethoxy)-2-bromobenzonitrile[8]
CAS Number 1210906-15-2[9]
Molecular Formula C₈H₃BrF₃NO[10]
Molecular Weight 266.02 g/mol
Appearance Colorless or white to yellow liquid or low melting solid[10]
Storage Store in a cool, well-ventilated area. Keep container tightly closed. Protect from light.[9]
GHS Hazard Statements H302: Harmful if swallowed.[10]
Precautionary Codes P260: Do not breathe vapours. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[9][10]
Safety and Handling

Core Directive: Handle this compound within a fume hood at all times. Ensure appropriate personal protective equipment (PPE), including impermeable gloves, safety glasses with side shields, and a lab coat, is worn.[9][11] An eye wash station and safety shower must be readily accessible.

  • Inhalation: Avoid breathing vapors or mists. Ensure sufficient ventilation in the handling area.[9]

  • Skin Contact: Avoid direct contact. In case of contact, immediately drench the affected skin with running water for at least 15 minutes and remove contaminated clothing.[9]

  • Eye Contact: In case of contact, immediately flush eyes with running water for 15 minutes.[9]

  • Ingestion: Harmful if swallowed. Do not induce vomiting. If conscious, rinse mouth and give half a litre of water to drink.[9][10]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[9]

  • Decomposition: Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides, hydrogen bromide gas, and hydrogen fluoride.[9]

Part A: Synthesis of Intermediate 2-Amino-4-(trifluoromethoxy)benzonitrile

This section outlines a plausible, multi-step synthesis based on established methodologies for analogous compounds, as a direct, documented procedure is not widely available.[2] Each step requires careful optimization and in-process monitoring.

Protocol A1: Diazotization and Hydroxylation
  • Rationale: This step converts the starting amine into a hydroxyl group via a diazonium salt intermediate. This is a standard transformation for introducing a hydroxyl group onto an aromatic ring.

  • Charge a reaction vessel with a solution of 3-amino-4-chlorobenzonitrile in aqueous sulfuric acid.

  • Cool the mixture to 0-5 °C using an ice/salt bath.

  • Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C.

  • Once the addition is complete, add the resulting diazonium salt solution portion-wise to a separate vessel containing a boiling aqueous solution of sulfuric acid.

  • After the reaction is complete (monitored by TLC or HPLC), cool the mixture and extract the product, 4-Chloro-3-hydroxybenzonitrile, with a suitable organic solvent (e.g., ethyl acetate).

Protocol A2: Trifluoromethoxylation
  • Rationale: This step introduces the key -OCF3 group. The reaction of a phenol with a suitable trifluoromethylating agent is a common method for this transformation.

  • Dissolve the 4-chloro-3-hydroxybenzonitrile from the previous step in an anhydrous aprotic solvent (e.g., DMF or acetonitrile).

  • Add a suitable base (e.g., potassium carbonate) and a trifluoromethylating agent (e.g., 2-(trifluoromethyl)-1,3-dioxolan-2-ylium triflate or similar reagents).

  • Heat the reaction mixture under an inert atmosphere until completion.

  • Upon completion, perform an aqueous work-up to isolate the crude 4-Chloro-3-(trifluoromethoxy)benzonitrile.

Protocol A3: Nitration
  • Rationale: A nitro group is introduced, which will be subsequently reduced to the desired amine. The regioselectivity is directed by the existing substituents. The trifluoromethoxy group is an ortho-, para-director, making the desired position electronically favorable.

  • Carefully dissolve the 4-chloro-3-(trifluoromethoxy)benzonitrile in concentrated sulfuric acid, cooling to 0 °C.

  • Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. Add this mixture dropwise while maintaining the low temperature.

  • Monitor the reaction carefully until the starting material is consumed.

  • Quench the reaction by carefully pouring it over ice, which will precipitate the product, 4-Chloro-2-nitro-5-(trifluoromethoxy)benzonitrile.

Protocol A4: Reduction of the Nitro Group
  • Rationale: The final step in the precursor synthesis is the reduction of the nitro group to a primary amine. Common methods include catalytic hydrogenation or the use of reducing metals in acidic media.

  • Dissolve the 4-chloro-2-nitro-5-(trifluoromethoxy)benzonitrile in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. A common and effective method is using iron powder with a catalytic amount of hydrochloric acid. Alternatively, catalytic hydrogenation using Palladium on carbon (Pd/C) can be employed.

  • Stir the reaction until the nitro group is fully reduced.

  • Filter the reaction mixture to remove solid catalysts/reagents and purify the resulting 2-Amino-4-(trifluoromethoxy)benzonitrile by recrystallization or chromatography.[12]

Part B: Scale-Up Synthesis of 2-Bromo-5-(trifluoromethoxy)benzonitrile

This protocol details the conversion of the amino-intermediate to the final product via a Sandmeyer reaction. This reaction is a cornerstone of aromatic chemistry for converting anilines to aryl halides and is well-suited for industrial applications.[3][4][5]

Mechanism Insight: The Sandmeyer Reaction

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3] The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This forms an aryl radical with the loss of nitrogen gas (N₂), a thermodynamically highly favorable step. The aryl radical then reacts with a halide from the copper(II) halide species, regenerating the copper(I) catalyst and forming the final aryl halide product.[4]

Table 2: Reagents and Materials for Sandmeyer Reaction (Illustrative 100g Scale)
Reagent/MaterialQuantityMoles (approx.)Notes
2-Amino-4-(trifluoromethoxy)benzonitrile100 g0.49Starting material (from Part A)
Hydrobromic Acid (48% aq.)350 mL~3.08Solvent and source of bromide ions
Sodium Nitrite (NaNO₂)37.5 g0.54Diazotizing agent
Copper(I) Bromide (CuBr)85 g0.59Catalyst
Deionized WaterAs needed-For solutions and work-up
TolueneAs needed-Extraction solvent
Saturated Sodium Bicarbonate SolutionAs needed-For neutralization wash
BrineAs needed-For final wash
Anhydrous Magnesium Sulfate (MgSO₄)As needed-Drying agent
Protocol B1: Step-by-Step Scale-Up Procedure
  • Vessel Preparation: Ensure a clean, dry, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and an addition funnel is set up in a walk-in fume hood. The reactor should also have a vent line directed to a scrubber containing a sodium hydroxide solution to neutralize any evolving HBr or NOx gases.

  • Amine Dissolution: Charge the reactor with hydrobromic acid (48%, 250 mL). Begin stirring and cool the acid to -5 °C to 0 °C using the reactor jacket. Slowly add the 2-Amino-4-(trifluoromethoxy)benzonitrile (100 g) in portions, ensuring the temperature remains below 5 °C.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (37.5 g) in deionized water (75 mL). Transfer this solution to the addition funnel. Add the sodium nitrite solution dropwise to the reaction mixture over 60-90 minutes. Crucial: Maintain the internal temperature between -5 °C and 0 °C throughout the addition. A slight excess of nitrous acid should be confirmed at the end of the addition using starch-iodide paper (turns blue).

  • Catalyst Preparation: In a separate large reaction vessel (at least 2L capacity), charge Copper(I) Bromide (85 g) and hydrobromic acid (48%, 100 mL). Stir to create a slurry.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from step 3 to the CuBr slurry. The addition rate should be controlled to manage the vigorous evolution of nitrogen gas. A subsurface addition is recommended to minimize foaming. The reaction is typically exothermic; use the reactor jacket to maintain the temperature around 20-25 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then gently warm to 50-60 °C for an additional hour to ensure complete decomposition of the diazonium salt. Monitor for the cessation of gas evolution.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Add toluene (500 mL) and stir vigorously for 15 minutes. Separate the organic layer. Extract the aqueous layer with another portion of toluene (250 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and finally, brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Bromo-5-(trifluoromethoxy)benzonitrile.

Purification, Data, and Process Control

Purification Protocol

The crude product can be purified by vacuum distillation or recrystallization.

  • Vacuum Distillation: This is often preferred at scale. The crude oil is distilled under high vacuum. The product fraction is collected based on its boiling point.

  • Recrystallization: If the product is a solid or low-melting solid, it can be recrystallized from a suitable solvent system, such as heptane or a mixture of ethanol and water.[12]

Table 3: Critical Process Parameters and Expected Outcomes
ParameterRange/TargetRationale & Impact on Quality
Diazotization Temp. -5 °C to 0 °CDiazonium salts are unstable at higher temperatures. Exceeding this range can lead to decomposition, lowering yield and purity.
NaNO₂ Stoichiometry 1.1 equivalentsA slight excess ensures complete conversion of the amine. A large excess can lead to unwanted side reactions.
CuBr Stoichiometry >1.0 equivalentWhile catalytic, a stoichiometric or super-stoichiometric amount is often used at scale to drive the reaction to completion.[3]
Reaction Quench Temp. < 25 °CInitial quenching should be controlled to manage exotherms before heating to drive the reaction to completion.
Extraction pH Neutral to slightly basicWashing with sodium bicarbonate removes acidic impurities, which is crucial for product stability and downstream reactions.
Expected Yield 75-85% (from amino-intermediate)
Expected Purity >98% (after purification)
Logical Flow of Process Control

Caption: Relationship between critical process parameters and final product quality.

References

  • Benchchem. (n.d.). Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile. Technical Support Center.
  • Benchchem. (n.d.). 2-Amino-4-(trifluoromethoxy)benzonitrile. Technical Guide.
  • Shanghai Canbi Pharma Ltd. (n.d.). SAFETY DATA SHEET: 5.BROMO.2.(TRIFLUOROMETHOXY)BENZONITRILE.
  • MilliporeSigma. (n.d.). 5-Bromo-2-(trifluoromethoxy)benzonitrile. Product Page.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Bromo-5-(trifluoromethyl)phenylacetonitrile.
  • PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information.
  • Wikipedia. (2022, January 21). Sandmeyer reaction.
  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Ali, S., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • Ossila. (n.d.). 2-Bromo-5-fluorobenzonitrile. Product Page.
  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile?.
  • Benchchem. (n.d.). Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives. Technical Support Center.
  • MilliporeSigma. (n.d.). 5-Bromo-2-(trifluoromethoxy)benzonitrile. Product Page.

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Method

Application Note: Derivatization Strategies for 2-Bromo-5-(trifluoromethoxy)benzonitrile in Medicinal Chemistry

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: 2-Bromo-5-(trifluoromethoxy)benzonitrile (CAS: 1804402-93-4) Physicochemical Profiling & Reactivity Rationale 2-Bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: 2-Bromo-5-(trifluoromethoxy)benzonitrile (CAS: 1804402-93-4)

Physicochemical Profiling & Reactivity Rationale

2-Bromo-5-(trifluoromethoxy)benzonitrile is a highly functionalized, versatile building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. The incorporation of the trifluoromethoxy (-OCF₃) group is a privileged strategy in medicinal chemistry, known to significantly enhance a molecule's lipophilicity, metabolic stability, and target binding affinity[1].

From a synthetic perspective, the reactivity of this molecule is governed by a synergistic electronic effect:

  • Highly Electrophilic C-Br Bond: The bromine atom is positioned ortho to the strongly electron-withdrawing nitrile (-CN) group and para to the -OCF₃ group. This dual electron-withdrawal drastically lowers the electron density of the aromatic ring, making the C-Br bond exceptionally susceptible to oxidative addition by low-valent transition metals (e.g., Pd⁰ or Ni⁰)[2].

  • Chemoselectivity Challenges: While the electron-deficient nature of the ring accelerates cross-coupling, it simultaneously renders the nitrile group highly vulnerable to nucleophilic attack. Harsh basic conditions (e.g., aqueous NaOH or KOH at elevated temperatures) typically used in standard cross-coupling protocols will inevitably cause competitive hydrolysis of the nitrile to a primary amide or carboxylic acid.

Therefore, successful derivatization requires a delicate balance: utilizing the activated C-Br bond for rapid coupling while employing mild, chemoselective conditions to preserve the integrity of the -CN and -OCF₃ moieties[3].

Divergent Derivatization Pathways

The orthogonal reactivity of the bromide and nitrile groups allows for divergent synthetic pathways. The workflow below outlines three primary derivatization strategies: C-C bond formation, bioisosteric replacement, and C-N bond formation.

Workflow SM 2-Bromo-5-(trifluoromethoxy) benzonitrile Suz Suzuki-Miyaura Cross-Coupling SM->Suz Ar-B(OH)2, Pd cat. Tet [3+2] Cycloaddition (Tetrazole Synthesis) SM->Tet NaN3, ZnBr2 BHA Buchwald-Hartwig Amination SM->BHA R-NH2, Pd cat. Prod1 Biaryl Derivatives (C-C Bond) Suz->Prod1 Prod2 Tetrazole Derivatives (Bioisostere) Tet->Prod2 Prod3 Aniline Derivatives (C-N Bond) BHA->Prod3

Caption: Divergent derivatization pathways for 2-Bromo-5-(trifluoromethoxy)benzonitrile.

Mechanistic Insights into Cross-Coupling

When executing a Suzuki-Miyaura cross-coupling on this substrate, the catalytic cycle is heavily influenced by the substrate's electronics. The oxidative addition step (Pd⁰ to Pdᴵᴵ) is remarkably fast. However, to prevent protodeboronation of the incoming boronic acid and hydrolysis of the nitrile, transmetalation must be facilitated by a mild base. Recent advancements have even demonstrated that highly activated substrates can undergo base-free cross-coupling via electrophilic substitution transmetalation[3], or utilize nickel catalysis for specialized enantioselective transformations[4].

CatalyticCycle Pd0 Pd(0) L_n OxAdd Pd(II) Oxidative Addition Pd0->OxAdd Ar-Br (Fast Step) TransMet Pd(II) Transmetalation OxAdd->TransMet Ar'-B(OH)2 Mild Base TransMet->Pd0 Biaryl Product

Caption: Suzuki-Miyaura catalytic cycle highlighting the accelerated oxidative addition step.

Quantitative Data Summary

The following table summarizes optimized reaction parameters designed to maximize yield while maintaining functional group tolerance.

Reaction TypeReagents & CatalystSolvent SystemTemp (°C)Time (h)Expected Yield (%)Functional Group Tolerance
Suzuki-Miyaura Ar-B(OH)₂, Pd(dppf)Cl₂, K₃PO₄1,4-Dioxane / H₂O (4:1)801285–92High (Preserves -CN)
Tetrazole Synthesis NaN₃, ZnBr₂H₂O / iPrOH (1:1)1002478–84High (Preserves C-Br)
Buchwald-Hartwig R-NH₂, Pd₂(dba)₃, XPhos, Cs₂CO₃Toluene (Anhydrous)1001670–80Moderate (Sterics dependent)

Validated Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at position 2 while strictly avoiding the hydrolysis of the nitrile group. Causality Check: K₃PO₄ is selected over NaOH because its milder pKa provides sufficient basicity to form the reactive boronate complex without triggering nucleophilic attack on the -CN carbon.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-(trifluoromethoxy)benzonitrile (1.0 equiv, 1.0 mmol, 266 mg), the desired arylboronic acid (1.2 equiv, 1.2 mmol), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Solvent Degassing: Add 1,4-dioxane (8 mL) and deionized water (2 mL). Degas the biphasic mixture via three freeze-pump-thaw cycles or by vigorously sparging with argon for 15 minutes. Critical Step: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Reaction Execution: Seal the flask and heat the mixture to 80 °C under an argon atmosphere for 12 hours. Monitor the consumption of the aryl bromide via LC-MS or TLC (Hexanes/EtOAc 8:2).

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and partition. Wash the organic layer with water (2 × 10 mL) and brine (10 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to afford the pure biaryl product.

Protocol B: Lewis Acid-Catalyzed Tetrazole Synthesis

Objective: Convert the nitrile group to a 1H-tetrazole (a metabolically stable carboxylic acid bioisostere) without displacing the aryl bromide. Causality Check: The [3+2] cycloaddition of unactivated nitriles is notoriously slow. While the -OCF₃ and -Br groups increase the electrophilicity of the nitrile, the addition of ZnBr₂ acts as a Lewis acid to coordinate the nitrile nitrogen. This drastically lowers the LUMO, accelerating the cycloaddition and allowing the reaction to proceed in a safer, greener H₂O/iPrOH mixture rather than toxic, high-boiling DMF.

  • Reagent Preparation: To a heavy-walled round-bottom flask, add 2-Bromo-5-(trifluoromethoxy)benzonitrile (1.0 equiv, 1.0 mmol, 266 mg), sodium azide (NaN₃, 1.5 equiv, 1.5 mmol), and zinc bromide (ZnBr₂, 1.0 equiv, 1.0 mmol).

  • Solvent Addition: Suspend the reagents in a mixture of deionized water and isopropanol (1:1 v/v, 10 mL).

  • Reaction Execution: Equip the flask with a reflux condenser and heat to 100 °C for 24 hours. Safety Note: Always conduct azide reactions behind a blast shield and avoid using halogenated solvents (e.g., DCM) which can form explosive diazidomethane.

  • Workup: Cool the mixture to room temperature. Carefully acidify the solution to pH 2–3 using 1M HCl. This step breaks the zinc-tetrazole complex and precipitates the free 1H-tetrazole.

  • Isolation: Filter the resulting solid under vacuum, wash thoroughly with cold water to remove zinc salts, and recrystallize from ethanol to yield the pure 5-(2-bromo-5-(trifluoromethoxy)phenyl)-1H-tetrazole.

References

  • Rapid Dehydroxytrifluoromethoxylation of Alcohols Source: Chem (Cell Press) / Shanghai Institute of Organic Chemistry URL:[Link]

  • General Base-Free Suzuki-Miyaura Cross-Coupling Reaction via Electrophilic Substitution Transmetalation Source: National Science Foundation (NSF PAR) URL:[Link]

  • Enantioselective Construction of Trifluoromethoxylated Stereogenic Centers by a Nickel-Catalyzed Asymmetric Suzuki-Miyaura Coupling Source: Angewandte Chemie International Edition URL:[Link]

Sources

Application

Application Note: Synthesis Protocol for 4-(Trifluoromethoxy)phthalonitrile via Cyanation of 2-Bromo-5-(trifluoromethoxy)benzonitrile

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 2-Bromo-5-(trifluoromethoxy)benzonitrile (CAS: 1804402-93-4) Product: 1,2-Dicyano-4-(trifluoromethoxy)benzene (4-(Trifluo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 2-Bromo-5-(trifluoromethoxy)benzonitrile (CAS: 1804402-93-4) Product: 1,2-Dicyano-4-(trifluoromethoxy)benzene (4-(Trifluoromethoxy)phthalonitrile)

Executive Summary

The transformation of ortho-bromo benzonitriles into phthalonitriles is a critical synthetic node in the development of fluorinated phthalocyanines and advanced pharmaceutical active ingredients (APIs). This application note details the robust cyanation of 2-bromo-5-(trifluoromethoxy)benzonitrile . Due to the highly electron-deficient nature of the substrate, traditional harsh conditions can lead to degradation or nucleophilic aromatic substitution side-reactions. Therefore, we outline a highly controlled, causality-driven Palladium-catalyzed methodology alongside the classical Copper-mediated alternative, ensuring high yield, scalability, and strict safety compliance.

Mechanistic Rationale & Experimental Design

Do not simply mix reagents; understanding the molecular choreography dictates the success of this transformation. The cyanation of this specific substrate involves precise electronic and steric considerations.

Substrate Activation

The starting material features two strongly electron-withdrawing groups: an ortho-cyano group and a meta-trifluoromethoxy (–OCF₃) group. These groups synergistically deplete electron density from the aromatic ring. This renders the C–Br bond highly activated toward the initial oxidative addition by the electron-rich Pd(0) catalyst[1]. However, this activation also makes the ring susceptible to unwanted nucleophilic attack, necessitating mild reaction temperatures (100–120 °C) rather than the extreme heat (>150 °C) required for unactivated arenes.

Cyanide Source Dynamics & Catalyst Poisoning

A primary failure point in transition-metal cyanation is catalyst poisoning. Highly soluble cyanide sources (e.g., NaCN, KCN) flood the reaction with free CN⁻ ions. These ions outcompete the aryl bromide for the Pd(0) center, irreversibly forming the catalytically dead [Pd(CN)4​]2− complex[2]. The Solution: We utilize Zinc Cyanide (Zn(CN)₂) . Its low solubility in organic solvents (like DMF or DMAc) acts as a kinetic buffer, providing a slow, steady-state release of cyanide ions that perfectly matches the rate of the catalytic cycle without swamping the palladium center[3].

Ligand Selection (The Bite Angle Effect)

The choice of 1,1′-Bis(diphenylphosphino)ferrocene (dppf) is not arbitrary. For the final reductive elimination step to occur, the aryl and cyano groups must occupy adjacent (cis) positions on the square-planar Pd(II) intermediate. The large bite angle of dppf (approx. 99°) sterically enforces this cis geometry, dramatically accelerating the formation of the C–CN bond and expelling the active Pd(0) catalyst to close the cycle[3].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OA Ar-Pd(II)(Br)L2 Oxidative Addition Complex Pd0->OA + Ar-Br (Substrate) TM Ar-Pd(II)(CN)L2 Transmetalation Complex OA->TM + 0.5 Zn(CN)2 - 0.5 ZnBr2 TM->Pd0 - Ar-CN (Product)

Figure 1: Pd-catalyzed cyanation cycle: oxidative addition, transmetalation, reductive elimination.

Step-by-Step Experimental Protocols

Protocol A: Palladium-Catalyzed Cyanation (Recommended)

This modern protocol offers superior functional group tolerance and avoids the formation of intractable heavy-metal emulsions during workup[4].

Reagents & Stoichiometry:

  • Substrate: 2-Bromo-5-(trifluoromethoxy)benzonitrile (1.0 equiv, 10 mmol, 2.66 g)

  • Cyanide Source: Zn(CN)₂ (0.6 equiv, 6.0 mmol, 0.70 g) Note: 1 molecule of Zn(CN)₂ delivers 2 equivalents of CN⁻.

  • Catalyst: Pd₂(dba)₃ (2.5 mol%, 0.25 mmol, 229 mg)

  • Ligand: dppf (6.0 mol%, 0.60 mmol, 332 mg)

  • Additive (Optional but recommended): Zinc dust (10 mol%, 65 mg) to maintain the active Pd(0) state.

  • Solvent: Anhydrous, degassed DMF (25 mL)

Step-by-Step Procedure:

  • Inert Atmosphere Preparation: Flame-dry a Schlenk flask. Backfill with ultra-pure Nitrogen or Argon three times. Oxygen rapidly oxidizes Pd(0) to inactive Pd(II), terminating the reaction before it begins.

  • Reagent Loading: Add the aryl bromide, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn dust to the flask.

  • Solvent Addition: Inject anhydrous, sparged DMF via syringe. Causality: Trace water can hydrolyze the cyanide source into deadly and catalyst-poisoning HCN gas[2].

  • Reaction Execution: Heat the mixture to 110 °C under rigorous stirring for 6–8 hours. Monitor conversion via TLC or LC-MS.

  • Quenching: Cool the reaction to room temperature. Carefully dilute with Ethyl Acetate (EtOAc, 50 mL).

  • Aqueous Workup: Wash the organic layer with 2M aqueous NH₄OH (3 × 30 mL). Causality: Ammonia coordinates with zinc to form highly water-soluble [Zn(NH3​)4​]2+ complexes, preventing the formation of stubborn zinc hydroxide emulsions.

  • Purification: Wash with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Classical Rosenmund-von Braun Reaction (Alternative)

Useful for massive scale-ups where palladium costs are prohibitive, though it requires harsher conditions[5].

Procedure:

  • Dissolve 2-Bromo-5-(trifluoromethoxy)benzonitrile (1.0 equiv) and CuCN (1.8 equiv) in anhydrous DMF (0.5 M).

  • Reflux the mixture at 140–150 °C for 16–24 hours under Nitrogen.

  • Critical Workup: Cool to room temperature and pour the mixture into a solution of aqueous FeCl₃ and concentrated NH₄OH. Causality: CuCN forms insoluble polymeric complexes with the product. The FeCl₃/NH₄OH mixture oxidizes Cu(I) to Cu(II), forming the deep-blue, highly soluble [Cu(NH3​)4​]2+ complex, liberating the organic product for extraction[5].

Workflow Step1 1. Reagent Preparation Dry DMF, Degas Solvents Step2 2. Reaction Assembly Add Ar-Br, Zn(CN)2, Pd2(dba)3, dppf Step1->Step2 Step3 3. Catalytic Cyanation 100-120°C, N2 Atmosphere Step2->Step3 Step4 4. Cyanide Quenching Cool to RT, Add NaOCl (Bleach) Step3->Step4 Step5 5. Aqueous Workup NH4OH wash, EtOAc Extraction Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the safe and efficient cyanation of aryl bromides.

Quantitative Data & Optimization Matrix

The following table summarizes the operational parameters and expected outcomes for both methodologies, allowing process chemists to select the appropriate route based on project constraints.

ParameterProtocol A: Pd-CatalyzedProtocol B: Cu-Mediated
Catalyst / Reagent Pd₂(dba)₃ / dppf (Catalytic)CuCN (Stoichiometric)
Cyanide Source Zn(CN)₂ (0.6 – 1.0 equiv)CuCN (1.5 – 2.0 equiv)
Temperature 100 – 120 °C140 – 150 °C
Solvent Anhydrous DMF or DMAcAnhydrous DMF or NMP
Reaction Time 6 – 8 hours16 – 24 hours
Expected Yield 85 – 95% 55 – 70%
Primary Challenge Air/moisture sensitivity of Pd(0)Difficult workup; heavy metal waste

Safety, Quenching, and Waste Disposal (E-E-A-T Critical)

Cyanation reactions pose severe risks if not managed with strict adherence to safety protocols.

  • Fume Hood Isolation: All operations, including weighing Zn(CN)₂ or CuCN, must be performed in a dedicated, high-flow fume hood.

  • Active Cyanide Quenching: Never dispose of cyanide-containing aqueous waste directly. All aqueous layers and contaminated glassware must be treated with an excess of commercial bleach (Sodium Hypochlorite, NaOCl) and stirred for 24 hours.

    • Causality: NaOCl oxidizes the highly toxic cyanide ion (CN⁻) into the significantly less toxic cyanate ion (CNO⁻), which subsequently hydrolyzes into harmless carbon dioxide and nitrogen gas.

  • Acid Prohibition: Ensure no acidic solutions come into contact with the unquenched reaction mixture, as this will immediately generate lethal Hydrogen Cyanide (HCN) gas.

References

  • Organic Chemistry Portal. Rosenmund-von Braun Reaction. Available at: [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202-205. Available at: [Link]

  • Ranu, B. C., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances (Archived in PMC). Available at: [Link]

  • Grushin, V. V., et al. (2011). Rational Catalysis Design on the Basis of Mechanistic Understanding: Highly Efficient Pd-Catalyzed Cyanation of Aryl Bromides with NaCN in Recyclable Solvents. Journal of the American Chemical Society, 133(28), 10999-11005. Available at: [Link]

  • Ouali, A., & Taillefer, M. (2010). Cyanation of Aryl Halides. Science of Synthesis, Thieme Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethoxy)benzonitrile

Welcome to the specialized technical support hub for the optimization of carbon-nitrogen cross-coupling reactions involving 2-Bromo-5-(trifluoromethoxy)benzonitrile . As a highly electron-deficient and sterically encumbe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the specialized technical support hub for the optimization of carbon-nitrogen cross-coupling reactions involving 2-Bromo-5-(trifluoromethoxy)benzonitrile . As a highly electron-deficient and sterically encumbered aryl halide, this substrate presents unique mechanistic bottlenecks. This guide is designed by application scientists to help you bypass common failure modes, understand the underlying organometallic causality, and implement a self-validating experimental protocol.

Substrate Profiling & Mechanistic Causality

Before troubleshooting, it is critical to understand the electronic and steric topology of your electrophile:

  • The Ortho-Cyano (-CN) Group: This is the primary troublemaker. While its strong electron-withdrawing nature accelerates the initial oxidative addition of Palladium into the C-Br bond, it introduces severe steric hindrance. Furthermore, nitriles are highly base-sensitive and can act as competing σ -donor ligands, poisoning the active Pd(0) catalyst[1].

  • The Meta-Trifluoromethoxy (-OCF3) Group: This group further depletes electron density from the aromatic ring. In the catalytic cycle, reductive elimination is electronically favored by electron-rich aryl groups. Because this substrate is extremely electron-poor, the reductive elimination step becomes the kinetic bottleneck, increasing the risk of off-cycle side reactions like protodehalogenation.

Pathway Visualization

The diagram below illustrates the standard catalytic cycle alongside the specific failure modes (highlighted in red) induced by the -CN and -OCF3 groups.

BHA_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L Pd0->OxAdd + Ar-Br Poison Catalyst Poisoning (Nitrile Coordination) Pd0->Poison Low Steric Bulk AmineCoord Amine Coordination Pd(II)(Ar)(NHR)L OxAdd->AmineCoord + Amine Deprot Deprotonation Pd(II)(Ar)(NR)L AmineCoord->Deprot + Base (Cs2CO3) BaseDeg Substrate Degradation (Strong Base Attack) AmineCoord->BaseDeg NaOtBu used RedElim Reductive Elimination Product Formation Deprot->RedElim Bulky Ligand Proto Protodehalogenation (β-Hydride Elim.) Deprot->Proto Slow Red. Elim. RedElim->Pd0 - Product

Catalytic cycle and failure modes for ortho-cyano aryl amination.

Frequently Asked Questions (FAQs)

Q: Why is my reaction stalling at 20% conversion with the formation of a black precipitate? A: You are observing catalyst deactivation via Pd-black precipitation. The ortho-cyano group can outcompete your amine for Palladium coordination. If your phosphine ligand is not sufficiently bulky, the nitrile binds to the Pd center, creating an inactive resting state that eventually aggregates into Pd-black. Solution: Switch to a highly sterically demanding dialkylbiaryl phosphine ligand like t BuXPhos or BrettPhos, which prevents bis-ligation and blocks nitrile coordination[2].

Q: GC-MS shows a large amount of 3-(trifluoromethoxy)benzonitrile. Where is this coming from? A: This is the product of protodehalogenation . After the amine coordinates and is deprotonated, the resulting Pd(II) amido complex must undergo reductive elimination. Because your aryl ring is highly electron-deficient, this step is exceptionally slow. If your amine has β -hydrogens (e.g., aliphatic amines), β -hydride elimination will outpace reductive elimination, yielding the reduced arene. Solution: You must force the reductive elimination by using a ligand with a massive cone angle (e.g., t BuBrettPhos) to induce the Thorpe-Ingold effect, physically pushing the aryl and amido groups together.

Q: Can I use Sodium tert-butoxide (NaO t Bu) to accelerate the deprotonation step? A: Absolutely not. The -CN group is highly base-sensitive[3]. Strong alkoxide bases like NaO t Bu will lead to nucleophilic attack on the nitrile (forming amides or amidines) or cause polymerization of the highly electron-deficient aromatic ring[1]. You must use a milder inorganic base.

Quantitative Optimization Matrices

To streamline your optimization, we have summarized the quantitative impact of base and ligand selection specifically for base-sensitive, ortho-substituted aryl bromides.

Table 1: Base Selection Matrix

Data reflects coupling efficiency with base-sensitive nitriles.

BaseRelative Base StrengthFunctional Group Tolerance (-CN)Typical Yield ImpactObserved Side Reactions
NaO t Bu StrongVery Low< 10%Nitrile attack, rapid tar formation
K 3​ PO 4​ ModerateHigh60 - 75%Minimal; requires longer reaction times
Cs 2​ CO 3​ MildVery High> 85% None (Optimal choice)
Table 2: Ligand Selection Matrix

Data reflects performance on electron-deficient, ortho-hindered electrophiles.

LigandSteric Bulk (Cone Angle)Reductive Elimination RateTypical Yield ImpactPrimary Failure Mode
BINAP ModerateSlow< 20%Protodehalogenation[3]
XPhos HighFast65 - 80%Minor catalyst stalling
t BuXPhos Very HighVery Fast> 90% None (Optimal choice)

Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . By monitoring specific physical checkpoints, you can confirm the mechanistic integrity of the reaction in real-time.

Materials Required
  • Electrophile: 2-Bromo-5-(trifluoromethoxy)benzonitrile (1.00 mmol)

  • Nucleophile: Primary or Secondary Amine (1.20 mmol)

  • Precatalyst: Pd 2​ (dba) 3​ (0.02 mmol, 2 mol% Pd)

  • Ligand: t BuXPhos (0.048 mmol, 4.8 mol%)

  • Base: Anhydrous Cs 2​ CO 3​ (1.40 mmol)

  • Solvent: Anhydrous, degassed Toluene (5.0 mL)

Step-by-Step Methodology
  • Atmosphere Control: Flame-dry a Schlenk tube equipped with a magnetic stir bar. Backfill with Argon (3 cycles). Causality: Pd(0) is highly susceptible to atmospheric oxidation. Oxygen will immediately kill the active catalyst.

  • Solid Loading: Under a positive flow of Argon, add Pd 2​ (dba) 3​ , t BuXPhos, and Cs 2​ CO 3​ .

    • Validation Checkpoint 1: The mixture should appear deep purple/burgundy due to the dba ligands.

  • Substrate Addition: Add 2-Bromo-5-(trifluoromethoxy)benzonitrile. If your amine is a solid, add it now.

  • Solvent & Liquid Addition: Inject 5.0 mL of degassed Toluene. If your amine is a liquid, inject it dropwise.

  • Pre-activation & Heating: Stir at room temperature for 5 minutes.

    • Validation Checkpoint 2: The solution should transition from purple to a dark red/orange hue. This color shift confirms the displacement of dba and the successful formation of the active L-Pd(0) species. If the solution turns black, oxygen has breached the system.

  • Reaction Execution: Seal the tube and heat in a pre-equilibrated oil bath at 85 °C for 12–16 hours.

  • Quench & Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the crude mixture through a short pad of Celite to remove the inorganic salts and palladium residues. Concentrate the filtrate under reduced pressure.

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-5-(trifluoromethoxy)benzonitrile

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals tasked with the isolation and purification of 2-Bromo-5-(trifluoromethoxy)benzonitrile (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals tasked with the isolation and purification of 2-Bromo-5-(trifluoromethoxy)benzonitrile (CAS: 1804402-93-4) from complex reaction mixtures.

The presence of the highly lipophilic and electron-withdrawing trifluoromethoxy (-OCF₃) group, combined with the polarizable bromine atom and the strongly dipole-bearing cyano group, creates a unique physicochemical profile. This guide synthesizes field-proven methodologies to help you navigate the chromatographic and crystallographic challenges associated with this compound[1].

Frequently Asked Questions (FAQs)

Q1: My purified 2-Bromo-5-(trifluoromethoxy)benzonitrile "oils out" instead of crystallizing upon cooling. Why does this happen, and how do I fix it? Causality: The -OCF₃ group is exceptionally lipophilic (Hansch π parameter +1.04) and possesses rotational freedom that disrupts rigid crystal lattice packing. This significantly lowers the melting point compared to non-fluorinated analogs, causing the compound to separate as a supercooled liquid (an "oil") rather than a solid crystal when the solvent cools[1]. Solution: Do not rely on single-solvent cooling. Instead, use an anti-solvent crystallization approach. Dissolve the crude oil in a minimal amount of a "good" solvent (e.g., warm ethyl acetate or ethanol), and slowly add a "poor" solvent (e.g., hexanes or water) dropwise until the solution becomes slightly turbid. Reheat slightly to clarify, seed with a pure crystal if available, and allow it to cool very slowly to room temperature before moving to an ice bath.

Q2: How do I separate regioisomeric impurities (e.g., 4-bromo-3-(trifluoromethoxy)benzonitrile) formed during electrophilic aromatic substitution? Causality: Regioisomers possess nearly identical molecular weights and similar overall polarities, making them co-elute under standard isocratic chromatography conditions. However, the position of the bulky bromine atom relative to the cyano group slightly alters the dipole moment and the steric accessibility of the nitrile's nitrogen lone pair to the silica gel's silanol groups. Solution: Utilize a very shallow, optimized gradient during Flash Column Chromatography . Start with 100% hexanes and increase the ethyl acetate concentration in 1% increments. Aim to elute the compound at an Rf​ of exactly 0.25 to maximize the theoretical plates and separate the closely eluting regioisomers[2].

Q3: I notice a highly polar baseline spot on my TLC after running the column, which wasn't there in the crude mixture. Is my product degrading? Causality: While benzonitriles are generally robust, the highly electron-deficient aromatic ring (due to -Br, -CN, and -OCF₃) makes the cyano carbon highly electrophilic. Prolonged exposure to the slightly acidic silanol groups on standard silica gel can catalyze partial hydrolysis of the nitrile into a primary amide or carboxylic acid, which binds strongly to the baseline. Solution: Validate this by running a 2D TLC . If degradation is occurring on the silica, switch to a faster flow rate (true flash chromatography) to minimize residence time, or pre-treat your silica gel by flushing the column with 1% Triethylamine (TEA) in hexanes to neutralize highly acidic sites.

Mechanistic Workflows & Visualizations

To determine the most efficient purification route, consult the decision matrix below. The choice between recrystallization and chromatography depends heavily on the initial purity of the crude mixture and its physical state.

Workflow Crude Crude Reaction Mixture 2-Bromo-5-(trifluoromethoxy)benzonitrile TLC TLC / LC-MS Analysis Determine Impurity Profile Crude->TLC Decision Purity > 85% & Solid? TLC->Decision Cryst Recrystallization (Hexanes/EtOAc or EtOH/H2O) Decision->Cryst Yes Chrom Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient) Decision->Chrom No Pure Pure Compound (>98% purity) Cryst->Pure Chrom->Pure

Figure 1: Decision matrix for selecting the optimal purification workflow based on crude purity.

Understanding how the functional groups of 2-Bromo-5-(trifluoromethoxy)benzonitrile interact with the stationary phase is critical for troubleshooting co-elution issues.

Mechanism Silica Silica Gel Surface (Si-OH Groups) Nitrile Cyano Group (-C≡N) Strong H-bond Acceptor (Retained) Silica->Nitrile Dipole-Dipole / H-Bonding OCF3 Trifluoromethoxy (-OCF3) Highly Lipophilic (Elutes faster) Silica->OCF3 Minimal Interaction (Steric/Fluoro Shielding) Bromo Bromo (-Br) Polarizable, Weak Interaction Silica->Bromo Van der Waals

Figure 2: Chromatographic interaction mechanisms between the compound's functional groups and silica gel.

Troubleshooting Guides

Table 1: Flash Column Chromatography Troubleshooting
ObservationScientific CausalityRecommended Corrective Action
Product streaks down the column Overloading of the silica gel or strong hydrogen bonding between the nitrile and active silanol sites.Reduce sample load (aim for 1:50 crude-to-silica ratio). Add 1% DCM to the mobile phase to compete for active sites.
Co-elution with unreacted starting material The ΔRf​ between the brominated product and non-brominated precursor is too small in the current solvent system.Switch from Hexanes/EtOAc to a Toluene/Hexanes mixture. The polarizability of toluene enhances π−π interactions, improving halogen separation.
Low mass recovery Irreversible adsorption or on-column hydrolysis of the nitrile group[3].Flush the column with a highly polar solvent (e.g., 10% MeOH in DCM) to recover the hydrolyzed byproduct. Pre-treat future columns with 1% TEA.
Table 2: Recrystallization Troubleshooting
ObservationScientific CausalityRecommended Corrective Action
Compound "oils out" Melting point of the compound is lower than the temperature at which it saturates the solvent[1].Use the anti-solvent method (Protocol B). Lower the initial dissolution temperature and increase the ratio of anti-solvent.
Crystals form, but purity is unchanged Impurities have an identical solubility profile or are co-precipitating within the crystal lattice.Change the solvent class entirely. If using non-polar/polar aprotic (Hexanes/EtOAc), switch to polar protic/aqueous (EtOH/Water).
No precipitation at -20°C The solution is too dilute, or the -OCF₃ group is maintaining complete solvation.Evaporate 50% of the solvent under reduced pressure to force supersaturation, then scratch the inside of the flask with a glass rod to induce nucleation.

Standardized Experimental Protocols

Protocol A: Flash Column Chromatography (Gradient Elution)

This protocol is self-validating: successful separation is confirmed by real-time TLC monitoring of the fractions.

  • Preparation: Dissolve the crude 2-Bromo-5-(trifluoromethoxy)benzonitrile in a minimum volume of Dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude) and evaporate the DCM under reduced pressure to create a dry load powder.

  • Column Packing: Slurry-pack a glass column with 230-400 mesh silica gel using 100% Hexanes. Ensure the silica bed is perfectly level to prevent band distortion.

  • Loading: Carefully add the dry-loaded sample evenly to the top of the silica bed. Cap with a 1 cm layer of clean sea sand to protect the bed from solvent disturbance.

  • Elution:

    • Begin elution with 2 column volumes (CV) of 100% Hexanes to remove highly non-polar impurities.

    • Transition to a gradient of 2% Ethyl Acetate in Hexanes.

    • Gradually increase to 5% Ethyl Acetate in Hexanes[2]. The highly lipophilic nature of the -OCF₃ group means the compound will elute much earlier than standard benzonitriles.

  • Validation: Spot fractions on a silica TLC plate. Develop in 10% EtOAc/Hexanes. The desired product will appear as a distinct UV-active spot (due to the conjugated aromatic ring and bromine atom). Combine fractions containing pure product and concentrate in vacuo.

Protocol B: Anti-Solvent Recrystallization

Use this protocol if the crude purity is >85% and the material is prone to oiling out.

  • Dissolution: Place the crude material in a round-bottom flask. Add Ethyl Acetate dropwise while heating in a 60°C water bath until the solid/oil just dissolves. Do not add excess solvent.

  • Anti-Solvent Addition: Remove the flask from the heat source. While stirring vigorously, add Hexanes (the anti-solvent) dropwise.

  • Turbidity Point: Stop adding Hexanes the moment the solution becomes persistently cloudy (turbid).

  • Clarification & Nucleation: Return the flask to the 60°C bath for exactly 1 minute until the solution clarifies. Remove from heat and let it stand undisturbed at room temperature for 2 hours. Do not agitate.

  • Harvesting: Once room-temperature crystallization is complete, transfer the flask to an ice bath (0°C) for 30 minutes to maximize yield. Filter the crystals through a Büchner funnel and wash with ice-cold hexanes. Dry under high vacuum.

References

  • Royal Society of Chemistry (RSC). "Metal-free synthesis of nitriles from aldehydes using N-Boc-O-tosylhydroxylamine as nitrogen source." RSC Advances Electronic Supplementary Information. Available at: [Link]

  • Semantic Scholar. "Supporting Information: Purification of bromobenzonitriles." Semantic Scholar Archive. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with 2-Bromo-5-(trifluoromethoxy)benzonitrile

Welcome to the technical support center for 2-Bromo-5-(trifluoromethoxy)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Bromo-5-(trifluoromethoxy)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of reactions involving this electron-deficient aryl bromide and maximize your yields.

The unique electronic properties of 2-Bromo-5-(trifluoromethoxy)benzonitrile, stemming from the strongly electron-withdrawing trifluoromethoxy (-OCF₃) and nitrile (-CN) groups, present both opportunities and challenges in chemical synthesis.[1][2] These groups significantly influence the reactivity of the aromatic ring, making it an excellent substrate for a variety of cross-coupling reactions, but also susceptible to specific side reactions.[1] This guide is structured to address the most common issues encountered in the laboratory, providing not just solutions, but also the scientific reasoning behind them.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and reactivity of 2-Bromo-5-(trifluoromethoxy)benzonitrile.

Q1: How do the trifluoromethoxy and nitrile groups affect the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions?

A1: The trifluoromethoxy (-OCF₃) and nitrile (-CN) groups are both potent electron-withdrawing groups. Their presence on the aromatic ring has a dual effect on palladium-catalyzed cross-coupling reactions. Firstly, they increase the electrophilicity of the aryl bromide, which can facilitate the initial oxidative addition step in the catalytic cycle.[1] This enhanced reactivity can be advantageous, potentially allowing for milder reaction conditions compared to less activated aryl bromides. However, the strong electron-withdrawing nature also makes the resulting cross-coupled product susceptible to certain side reactions, and careful optimization of the reaction parameters is crucial.

Q2: What are the main stability concerns with 2-Bromo-5-(trifluoromethoxy)benzonitrile?

A2: 2-Bromo-5-(trifluoromethoxy)benzonitrile is generally a stable compound under standard laboratory conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis of the nitrile group to a carboxylic acid or amide. The trifluoromethoxy group itself is remarkably stable against metabolic degradation and many chemical conditions.[2] It is advisable to store the compound in a cool, dry place, protected from light.[3]

Q3: What are the most common side reactions observed in cross-coupling reactions with this substrate?

A3: The most frequently encountered side reactions include:

  • Dehalogenation: The replacement of the bromine atom with a hydrogen atom, leading to the formation of 3-(trifluoromethoxy)benzonitrile. This is a common issue in palladium-catalyzed reactions and can be influenced by the choice of ligand, base, and the presence of protic impurities.

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid coupling partner can be hydrolyzed back to the corresponding arene, particularly under basic aqueous conditions.[4][5][6][7] Electron-withdrawing substituents on the boronic acid can accelerate this process.[4][8]

  • Homocoupling: The formation of symmetrical biaryls from the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the terminal alkyne (in Sonogashira reactions). This is often promoted by the presence of oxygen.

II. Troubleshooting Guides

This section provides detailed troubleshooting advice for common palladium-catalyzed cross-coupling reactions involving 2-Bromo-5-(trifluoromethoxy)benzonitrile.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. However, with an electron-deficient substrate like 2-Bromo-5-(trifluoromethoxy)benzonitrile, specific challenges can arise.

Issue 1: Low or No Yield of the Desired Biaryl Product

Potential Cause Scientific Rationale Recommended Solution
Inefficient Catalyst System The combination of palladium precursor and ligand is critical for catalytic activity. Bulky, electron-rich phosphine ligands are often necessary to promote both oxidative addition and reductive elimination, especially with sterically hindered or electronically challenging substrates.[9][10][11]Screen a variety of phosphine ligands, such as SPhos, XPhos, or other Buchwald-type ligands. Consider using pre-formed palladium catalysts for better consistency.[9][12]
Inappropriate Base The base plays a crucial role in the transmetalation step. A base that is too weak may not activate the boronic acid sufficiently, while a base that is too strong can promote side reactions like catalyst deactivation or substrate decomposition.Test a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. The choice of base can be solvent-dependent.[10]
Protodeboronation of the Boronic Acid The boronic acid can be unstable under the reaction conditions, leading to its decomposition before it can participate in the cross-coupling.[4][5][6][7] This is particularly problematic with electron-deficient arylboronic acids.[8]Use the boronic acid in a slight excess (1.2-1.5 equivalents). Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts. Minimize water content in the reaction by using anhydrous solvents.
Dehalogenation of the Starting Material The active Pd(0) catalyst can react with sources of hydride to reduce the aryl bromide to the corresponding arene.Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Certain ligands and bases are more prone to promoting dehalogenation; screening may be necessary.

Troubleshooting Workflow for Low Yield in Suzuki Coupling

start Low/No Yield in Suzuki Coupling catalyst Screen Catalysts & Ligands (e.g., Buchwald, CataCXium®) start->catalyst base Screen Bases (e.g., Cs2CO3, K3PO4) catalyst->base solvent Screen Solvents (e.g., 2-MeTHF, Dioxane) base->solvent boronic_acid Check Boronic Acid/Ester Stability (Consider Pinacol Esters) solvent->boronic_acid conditions Optimize Reaction Conditions (Temperature, Concentration) boronic_acid->conditions end Improved Yield conditions->end

Caption: A systematic approach to troubleshooting low yields in Suzuki-Miyaura coupling reactions.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines.[13][14]

Issue 2: Incomplete Conversion or Formation of Side Products

Potential Cause Scientific Rationale Recommended Solution
Ligand Incompatibility The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. The ligand must stabilize the palladium catalyst and facilitate the C-N bond-forming reductive elimination.For couplings with primary amines, consider using ligands like BrettPhos. For secondary amines, ligands such as XPhos or SPhos are often effective. Bidentate ligands like BINAP or DPEPhos can also be beneficial in certain cases.[13]
Base Strength and Solubility Strong, non-nucleophilic bases are typically required. The solubility of the base in the reaction solvent can also impact its effectiveness.Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are commonly used strong bases. If a milder base is needed due to functional group incompatibility, consider Cs₂CO₃ or K₃PO₄, although this may require higher temperatures.
Catalyst Deactivation The palladium catalyst can be sensitive to air and moisture. Additionally, certain functional groups on the amine or aryl halide can poison the catalyst.Ensure the reaction is set up under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use freshly distilled and degassed solvents.
Steric Hindrance If either the amine or the aryl halide is sterically hindered, the reaction rate can be significantly reduced.Employ bulkier, more electron-rich ligands (e.g., from the Buchwald ligand family) which can promote the coupling of sterically demanding substrates. Higher reaction temperatures may also be necessary.

Catalytic Cycle of Buchwald-Hartwig Amination

Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArBr Ar-Br ArBr->OxAdd PdII L(n)Pd(II)(Ar)(Br) OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx Amine R2NH Amine->LigandEx AmineComplex L(n)Pd(II)(Ar)(NHR2) LigandEx->AmineComplex Deprotonation Deprotonation AmineComplex->Deprotonation Base Base Base->Deprotonation AmidoComplex L(n)Pd(II)(Ar)(NR2) Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Regeneration Product Ar-NR2 RedElim->Product

Caption: The generally accepted catalytic cycle for the Buchwald-Hartwig amination.

C. Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.[15][16]

Issue 3: Low Yield and/or Formation of Glaser-Hay Homocoupling Product

Potential Cause Scientific Rationale Recommended Solution
Copper(I) Co-catalyst Issues While the copper(I) co-catalyst accelerates the reaction, it also promotes the oxidative homocoupling of the terminal alkyne (Glaser-Hay coupling), especially in the presence of oxygen.Consider running the reaction under copper-free conditions. This may require a more active palladium catalyst/ligand system and potentially higher temperatures, but it eliminates the homocoupling side reaction.[15]
Inadequate Base An amine base, such as triethylamine or diisopropylamine, is typically used to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction.Ensure the amine base is of high purity and used in sufficient excess. For challenging substrates, a stronger base may be required, but this should be carefully evaluated to avoid side reactions.
Solvent Choice The solvent must be able to dissolve all reactants and intermediates in the catalytic cycle.Aprotic polar solvents like DMF, DMSO, or THF are commonly used. The choice of solvent can influence the reaction rate and selectivity.
Oxygen Contamination Oxygen is a major contributor to the unwanted homocoupling of the alkyne.Thoroughly degas all solvents and reagents before use. Maintain a strict inert atmosphere throughout the reaction.

III. Experimental Protocols

The following are generalized protocols that serve as a starting point for optimization. Safety Note: Always conduct a thorough literature search and risk assessment before performing any new reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-(trifluoromethoxy)benzonitrile (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: To this mixture, add the palladium pre-catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 1-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.[3]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reagent and Catalyst Loading: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (1-2 mol%), the appropriate phosphine ligand (1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried Schlenk tube.

  • Addition of Reactants: Add 2-Bromo-5-(trifluoromethoxy)benzonitrile (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or THF).

  • Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent in vacuo and purify the residue by column chromatography.

IV. Data Tables for Reaction Optimization

The following tables provide a starting point for the optimization of your reaction conditions. The data is based on typical conditions for electronically similar aryl bromides.

Table 1: Ligand and Base Screening for Suzuki-Miyaura Coupling

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene10012High
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane10016High
3Pd(PPh₃)₄ (5)-K₂CO₃ (3)Toluene/H₂O9024Moderate
4Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)DME8018Moderate

Table 2: Catalyst and Ligand Screening for Buchwald-Hartwig Amination

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)Amine TypeSolventTemperature (°C)
1Pd(OAc)₂ (2)BrettPhos (3)LiHMDS (1.5)PrimaryToluene100
2Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)SecondaryTHF80
3Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Primary/SecondaryToluene110

V. Concluding Remarks

Successfully employing 2-Bromo-5-(trifluoromethoxy)benzonitrile in organic synthesis hinges on a rational approach to reaction design and optimization. By understanding the electronic nature of this substrate and the common pitfalls associated with the desired transformations, researchers can systematically troubleshoot and improve their reaction outcomes. The information and protocols provided in this guide are intended to serve as a comprehensive resource to facilitate your synthetic endeavors. For further inquiries, please do not hesitate to contact our technical support team.

VI. References

  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH.

  • Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functiona. SciSpace.

  • A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. Benchchem.

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PMC.

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry.

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar.

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances (RSC Publishing).

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Who we serve.

  • A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers. Benchchem.

  • Buchwald–Hartwig amination. Wikipedia.

  • Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. PubMed.

  • Nucleophilic Aromatic Substitution. Request PDF - ResearchGate.

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5. Benchchem.

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.

  • Palladium-Catalyzed Intramolecular Aminotrifluoromethoxylation of Alkenes. Journal of the American Chemical Society.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • Sonogashira breathes easy: a practical room-temperature homogeneous coupling in continuous flow under air. Reaction Chemistry & Engineering (RSC Publishing).

  • Suzuki Coupling. Organic Chemistry Portal.

  • 2-Bromo-5-(trifluoromethyl)benzonitrile. PubChem.

  • 5 - SAFETY DATA SHEET.

  • Application Notes and Protocols for Sonogashira Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine. Benchchem.

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic Chemistry Frontiers (RSC Publishing).

  • Cross-Coupling Reactions Guide.

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton.

  • Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives. Benchchem.

  • Sonogashira Coupling. Organic Chemistry Portal.

  • Concerted nucleophilic aromatic substitutions. Harvard DASH.

  • The Suzuki Reaction.

  • Application Notes and Protocols: Suzuki-Miyaura Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Benchchem.

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.

  • 2-Bromo-5-(trifluoromethyl)benzonitrile | CAS 1483-55-2. SCBT.

  • 2-BROMO-5-(TRIFLUOROMETHYL)BENZONITRILE Properties. EPA.

  • 5-Bromo-2-(trifluoromethoxy)benzonitrile | 1210906-15-2.

  • Aromatic Nucleophilic Substitution Reactions.. Semantic Scholar.

  • (PDF) Studies in Nucleophilic Aromatic Substitution. Amanote Research.

  • Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. PMC.

  • US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile. Google Patents.

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications.

  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.

  • Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

  • How can I purify impure benzonitrile?. ResearchGate.

  • CA2090768A1 - Process for the preparation of 2,4,5-trifluorobenzonitrile. Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Bromo-5-(trifluoromethoxy)benzonitrile Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot complex cross-coupling reactions involving 2-Brom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot complex cross-coupling reactions involving 2-Bromo-5-(trifluoromethoxy)benzonitrile (CAS: 1804402-93-4)[1].

This molecule presents a unique synthetic challenge: the highly electron-withdrawing nature of both the nitrile (-CN) and trifluoromethoxy (-OCF3) groups strongly activates the C-Br bond for oxidative addition. However, this same electronic environment makes the nitrile hyper-susceptible to nucleophilic attack and promotes off-target catalytic cycles. Understanding the causality behind these competing pathways is critical for rational reaction optimization.

Mechanistic Pathway Visualization

The following diagram maps the divergent reaction pathways of 2-Bromo-5-(trifluoromethoxy)benzonitrile under standard transition-metal catalyzed conditions.

ReactionPathways SM 2-Bromo-5-(trifluoromethoxy) benzonitrile Pd_Cat Pd-Catalyzed Cross-Coupling SM->Pd_Cat Ar-B(OH)2, Pd(0) Base_Hydro Aqueous Base Conditions SM->Base_Hydro OH-, H2O Desired Desired Biaryl Product Pd_Cat->Desired Transmetalation & Reductive Elimination Dehalo Dehalogenation (m/z 188) Pd_Cat->Dehalo Hydride Abstraction Homo Homocoupling (m/z 373) Pd_Cat->Homo Pd(II) Oxidation Amide Benzamide Intermediate Base_Hydro->Amide OH- Attack Acid Benzoic Acid Derivative Amide->Acid Hydrolysis

Reaction pathways of 2-Bromo-5-(trifluoromethoxy)benzonitrile under cross-coupling conditions.

Quantitative Analytical Signatures

To effectively troubleshoot, you must first accurately identify the byproducts in your crude mixture. Use the following self-validating analytical data to cross-reference your LC-MS and NMR results.

Compound IdentityFormation MechanismExact MassLC-MS [M+H]⁺Key ¹H NMR Shift (CDCl₃)Key ¹⁹F NMR Shift
Starting Material N/A264.94265.9 / 267.9~7.80 ppm (d, 1H)-58.0 ppm (s, 3F)
Dehalogenated Hydride Abstraction187.02188.0~7.55 ppm (m, 4H)-57.8 ppm (s, 3F)
Benzamide Nitrile Hydrolysis282.95284.0 / 286.0~6.1 & 7.5 (br s, NH₂)-58.0 ppm (s, 3F)
Homocoupled Pd(II) Oxidation372.03373.0~7.95 ppm (d, 2H)-58.0 ppm (s, 3F)

Troubleshooting FAQs: Causality & Solutions

Q1: I am observing a significant M+2 peak at m/z 188. What is driving this, and how do I suppress it?

Causality: You are observing protodehalogenation , yielding 3-(trifluoromethoxy)benzonitrile. After the initial oxidative addition of Pd(0) into the C-Br bond, the resulting Pd(II) intermediate can undergo an off-target β-hydride elimination. This typically occurs when the catalyst oxidizes an amine base or an alcoholic solvent to gain a hydride ligand, which then reductively eliminates with the aryl group[2]. This is exacerbated by the electron-deficient nature of your starting material, which accelerates oxidative addition but slows transmetalation, leaving the Pd(II) intermediate vulnerable[3]. Solution:

  • Solvent Swap: Eliminate primary/secondary alcohols (e.g., ethanol, isopropanol). Switch to aprotic solvents like 1,4-Dioxane or Toluene.

  • Base Optimization: Avoid strong alkoxides (e.g., NaOEt, KOtBu) which promote dehalogenation[3]. Substitute with a weaker, non-nucleophilic inorganic base such as K₃PO₄.

Q2: My LC-MS shows a highly polar impurity at m/z 284/286. Is my starting material degrading?

Causality: Yes. You are detecting 2-bromo-5-(trifluoromethoxy)benzamide, the product of base-promoted nitrile hydrolysis . The carbon atom of the nitrile group is highly electrophilic. Under the basic, aqueous conditions typical of Suzuki-Miyaura couplings, hydroxide ions (OH⁻) act as nucleophiles, attacking the nitrile to form a tetrahedral alkoxide intermediate that rapidly rearranges into an amide[4]. Solution:

  • Anhydrous Conditions: Move to strictly anhydrous conditions. Use dry solvents and anhydrous bases (e.g., finely milled Cs₂CO₃).

  • Fluoride Activation: If water must be excluded entirely, consider using CsF as the base to activate the boronic acid via a fluoroboronate intermediate, bypassing the need for aqueous hydroxide entirely.

Q3: A large, non-polar mass at m/z 373 is dominating my chromatogram. Is this a catalyst failure?

Causality: This is the homocoupled biaryl byproduct (4,4'-bis(trifluoromethoxy)-[1,1'-biphenyl]-2,2'-dicarbonitrile). Homocoupling occurs when Pd(II) species exist in the absence of the correct transmetalation partner. This is almost exclusively driven by the presence of dissolved oxygen, which prematurely re-oxidizes the active Pd(0) catalyst back to Pd(II), forcing two aryl groups to couple together[2]. Solution: Rigorous deoxygenation is mandatory[3]. A simple nitrogen balloon is insufficient for this substrate. Implement a minimum of three "Freeze-Pump-Thaw" cycles or sparge the solvent with ultra-high purity Argon for at least 30 minutes prior to catalyst addition.

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

To ensure scientific integrity, the following protocol incorporates built-in In-Process Controls (IPC) to validate the reaction trajectory before committing to the final workup.

Step 1: Rigorous Degassing (Preventing Homocoupling)

  • In an oven-dried Schlenk flask, combine 2-Bromo-5-(trifluoromethoxy)benzonitrile (1.0 equiv) and the arylboronic acid (1.2 equiv).

  • Add anhydrous 1,4-Dioxane (0.2 M).

  • Sparge the solution with Argon for 30 minutes. Validation Check: The solvent must show no bubbling upon application of a mild vacuum, confirming the removal of dissolved gases.

Step 2: Reagent Addition (Preventing Hydrolysis)

  • Add anhydrous K₃PO₄ (2.0 equiv) to the flask under a positive Argon stream. Do not use aqueous base solutions.

  • Add Pd(dppf)Cl₂ (0.05 equiv). Validation Check: The mixture should transition from a pale suspension to a deep red/orange hue upon heating, indicating the formation of the active catalytic species.

Step 3: Reaction Execution & IPC Monitoring

  • Heat the mixture to 80 °C.

  • IPC Check (2 Hours): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • If m/z 188 (Dehalogenation) is >5%: The transmetalation is too slow. Lower the temperature to 70 °C and add 0.2 equiv of additional boronic acid.

    • If m/z 284 (Hydrolysis) is detected: Moisture has breached the system. Abort, dry all reagents, and restart.

Step 4: Quenching and Extraction

  • Once the starting material (m/z 266/268) is consumed, cool to room temperature.

  • Filter through a short pad of Celite to remove palladium black.

  • Wash the organic layer with brine (not water, to prevent late-stage hydrolysis), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

References

  • Reagentia. "2-Bromo-5-(trifluoromethoxy)benzonitrile (1 x 1 g)". Source: reagentia.eu.
  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Source: yonedalabs.com.
  • Brainly. "Write out a complete mechanism for the base-promoted hydrolysis of benzonitrile". Source: brainly.com.
  • BenchChem. "choice of ligand and base to minimize byproducts in coupling reactions". Source: benchchem.com.

Sources

Troubleshooting

Preventing homocoupling in "2-Bromo-5-(trifluoromethoxy)benzonitrile" reactions

Welcome to the advanced troubleshooting center for cross-coupling reactions involving highly electron-deficient aryl halides. This guide specifically addresses the suppression of homocoupling side reactions when utilizin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for cross-coupling reactions involving highly electron-deficient aryl halides. This guide specifically addresses the suppression of homocoupling side reactions when utilizing 2-Bromo-5-(trifluoromethoxy)benzonitrile as an electrophilic coupling partner.

Substrate Reactivity Profile

2-Bromo-5-(trifluoromethoxy)benzonitrile possesses two strongly electron-withdrawing groups: a cyano (-CN) and a trifluoromethoxy (-OCF3) moiety. These functional groups severely deplete electron density from the aromatic ring, making the C-Br bond exceptionally electrophilic.

While this facilitates nearly instantaneous oxidative addition by Palladium(0), it creates a kinetic bottleneck at the transmetallation step. If transmetallation is slow, the long-lived Ar-Pd(II)-Br intermediate accumulates and becomes highly susceptible to bimolecular disproportionation or transmetallation with another palladium species, leading to massive amounts of symmetrical biaryl impurities.

G Pd0 Active Pd(0) Catalyst OxAdd Rapid Oxidative Addition Pd0->OxAdd ArBr 2-Bromo-5-(trifluoromethoxy) benzonitrile ArBr->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII Transmet Transmetallation (Rate-Limiting) PdII->Transmet Optimal Conditions O2 O2 / Excess Pd(II) PdII->O2 Poor Degassing CrossProd Desired Cross-Product Transmet->CrossProd CrossProd->Pd0 Regeneration HomoProd Homocoupled Dimer O2->HomoProd Side Reaction

Logical workflow of Pd-catalyzed cross-coupling vs. homocoupling pathways.

Troubleshooting Guide & FAQs

Q1: Why am I seeing massive amounts of symmetrical biaryl instead of my cross-product? A1: Homocoupling in these reactions typically manifests in two forms: homocoupling of the boronic acid and homocoupling of the aryl halide. Because 2-Bromo-5-(trifluoromethoxy)benzonitrile undergoes oxidative addition so rapidly, the Ar-Pd(II)-Br intermediate accumulates if the base is too weak or the boronic acid is insoluble. Furthermore, trace dissolved oxygen reoxidizes the active Pd(0) catalyst back to Pd(II), which acts as a stoichiometric oxidant that directly drives the homocoupling of the boronic acid partner[1].

Q2: How does dissolved oxygen specifically exacerbate this side reaction? A2: Oxygen acts as a chemical sink for the active catalyst. By reoxidizing Pd(0) to Pd(II), it generates a palladium species lacking aryl or vinyl ligands. This "naked" Pd(II) complex will directly mediate the homocoupling of two boronic acid molecules to reduce itself back to Pd(0)[1]. This not only consumes your coupling partner but generates a biaryl impurity that is notoriously difficult to separate. Rigorous exclusion of oxygen is mandatory[2].

Q3: What chemical additives can suppress Pd(II)-mediated homocoupling? A3: The introduction of a mild reducing agent, such as potassium formate, is a highly effective suppression strategy. Formate acts as an in-situ hydride donor that rapidly reduces off-cycle Pd(II) species back to the catalytically active Pd(0) state. This prevents the Pd(II) from mediating boronic acid homocoupling without interfering with the primary cross-coupling catalytic cycle or prematurely reducing the oxidative addition product[3].

G PdII_inactive Inactive Pd(II) Species (Drives Homocoupling) Pd0_active Active Pd(0) Catalyst (Drives Cross-Coupling) PdII_inactive->Pd0_active Reduction KFormate Potassium Formate (Mild Reductant) KFormate->Pd0_active Donates Hydride CO2 CO2 + KBr + H2O (Harmless Byproducts) KFormate->CO2

Mechanism of Pd(II) reduction to active Pd(0) using potassium formate.

Q4: What ligand architecture prevents the aryl halide from homocoupling? A4: Utilizing bidentate ligands with large bite angles (e.g., dppf) or bulky, electron-rich monodentate phosphines (e.g., XPhos) is critical. These ligands enforce a sterically crowded geometry on the square planar palladium intermediate. This crowding accelerates the reductive elimination of the desired cross-coupled product, kinetically outcompeting the bimolecular transition states required for homocoupling[1].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the suppression of homocoupled impurities when reacting 2-Bromo-5-(trifluoromethoxy)benzonitrile with a standard phenylboronic acid derivative.

Catalyst / LigandAdditiveAtmosphereCross-Product Yield (%)Homocoupled Dimer (%)Mechanistic Causality
Pd(OAc)₂ / PPh₃NoneAmbient Air42%45%High O₂ drives continuous Pd(II)-mediated homocoupling.
Pd(OAc)₂ / PPh₃NoneN₂ Sparged65%22%Degassing reduces O₂, but the Pd(II) precatalyst still causes initial homocoupling to reach Pd(0).
Pd(dppf)Cl₂NoneN₂ Sparged78%12%Large bite angle of dppf accelerates reductive elimination, outcompeting side reactions.
Pd(dppf)Cl₂ K-Formate (1.5 eq) N₂ Sparged 96% <1% Formate rapidly reduces Pd(II) to Pd(0), completely suppressing dimer formation.

Validated Experimental Protocols

Protocol 1: Rigorous Deoxygenation via Subsurface Sparging

Causality: Standard vacuum-backfill cycles often fail to remove dissolved oxygen from dense or viscous biphasic solvent mixtures (e.g., Toluene/Water). Subsurface sparging physically displaces dissolved O₂, preventing the reoxidation of Pd(0) to Pd(II)[3].

  • Assemble Apparatus: Equip a multi-neck round-bottom flask with a reflux condenser and a long stainless-steel needle reaching the absolute bottom of the vessel.

  • Solvent Loading: Add the solvent mixture and the inorganic base to the flask. Do NOT add the palladium catalyst or 2-Bromo-5-(trifluoromethoxy)benzonitrile yet.

  • Sparging: Initiate a subsurface Nitrogen or Argon sparge at a rate of ~30 SCFH for a minimum of 45 minutes.

  • Self-Validation Step: To ensure complete deoxygenation without excessive solvent loss, monitor the solvent volume (evaporation should remain <1%). If utilizing a strict Schlenk line, a visual cessation of micro-bubbles upon subsequent brief vacuum-backfill cycles confirms total dissolved gas removal.

  • Substrate Addition: Introduce 2-Bromo-5-(trifluoromethoxy)benzonitrile and the boronic acid under positive inert gas flow.

  • Catalyst Addition: Add the Palladium catalyst last. This prevents premature oxidation of the precatalyst before it can enter the protective catalytic cycle.

Protocol 2: Potassium Formate-Assisted Catalytic Rescue

Causality: Precatalysts like Pd(OAc)₂ or Pd(dppf)Cl₂ enter the reaction as Pd(II) and must be reduced to Pd(0) to initiate the cycle. Relying on the boronic acid to reduce the catalyst inherently generates homocoupled impurities[1]. Potassium formate safely bypasses this by acting as a sacrificial reductant[3].

  • Reagent Loading: Weigh 2-Bromo-5-(trifluoromethoxy)benzonitrile (1.0 equiv) and the corresponding boronic acid (1.1 equiv) into the rigorously degassed reaction vessel.

  • Additive Introduction: Add Potassium Formate (1.5 equiv) directly to the reaction mixture.

  • Base Addition: Introduce the optimized base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Introduction: Add the Pd(II) precatalyst (e.g., 5 mol% Pd(dppf)Cl₂).

  • Reaction Execution: Heat the reaction to the optimized temperature (e.g., 80°C) under vigorous stirring.

  • Self-Validation Step: Monitor the reaction via LC-MS. The complete absence of the symmetrical biaryl mass peak (M+ = 452 for the homocoupled 2-Bromo-5-(trifluoromethoxy)benzonitrile dimer) validates the successful suppression of the Pd(II) off-cycle pathway.

Sources

Optimization

Technical Support Center: Trifluoromethoxy (-OCF3) Group Chemistry

Welcome to the Technical Support Center for organofluorine chemistry. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organofluorine chemistry. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize reactions involving the trifluoromethoxy (-OCF3) group.

This guide moves beyond basic protocols to explain the causality behind the chemical behavior of the -OCF3 group, ensuring your experimental designs are scientifically grounded and self-validating.

Part 1: Frequently Asked Questions (Fundamental Stability)

Q1: How stable is the -OCF3 group compared to other fluorinated or oxygenated moieties? The -OCF3 group is exceptionally stable when covalently attached to an organic scaffold. It is often referred to as a "pseudo-halogen" because its electronic properties resemble those of a chlorine or fluorine atom[1]. The delocalization of the oxygen atom's p-electrons into the σ*-orbitals of the C–F bonds simultaneously weakens the C–F bond slightly while significantly strengthening the C–O bond[2]. This unique orbital interaction prevents standard ether cleavage and makes the group highly inert.

Quantitative Data: Substituent Property Comparison

The following table summarizes the lipophilicity and stability profiles of common substituents under extreme conditions.

SubstituentHansch Lipophilicity (π)Electronic CharacterStability in Strong Acid (e.g., TfOH)Stability in Strong Base (e.g., KHMDS)
-OCH₃ -0.02Electron-DonatingCleaved (Standard ether cleavage)Stable
-CF₃ +0.88Strongly Electron-WithdrawingHighly StableHighly Stable
-SCF₃ +1.44Electron-WithdrawingModerateModerate
-OCF₃ +1.04"Pseudo-Halogen" (Dual)Highly Stable Highly Stable

Q2: Will my -OCF3 group survive strong acidic or basic deprotection steps late in my synthesis? Yes. Experimental studies have demonstrated that trifluoromethoxyarenes remain completely intact even when exposed to extreme conditions such as neat Trifluoromethanesulfonic acid (TfOH) or Potassium bis(trimethylsilyl)amide (KHMDS)[3]. Unlike methoxy groups, which readily undergo acidic cleavage, or -SCF3 groups, which can degrade under severe basic conditions, the -OCF3 group exhibits the highest stability among these heteroatom-linked fluorinated substituents[3].

Part 2: Troubleshooting Guide (When the -OCF3 Group Fails)

While the -OCF3 group is incredibly stable once installed, researchers often encounter issues during its installation or under very specific catalytic conditions.

Issue 1: Unexpected loss of the -OCF3 group during photoredox catalysis.

  • The Cause: While thermally and chemically stable, the C-OCF3 bond can be cleaved under specific photo-reductive conditions. Single-electron transfer (SET) from an excited organic photosensitizer to an aryl trifluoromethyl ether can cause the molecule to fragment into an aryl radical/anion and fluorophosgene (COF2)[4].

  • The Fix: If your synthetic route requires photoredox catalysis, ensure the reduction potential of your photocatalyst is not strong enough to reduce the -OCF3 bearing arene, or install the -OCF3 group after the photoredox step.

Issue 2: Complete decomposition and zero yield during nucleophilic trifluoromethoxylation.

  • The Cause: The trifluoromethoxide anion ([CF3O]⁻) is highly unstable. If it is not immediately trapped by a soft electrophile, it rapidly decomposes into fluorophosgene (COF2) and a fluoride anion (F⁻)[2].

  • The Fix: Avoid generating the naked [CF3O]⁻ anion without an electrophile present. Use shelf-stable transfer reagents like N-trifluoromethoxyphthalimide (Phth-OCF3) that release the anion slowly in the presence of the target electrophile[5].

Diagnostic Workflows

Workflow Start Is your -OCF3 group cleaving unexpectedly? Cond Identify Reaction Conditions Start->Cond AcidBase Standard Acid/Base (e.g., TfOH, KHMDS) Cond->AcidBase Photo Photoredox / SET Conditions Cond->Photo Nucleo Nucleophilic Trifluoromethoxylation Cond->Nucleo Safe Highly Stable. Check for other side reactions. AcidBase->Safe Frag SET causes fragmentation into fluorophosgene. Photo->Frag Decomp CF3O- anion decomposes to COF2 + F-. Nucleo->Decomp

Logical decision tree for troubleshooting unexpected -OCF3 group cleavage during synthesis.

Mechanism Reagent Reagent (e.g., Phth-OCF3) Anion [CF3O]- Anion Reagent->Anion Activation Product R-OCF3 Product Anion->Product Fast Trapping (Electrophile) Decomp COF2 + F- (Decomposition) Anion->Decomp Slow Trapping

Mechanism of CF3O- anion decomposition versus successful electrophilic trapping.

Part 3: Self-Validating Experimental Protocols

Protocol A: Safe Nucleophilic Trifluoromethoxylation of Alkyl Electrophiles

This protocol utilizes the shelf-stable reagent N-trifluoromethoxyphthalimide (Phth-OCF3) to bypass the rapid decomposition of the trifluoromethoxide anion[5].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, add N-trifluoromethoxyphthalimide (1.5 equiv), the target alkyl electrophile (e.g., an alkyl bromide, 1.0 equiv), and Cesium Fluoride (CsF, 2.0 equiv) to an oven-dried reaction vial.

  • Solvation: Add anhydrous N,N-dimethylacetamide (DMAc) to achieve a 0.2 M concentration of the electrophile.

  • Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir the mixture at 80 °C for 12 hours.

  • Causality Check: The elevated temperature and polar aprotic solvent facilitate the controlled release of the [CF3O]⁻ anion. CsF acts as a crucial activator. Because the electrophile is already present in the solution, it rapidly traps the anion, outcompeting the decomposition pathway into COF2 and F⁻.

  • Self-Validation (Analysis): Cool the reaction to room temperature. Take a 50 µL aliquot, dilute in CDCl3, and analyze via ¹⁹F NMR. A successful transformation is validated by the appearance of a diagnostic singlet at approximately -60.0 to -61.0 ppm , confirming the intact -OCF3 ether[5].

Protocol B: Acid/Base Stress Testing for -OCF3 Validation

Use this protocol to validate the stability of a newly synthesized -OCF3 intermediate before committing to harsh downstream deprotections.

Step-by-Step Methodology:

  • Preparation: Dissolve the -OCF3 containing intermediate in anhydrous Toluene (for the acid test) or anhydrous THF (for the base test) to a concentration of 0.1 M.

  • Acid Stress Test: Cool the Toluene solution to 0 °C. Dropwise add Trifluoromethanesulfonic acid (TfOH, 2.0 equiv). Stir for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Base Stress Test: Cool the THF solution to -78 °C. Dropwise add Potassium bis(trimethylsilyl)amide (KHMDS, 2.0 equiv). Stir for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Causality Check: The extraordinarily strong C–F bonds (~485 kJ/mol) and the resonance-strengthened C–O bond render the -OCF3 group highly inert to both the generation of nearby carbocations (acidic conditions) and strong nucleophilic attack (basic conditions)[3].

  • Self-Validation (Analysis): Quench the acid test with saturated aqueous NaHCO3 and the base test with saturated aqueous NH4Cl. Extract with EtOAc. Analyze the organic layer via LC-MS and ¹⁹F NMR. The ¹⁹F NMR signal (~ -58 ppm for aryl-OCF3) should remain completely unshifted, with >95% recovery of the starting material[3].

References

  • Leroux, F., Manteau, B., Pazenok, S. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. 1

  • Lu, C., et al. (2016). The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions. Organic Chemistry Frontiers. 3

  • Tlili, A., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry (MDPI).2

  • Yuan, W.-J., Tong, C.-L., Xu, X.-H., Qing, F.-L. (2023). N-Trifluoromethoxyphthalimide: A Shelf-Stable Reagent for Nucleophilic Trifluoromethoxylation. The Journal of Organic Chemistry (ACS). 5

  • Meyer, A. (2019). NMR Spectroscopic Investigations and Method Development in Photocatalysis and Medicinal Chemistry (Visible Light Mediated Cleavage). Universität Regensburg. 4

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Removal for 2-Bromo-5-(trifluoromethoxy)benzonitrile Workflows

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals handling cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck) involving 2-Bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals handling cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck) involving 2-Bromo-5-(trifluoromethoxy)benzonitrile .

Achieving API-grade palladium limits (<10 ppm) in these specific workflows is notoriously difficult. The unique combination of a coordinating nitrile group and a highly lipophilic trifluoromethoxy (-OCF₃) moiety creates a perfect storm for metal retention. This guide synthesizes field-proven insights to help you troubleshoot, select, and execute the optimal palladium scavenging strategy.

Strategic Decision Matrix

Before selecting a protocol, you must evaluate the physical state of your crude intermediate. The diagram below outlines the logical workflow for bypassing the specific bottlenecks caused by the -CN and -OCF₃ groups.

Pd_Scavenging A Crude Reaction Mixture (>1000 ppm Pd) B Assess Substrate Properties (Nitrile & -OCF3) A->B C1 High Lipophilicity (Resists Crystallization) B->C1 C2 Strong Pd Coordination (Nitrile Group) B->C2 D1 Liquid-Liquid Extraction (PBu3 + Lactic Acid) C1->D1 D2 Solid-Supported Scavenging (Si-TMT or SPM32) C2->D2 E API Specification Met (<10 ppm Pd) D1->E D2->D1 If solid fails D2->E

Decision matrix for palladium scavenging in nitrile/trifluoromethoxy-containing intermediates.

Troubleshooting & FAQs

Q1: Why does palladium consistently co-purify with my 2-Bromo-5-(trifluoromethoxy)benzonitrile coupling products? A1: The difficulty arises from two competing molecular features. First, the nitrile (-CN) group acts as a strong σ-donor and π-acceptor, effectively behaving as a competitive ligand that binds residual Pd(0) and Pd(II) species, pulling them into the organic product phase. Second, the trifluoromethoxy (-OCF₃) group significantly increases the lipophilicity (logP) of the resulting intermediates. This high solubility in organic solvents disrupts crystal lattice formation.

Q2: Why do standard crystallization techniques fail for these derivatives? A2: Because of the extreme lipophilicity imparted by the -OCF₃ group, these solutions often become supersaturated and "oil out" (undergo liquid-liquid phase separation) rather than forming ordered crystals[1]. Macroscopic palladium gets physically trapped in this lipophilic oil, rendering standard crystallization completely ineffective for metal purging.

Q3: I cannot use strong acids for metal extraction because my nitrile group is labile. What is the alternative? A3: When strongly acidic extraction is prohibited due to nitrile lability, a highly effective alternative is the use of tri-n-butylphosphine ( PBu3​ ) combined with a weak acid. PBu3​ acts as a powerful chelator that outcompetes the nitrile for Pd binding. Subsequent extraction with aqueous lactic acid successfully partitions the Pd- PBu3​ complex into the aqueous phase without hydrolyzing the sensitive nitrile group, reducing Pd levels from >8000 ppm to <30 ppm[2].

Q4: Which solid-supported scavengers are most effective for this specific substrate class? A4: For nitrile-containing compounds, sulfur-based macroporous scavengers are prioritized because their affinity for soft metals (like Pd) outcompetes the nitrile coordination. Silica-supported 2,4,6-trimercaptotriazine (Si-TMT) and functionalized silicas like SPM32 (thiol-functionalized) have shown exceptional performance, often reducing Pd limits from 600 ppm to <15 ppm[2][3].

Quantitative Scavenger Comparison

The following table summarizes the performance metrics of various scavenging strategies when applied to highly lipophilic, nitrile-containing intermediates.

Scavenger StrategyMechanism of ActionOptimal TempNitrile CompatibilityTypical Pd Reduction
Si-TMT Chemisorption (Thiol binding)35–50 °CExcellent>1000 ppm → <10 ppm
SPM32 (Silica-Thiol) Chemisorption (Thiol binding)60 °CGood>600 ppm → <15 ppm
PBu3​ / Lactic Acid Liquid Extraction (Ligand exchange)40 °CExcellent (Prevents hydrolysis)>8000 ppm → <30 ppm
Activated Carbon Physisorption (Pore trapping)20–25 °CModerateVariable (Prone to product loss)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to explain why the action is performed, ensuring you can adapt the parameters if your specific intermediate behaves unexpectedly.

Protocol A: Solid-Supported Chemisorption via Si-TMT

Use this protocol if your product can be successfully dissolved in a moderate-polarity solvent (e.g., THF, EtOAc) without oiling out during filtration.

  • Dilution: Dilute the crude organic mixture to a concentration of approximately 10–15 volumes of solvent.

    • Causality: Dilution reduces the macroscopic viscosity of the solution, which is critical for allowing the bulky Pd-nitrile complexes to diffuse into the mesoporous structure of the silica scavenger.

  • Scavenger Addition: Add 0.05 to 0.1 wt/wt (relative to the theoretical product yield) of Si-TMT scavenger[2].

  • Thermal Agitation: Agitate the heterogeneous mixture at 35–50 °C for 4 to 18 hours.

    • Causality: Elevated temperatures accelerate the kinetics of ligand exchange, allowing the trimercaptotriazine functional groups to strip the Pd(II) away from the competitive nitrile groups[3].

  • Filtration (Self-Validation Step): Filter the warm mixture through a tightly packed pad of Celite.

    • Causality: Si-TMT can generate fine silica particulates during mechanical stirring. The Celite pad prevents these Pd-rich particulates from bleeding into the filtrate, which would otherwise cause a false-positive failure in your final ICP-MS metal analysis.

  • Recovery: Rinse the filter cake with 2 volumes of the reaction solvent to recover any entrained product, then concentrate the filtrate to yield the low-Pd product.

Protocol B: Biphasic Extraction via Tri-n-butylphosphine ( PBu3​ )

Use this protocol if your product is extremely lipophilic, resists crystallization, or if solid scavengers fail to break the Pd-nitrile coordination.

  • Solvent Exchange: Concentrate the crude reaction mixture and redissolve it in a water-immiscible organic solvent (e.g., Toluene or 2-MeTHF).

  • Ligand Addition: Add 20 mol % (relative to the initial Pd catalyst loading) of tri-n-butylphosphine ( PBu3​ ).

  • Complexation: Heat the mixture to 40 °C and stir for 2 hours.

    • Causality: PBu3​ is a highly lipophilic, strong σ-donor. Heating provides the activation energy required for PBu3​ to completely displace the nitrile ligand from the palladium center, forming a highly soluble Pd-phosphine complex[3].

  • Mild Acid Wash: Wash the organic phase with 10% aqueous lactic acid (3 x 2 volumes).

    • Causality: Lactic acid provides a mildly acidic environment that protonates the basic Pd-phosphine complex, forcing it to partition into the aqueous phase. Crucially, because lactic acid is a weak acid, it prevents the acid-catalyzed hydrolysis of your labile nitrile group[2].

  • Phase Separation: Separate the phases. Discard the Pd-rich aqueous layer.

  • Final Polish: Wash the organic layer with deionized water to remove residual lactic acid, dry over Na2​SO4​ , and concentrate in vacuo.

References

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II) Source: ACS Publications URL: [Link]

Sources

Optimization

Technisches Support-Center: Fehlerbehebung und Aufarbeitungsverfahren für Reaktionen mit 2-Brom-5-(trifluormethoxy)benzonitril

Answering in German. Absolut!

Author: BenchChem Technical Support Team. Date: March 2026

Answering in German. Absolut! Hier ist eine detaillierte Anleitung zur Fehlerbehebung und zu den Arbeitsabläufen für Reaktionen mit "2-Brom-5-(trifluormethoxy)benzonitril", die speziell für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt wurde.

Dieses Handbuch bietet detaillierte technische Unterstützung für Wissenschaftler, die mit 2-Brom-5-(trifluormethoxy)benzonitril arbeiten, einem wichtigen Baustein in der medizinischen Chemie und den Materialwissenschaften. Aufgrund seiner einzigartigen elektronischen Eigenschaften – der stark elektronenziehenden Trifluormethoxy- (-OCF₃) und Nitrilgruppen (-CN) sowie des reaktiven Bromatoms – können Reaktionen mit diesem Substrat spezifische Herausforderungen mit sich bringen. Dieses Handbuch ist als eine Reihe von gezielten FAQs und Fehlerbehebungsleitfäden konzipiert, um häufige Probleme bei gängigen Transformationen zu lösen.

Teil 1: Wichtige Sicherheits- und Handhabungsinformationen

Bevor Sie mit Experimenten beginnen, ist es unerlässlich, die Sicherheitsrisiken im Zusammenhang mit 2-Brom-5-(trifluormethoxy)benzonitril und ähnlichen Verbindungen zu verstehen.

F1: Was sind die primären Sicherheitsrisiken im Umgang mit 2-Brom-5-(trifluormethoxy)benzonitril?

A1: Obwohl für diese spezielle Verbindung keine umfassenden toxikologischen Daten vorliegen, weisen analoge bromierte und fluorierte aromatische Nitrile auf mehrere potenzielle Gefahren hin. Die Handhabung sollte immer in einem gut belüfteten Abzug erfolgen, während geeignete persönliche Schutzausrüstung (PSA) getragen wird, einschließlich undurchlässiger Handschuhe und Schutzbrille.[1][2][3]

  • Haut- und Augenreizung: Ähnliche Verbindungen können bei Kontakt Reizungen, Rötungen und Schmerzen verursachen.[1][2] Bei versehentlichem Kontakt die betroffene Stelle mindestens 15 Minuten lang mit reichlich Wasser spülen.[1]

  • Reizung der Atemwege: Das Einatmen von Dämpfen oder Stäuben kann zu Reizungen des Rachens und der Atemwege führen.[1][2]

  • Toxizität: Aromatische Nitrile können schädlich sein, wenn sie verschluckt, eingeatmet oder über die Haut aufgenommen werden.[3]

  • Inkompatibilitäten: Vermeiden Sie den Kontakt mit starken Oxidationsmitteln, starken Säuren und Basen, da diese zu exothermen oder heftigen Reaktionen führen können.[1][3]

Teil 2: Fehlerbehebung bei Palladium-katalysierten Kreuzkupplungsreaktionen

Das Bromatom an 2-Brom-5-(trifluormethoxy)benzonitril ist ein primärer Reaktionsort für C-C- und C-N-Bindungsbildungsreaktionen wie die Suzuki-Miyaura- und Buchwald-Hartwig-Kupplungen. Die elektronenziehende Natur der -OCF₃- und -CN-Gruppen macht das Arylbromid relativ elektronenarm, was die oxidative Addition an das Palladium(0)-Zentrum erleichtert, aber auch andere Schritte im katalytischen Zyklus beeinflussen kann.[4][5]

Häufig gestellte Fragen (FAQs) zur Suzuki-Miyaura-Kupplung

F1: Meine Suzuki-Miyaura-Kupplung mit 2-Brom-5-(trifluormethoxy)benzonitril zeigt eine geringe bis keine Umsetzung. Was sind die Hauptursachen?

A1: Eine geringe Umsetzung bei diesem Substrat kann auf mehrere Faktoren zurückzuführen sein, die oft mit der Wahl des Katalysators, der Base oder den Reaktionsbedingungen zusammenhängen.

  • Ungeeignete Katalysator- und Ligandenauswahl: Standardkatalysatoren wie Pd(PPh₃)₄ können bei elektronenarmen Arylbromiden weniger wirksam sein.[6] Die Verwendung von sperrigen, elektronenreichen Phosphinliganden (z. B. XPhos, SPhos) oder N-heterocyclischen Carben-(NHC)-Liganden kann die reduktive Eliminierung beschleunigen, die oft der geschwindigkeitsbestimmende Schritt bei diesen Substraten ist.[5][6][7]

  • Suboptimale Basenwahl: Die Base spielt eine entscheidende Rolle bei der Aktivierung der Boronsäure. Während K₂CO₃ üblich ist, benötigen weniger reaktive Kupplungspartner möglicherweise eine stärkere Base wie K₃PO₄ oder Cs₂CO₃.[6][8] Bei wasserfreien Kupplungen mit K₃PO₄ kann eine geringe Menge Wasser (einige Äquivalente) erforderlich sein, um die Reaktion zu erleichtern.[5]

  • Sauerstoffkontamination: Der aktive Pd(0)-Katalysator ist sehr sauerstoffempfindlich. Unzureichendes Entgasen des Reaktionsgemisches durch Spülen mit Inertgas (Argon oder Stickstoff) oder durch Gefrier-Pump-Tau-Zyklen kann zur Zersetzung des Katalysators führen.[6][9]

  • Zersetzung der Boronsäure (Deboronierung): Boronsäuren können sich unter den Reaktionsbedingungen zersetzen, insbesondere bei längeren Reaktionszeiten und hohen Temperaturen.[10] Die Verwendung eines leichten Überschusses (1,2–1,5 Äquivalente) der Boronsäure ist eine gängige Praxis.[8]

F2: Ich beobachte eine signifikante Debromierung meines Ausgangsmaterials als Nebenreaktion. Wie kann ich das minimieren?

A2: Debromierung ist eine häufige Nebenreaktion, insbesondere bei elektronenarmen Arylbromiden. Sie tritt auf, wenn das Aryl-Palladium-Intermediat vor der Transmetallierung mit der Boronsäure protoniert wird.

  • Lösungsmittel: Stellen Sie sicher, dass wasserfreie Lösungsmittel verwendet werden, um Protonenquellen zu minimieren.

  • Base: Manchmal kann eine zu starke Base oder das Vorhandensein von überschüssigem Hydroxid die Debromierung fördern. Die Verwendung einer sorgfältig getrockneten Base wie K₃PO₄ kann helfen.

  • Temperatur: Führen Sie die Reaktion bei der niedrigstmöglichen Temperatur durch, die eine angemessene Reaktionsgeschwindigkeit ermöglicht.

F3: Was ist das beste Aufarbeitungsverfahren, um Palladiumrückstände und Boronsäurenebenprodukte zu entfernen?

A3: Eine sorgfältige Aufarbeitung ist entscheidend für die Isolierung eines reinen Produkts. Das folgende Protokoll ist eine robuste Methode zur Entfernung der meisten Verunreinigungen.

Detailliertes Protokoll: Aufarbeitung der Suzuki-Miyaura-Kupplung
  • Quenchen und Filtrieren: Lassen Sie die Reaktion auf Raumtemperatur abkühlen. Verdünnen Sie das Gemisch mit einem organischen Lösungsmittel (z. B. Ethylacetat oder Toluol). Filtrieren Sie das Gemisch durch ein Kissen aus Celite®, um den heterogenen Palladiumkatalysator und anorganische Salze zu entfernen. Spülen Sie das Celite-Kissen mit zusätzlichem organischem Lösungsmittel.[8]

  • Wässrige Extraktion: Überführen Sie das Filtrat in einen Scheidetrichter. Waschen Sie die organische Schicht nacheinander mit:

    • einer gesättigten wässrigen NaHCO₃-Lösung, um saure Verunreinigungen zu entfernen.

    • Wasser, um restliche anorganische Salze zu entfernen.

    • einer gesättigten wässrigen NaCl-Lösung (Sole), um die organische Schicht zu trocknen und die Phasentrennung zu erleichtern.[11]

  • Trocknen und Eindampfen: Trocknen Sie die organische Schicht über einem wasserfreien Trockenmittel (z. B. Na₂SO₄ oder MgSO₄), filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.

  • Reinigung: Der Rohprodukt wird typischerweise durch Flash-Säulenchromatographie an Kieselgel gereinigt. Die Wahl des Eluenten hängt von der Polarität des Produkts ab, aber ein Gradient aus Hexan/Ethylacetat ist oft wirksam.[12]

Suzuki_Workup A 1. Reaktionsgemisch abkühlen B 2. Mit organischem Lösungsmittel verdünnen A->B C 3. Durch Celite® filtrieren B->C D 4. Wässrige Extraktion (NaHCO₃, H₂O, Sole) C->D E 5. Organische Schicht trocknen (z.B. Na₂SO₄) D->E F 6. Lösungsmittel eindampfen E->F G 7. Säulenchromatographie F->G H Reines Produkt G->H

Bildunterschrift: Allgemeiner Arbeitsablauf für die Aufarbeitung der Suzuki-Kupplung.

Häufig gestellte Fragen (FAQs) zur Buchwald-Hartwig-Aminierung

F1: Welche spezifischen Herausforderungen sollte ich bei der Buchwald-Hartwig-Aminierung mit diesem Substrat erwarten?

A1: Die Buchwald-Hartwig-Aminierung von 2-Brom-5-(trifluormethoxy)benzonitril birgt ähnliche Herausforderungen wie die Suzuki-Kupplung, insbesondere in Bezug auf die Katalysatorauswahl.

  • Katalysatorsystem: Elektronenarme Arylbromide erfordern oft hochentwickelte Katalysatorsysteme. Die Verwendung von Palladium-Präkatalysatoren in Kombination mit sperrigen, elektronenreichen Liganden wie denen der Buchwald- (z. B. XPhos) oder Josiphos-Familie ist entscheidend für eine hohe Ausbeute.[8][13][14]

  • Basenwahl: Starke, nicht-nukleophile Basen wie Natrium-tert-butoxid (NaOt-Bu) oder Lithium-bis(trimethylsilyl)amid (LiHMDS) werden typischerweise verwendet.[13][15] Diese Basen sind jedoch feuchtigkeitsempfindlich und erfordern streng wasserfreie Bedingungen.

  • Reaktionstemperatur: Diese Reaktionen werden oft bei erhöhten Temperaturen (80–110 °C) durchgeführt, um eine vollständige Umsetzung zu gewährleisten.[8] Mikrowellenbestrahlung kann die Reaktionszeiten erheblich verkürzen.[13][16]

ParameterEmpfehlung für Suzuki-MiyauraEmpfehlung für Buchwald-HartwigBegründung
Pd-Quelle Pd(dppf)Cl₂, Pd₂(dba)₃Pd₂(dba)₃, Pd(OAc)₂Präkatalysatoren bieten oft eine bessere Stabilität und Aktivität.[8]
Ligand XPhos, SPhos, RuPhosXPhos, BINAP, Josiphos-LigandenSperrige, elektronenreiche Liganden beschleunigen die reduktive Eliminierung.[5][13]
Base K₃PO₄, Cs₂CO₃, K₂CO₃NaOt-Bu, KOt-Bu, LiHMDSDie Wahl der Base ist entscheidend und hängt vom Substrat und den Reaktionsbedingungen ab.[8][15]
Lösungsmittel Toluol, Dioxan, THF (oft mit Wasser)Toluol, Dioxan (wasserfrei)Aprotische Lösungsmittel sind für die meisten Kreuzkupplungsreaktionen geeignet.[8]
Temperatur 80–110 °C80–110 °CErhöhte Temperaturen sind oft notwendig, um die Katalysatoraktivität zu gewährleisten.

Tabelle 1: Empfohlene Startbedingungen für Kreuzkupplungsreaktionen.

F2: Wie entferne ich effektiv das Phosphinligand und sein Oxid während der Aufarbeitung?

A2: Phosphinliganden und ihre entsprechenden Oxide können bei der Reinigung problematisch sein, da sie eine ähnliche Polarität wie das gewünschte Produkt aufweisen können.

  • Saure Wäsche: Wenn Ihr Produkt stabil gegenüber Säure ist, kann eine Wäsche der organischen Schicht mit einer verdünnten wässrigen HCl-Lösung (z. B. 1 M) basische Phosphinliganden protonieren und in die wässrige Phase extrahieren.[17]

  • Oxidative Umwandlung: Manchmal kann die absichtliche Oxidation des restlichen Liganden zu seinem Oxid mit einem milden Oxidationsmittel (wie Wasserstoffperoxid, mit Vorsicht anwenden) die Polarität verändern und die chromatographische Trennung erleichtern.

  • Chromatographie: Eine sorgfältige Auswahl des Eluentensystems für die Säulenchromatographie ist oft der zuverlässigste Weg. Manchmal kann das Hinzufügen einer geringen Menge Triethylamin zum Eluenten helfen, das Tailing von basischen Verbindungen auf Kieselgel zu reduzieren.

Teil 3: Fehlerbehebung bei Reaktionen der Nitrilgruppe

Die Nitrilgruppe ist ein vielseitiger funktioneller Griff, der zu Carbonsäuren hydrolysiert oder zu Aminen reduziert werden kann.[18]

Häufig gestellte Fragen (FAQs) zur Nitrilhydrolyse

F1: Ich versuche, das Nitril unter basischen Bedingungen zu einer Carbonsäure zu hydrolysieren, aber die Reaktion ist unvollständig. Was kann ich tun?

A1: Die Hydrolyse von aromatischen Nitrilen kann langsam sein und erfordert oft energische Bedingungen.[19][20]

  • Bedingungen: Die Reaktion erfordert typischerweise Erhitzen unter Rückfluss in einer wässrigen Lösung einer starken Base (z. B. 5 M NaOH oder KOH) für mehrere Stunden.[11][21] Eine unvollständige Reaktion deutet oft auf unzureichende Reaktionszeit oder Temperatur hin. Überwachen Sie die Reaktion mittels TLC oder LC-MS, bis das Ausgangsmaterial vollständig verbraucht ist.

  • Stabilität der -OCF₃-Gruppe: Die Trifluormethoxygruppe ist im Allgemeinen unter basischen Bedingungen stabil. Unter extrem harschen Bedingungen (sehr hohe Temperaturen oder sehr hohe Basenkonzentrationen über längere Zeiträume) könnte jedoch eine Zersetzung möglich sein, obwohl dies unwahrscheinlich ist.

  • Zwischenprodukt Amid: Die Hydrolyse verläuft über ein Amid-Zwischenprodukt.[19][20] Unter milderen Bedingungen kann das Amid das Hauptprodukt sein. Um die vollständige Hydrolyse zur Carbonsäure voranzutreiben, sind energischere Bedingungen erforderlich.[20]

F2: Was ist ein Standard-Aufarbeitungs- und Reinigungsprotokoll für die resultierende 2-Brom-5-(trifluormethoxy)benzoesäure?

A2: Die Aufarbeitung zielt darauf ab, das Carbonsäureprodukt aus dem Reaktionsgemisch zu isolieren und zu reinigen.

Detailliertes Protokoll: Aufarbeitung der basischen Nitrilhydrolyse
  • Abkühlen und Verdünnen: Lassen Sie das Reaktionsgemisch auf Raumtemperatur abkühlen. Verdünnen Sie es mit Wasser.

  • Extraktion von Neutralstoffen: Extrahieren Sie das basische wässrige Gemisch mit einem organischen Lösungsmittel (z. B. Dichlormethan oder Ether), um nicht umgesetztes Ausgangsmaterial oder neutrale Verunreinigungen zu entfernen.[11] Das gewünschte Produkt bleibt als Carboxylatsalz in der wässrigen Schicht.

  • Ansäuern und Ausfällen: Kühlen Sie die wässrige Schicht in einem Eisbad. Säuern Sie langsam mit einer starken Säure (z. B. konz. HCl oder H₂SO₄) an, bis der pH-Wert etwa 2–3 beträgt.[11] Die Carbonsäure sollte als fester Niederschlag ausfallen.

  • Isolierung: Sammeln Sie den festen Niederschlag durch Vakuumfiltration mit einem Büchner-Trichter. Waschen Sie den Filterkuchen mit kleinen Portionen kaltem deionisiertem Wasser, um restliche anorganische Salze zu entfernen.[21]

  • Trocknen: Trocknen Sie das gereinigte Produkt im Vakuum bis zur Gewichtskonstanz.

Hydrolysis_Workup A 1. Reaktionsgemisch abkühlen und verdünnen B 2. Mit organischem Lösungsmittel extrahieren (Neutralstoffe entfernen) A->B C 3. Wässrige Schicht ansäuern (pH 2-3) B->C D 4. Produkt ausfällen C->D E 5. Durch Filtration isolieren D->E F 6. Mit kaltem Wasser waschen E->F G 7. Im Vakuum trocknen F->G H Reine Carbonsäure G->H

Bildunterschrift: Arbeitsablauf für die Aufarbeitung der basischen Nitrilhydrolyse.

Teil 4: Allgemeine Reinigungsstrategien

F1: Was sind die empfohlenen Lösungsmittelsysteme für die Kieselgel-Chromatographie dieses Moleküls und seiner Derivate?

A1: Die Polarität von 2-Brom-5-(trifluormethoxy)benzonitril und seinen typischen Reaktionsprodukten (z. B. aus Suzuki-Kupplungen) ist im Allgemeinen gering bis mittel.

  • Ausgangsmaterial: Ein Eluentensystem aus Hexan/Ethylacetat im Bereich von 95:5 bis 90:10 ist ein guter Ausgangspunkt.

  • Kupplungsprodukte: Biarylprodukte aus Suzuki-Reaktionen können eine ähnliche Polarität aufweisen. Beginnen Sie mit einem geringen Anteil an polarem Lösungsmittel (z. B. 2–5 % Ethylacetat in Hexan) und erhöhen Sie den Gradienten allmählich.

  • Carbonsäure: Das Carbonsäureprodukt ist deutlich polarer. Lösungsmittelsysteme wie Hexan/Ethylacetat mit einem geringen Anteil an Essigsäure (z. B. 0,5–1 %) können helfen, das Tailing auf der Kieselgelsäule zu reduzieren.

F2: Mein gereinigtes Produkt hat einen bräunlichen oder gelblichen Farbton. Ist das normal?

A2: Während die reine Verbindung typischerweise ein weißer bis cremefarbener Feststoff ist, kann eine leichte Verfärbung auf geringfügige, stark gefärbte Verunreinigungen zurückzuführen sein.[12] Wenn die Reinheit durch NMR oder LC-MS als hoch bestätigt wird, ist die Farbe möglicherweise kein Problem. Eine zusätzliche Reinigung durch Umkristallisation oder Behandlung mit Aktivkohle kann die Farbe entfernen.

F3: Kann ich zur Reinigung eine Umkristallisation verwenden? Wenn ja, welche Lösungsmittelsysteme sind gut geeignet?

A3: Ja, die Umkristallisation ist eine ausgezeichnete Methode zur Reinigung von festen Produkten, vorausgesetzt, es kann ein geeignetes Lösungsmittelsystem gefunden werden.[12]

  • Lösungsmittelauswahl: Das ideale Lösungsmittel sollte das Produkt bei hohen Temperaturen gut und bei niedrigen Temperaturen schlecht lösen.

  • Zu testende Lösungsmittel:

    • Für mäßig polare Verbindungen: Isopropanol, Ethanol oder Gemische aus Toluol/Hexan oder Ethylacetat/Hexan.

    • Vorgehensweise: Lösen Sie das Rohprodukt in einer minimalen Menge heißen Lösungsmittels. Führen Sie bei Bedarf eine Heißfiltration durch, um unlösliche Verunreinigungen zu entfernen. Lassen Sie die Lösung langsam auf Raumtemperatur und dann in einem Eisbad abkühlen, um die Kristallisation zu maximieren. Sammeln Sie die Kristalle durch Filtration.[12]

Referenzen
  • Organic Synthesis. Hydrolysis of Nitriles. Verfügbar unter: [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Verfügbar unter: [Link]

  • Sciencemadness Discussion Board. (2011). Nitrile hydrolysis methods to get carboxylic acids. Verfügbar unter: [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Verfügbar unter: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Verfügbar unter: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Verfügbar unter: [Link]

  • PubChem. 2-Bromo-5-(trifluoromethyl)benzonitrile. Verfügbar unter: [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Verfügbar unter: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Verfügbar unter: [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Verfügbar unter: [Link]

  • Molecules. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Verfügbar unter: [Link]

  • ACS Omega. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Verfügbar unter: [Link]

  • Reagentia. 2-Bromo-5-(trifluoromethoxy)benzonitrile. Verfügbar unter: [Link]

  • Google Patents. CN101898976A - The preparation method of 2-fluoro-5-bromobenzonitrile. Verfügbar unter:

  • Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Verfügbar unter: [Link]

  • Nature Communications. (2020). Nucleophilic trifluoromethoxylation of alkyl halides without silver. Verfügbar unter: [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Verfügbar unter: [Link]

  • Organic Syntheses. 2-PHENYLBUTYRONITRILE. Verfügbar unter: [Link]

  • Transactions of the Faraday Society. (1966). Reactions of trifluoromethyl radicals with organic halides. Part 2.—Aromatic halides. Verfügbar unter: [Link]

  • ResearchGate. (2020). Substrates scope for trifluoromethoxylation of simple alkyl halides. Verfügbar unter: [Link]

Sources

Reference Data & Comparative Studies

Validation

"2-Bromo-5-(trifluoromethoxy)benzonitrile" vs 2-chloro-5-(trifluoromethoxy)benzonitrile reactivity

The Application Scientist’s Guide: Reactivity Profiling of 2-Bromo- vs. 2-Chloro-5-(trifluoromethoxy)benzonitrile In the design of pharmaceuticals and agrochemicals, the selection of halogenated building blocks is rarely...

Author: BenchChem Technical Support Team. Date: March 2026

The Application Scientist’s Guide: Reactivity Profiling of 2-Bromo- vs. 2-Chloro-5-(trifluoromethoxy)benzonitrile

In the design of pharmaceuticals and agrochemicals, the selection of halogenated building blocks is rarely a simple matter of cost or availability. When working with highly functionalized scaffolds like 2-Bromo-5-(trifluoromethoxy)benzonitrile and its chloro-analog, 2-chloro-5-(trifluoromethoxy)benzonitrile , the choice of the C2-halogen fundamentally dictates the synthetic trajectory.

Both molecules feature a strongly electron-withdrawing cyano group (-CN) at the C1 position and a lipophilic, electron-withdrawing trifluoromethoxy group (-OCF3) at the C5 position. However, the divergence in reactivity between the C-Br and C-Cl bonds requires a strategic approach to reaction design[1][2]. This guide provides an objective, data-driven comparison of these two building blocks, detailing the mechanistic causality behind their performance in cross-coupling and nucleophilic aromatic substitution (SNAr) workflows.

Structural Analysis & Mechanistic Causality

The reactivity of these benzonitrile derivatives is governed by two competing physical properties of the halogens: Bond Dissociation Energy (BDE) and Electronegativity [2][3].

  • Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig): The rate-determining step in standard cross-coupling is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. Because the C-Br bond (~81 kcal/mol) is significantly weaker than the C-Cl bond (~96 kcal/mol), the bromo-analog undergoes oxidative addition orders of magnitude faster[2][4]. Attempting standard Suzuki couplings on the chloro-analog often results in unreacted starting material unless specialized, electron-rich ligands (e.g., XPhos, SPhos) are deployed.

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr, the mechanism shifts from oxidative addition to an addition-elimination pathway. The rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex[3][5]. Because chlorine (Pauling electronegativity 3.16) is more electronegative than bromine (2.96), it exerts a stronger inductive pull, rendering the C2 carbon more electrophilic. Consequently, the chloro-analog often reacts faster and at lower temperatures in SNAr reactions than the bromo-analog[6][7].

Reactivity_Pathways Substrate 2-Halo-5-(trifluoromethoxy) benzonitrile Pd Pd-Catalyzed Cross-Coupling Substrate->Pd Br analog preferred (Lower BDE) SNAr SNAr (Nucleophilic Attack) Substrate->SNAr Cl analog preferred (Higher Electronegativity) Li Halogen-Metal Exchange Substrate->Li Br analog preferred (Higher Polarizability)

Caption: Divergent synthetic pathways dictated by halogen selection.

Quantitative Reactivity Comparison

To guide substrate selection, the following table summarizes the quantitative and qualitative performance metrics of both analogs across standard synthetic transformations.

Property / Reaction Type2-Bromo-5-(trifluoromethoxy)benzonitrile2-Chloro-5-(trifluoromethoxy)benzonitrile
Halogen Electronegativity 2.96 (Pauling Scale)3.16 (Pauling Scale)
C-X Bond Dissociation Energy ~81 kcal/mol~96 kcal/mol
Suzuki Coupling (Standard Pd) Excellent (Fast oxidative addition)Poor (Requires bulky, electron-rich ligands)
SNAr Relative Rate Slower (Higher activation barrier for addition)Faster (Highly electrophilic C2 position)
Halogen-Metal Exchange Rapid (Clean conversion with n -BuLi)Sluggish (Prone to -CN addition side-reactions)

Self-Validating Experimental Protocols

As an application scientist, establishing robust, self-validating protocols is critical. Below are optimized methodologies tailored to the specific strengths of each analog.

Protocol A: Chemoselective Suzuki Coupling of 2-Bromo-5-(trifluoromethoxy)benzonitrile

Objective: Forge a C-C bond while leaving the sensitive -CN and -OCF3 groups intact.

  • Preparation: In an oven-dried Schlenk flask, combine 2-Bromo-5-(trifluoromethoxy)benzonitrile (1.0 equiv), arylboronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv).

    • Causality: K2​CO3​ is selected as a mild base; stronger bases like KOtBu risk hydrolyzing the ortho-nitrile group.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (5 mol%).

    • Causality: The bidentate dppf ligand prevents catalyst deactivation and is highly efficient for overcoming the ~81 kcal/mol BDE of the C-Br bond without requiring excessive heating.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 0.2 M). Sparge with N2​ for 10 minutes.

  • Reaction: Heat to 80 °C for 4 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The system is validated when the starting material mass ( [M+H]+ 266/268) is fully replaced by the product mass. Check specifically for protodehalogenation ( [M+H]+ 188), which indicates moisture issues or stalled transmetalation.

Protocol B: SNAr Amination of 2-Chloro-5-(trifluoromethoxy)benzonitrile

Objective: Perform a metal-free C-N bond formation leveraging the high electrophilicity of the C-Cl bond.

  • Preparation: Dissolve 2-chloro-5-(trifluoromethoxy)benzonitrile (1.0 equiv) in anhydrous DMF (0.3 M).

    • Causality: DMF is a polar aprotic solvent that heavily stabilizes the transition state leading to the charged Meisenheimer complex, accelerating the rate-determining step[5].

  • Reagent Addition: Add the primary or secondary amine nucleophile (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HCl, preventing the amine nucleophile from being deactivated via protonation.

  • Reaction: Stir at 60 °C for 6–8 hours. (Note: The bromo-analog would typically require 80–100 °C for the same conversion).

  • Self-Validation (TLC/UV): Monitor via TLC (Hexanes/EtOAc). The formation of the Meisenheimer complex and subsequent product restores aromaticity, yielding a highly UV-active spot that is significantly more polar than the starting chloride.

SNAr_Mechanism Reactant Aryl Chloride C2 highly electrophilic Meisenheimer Meisenheimer Complex Stabilized by ortho-CN Reactant->Meisenheimer Rate-Determining Step (Cl > Br) Nucleophile Nucleophile Amine/Alkoxide Nucleophile->Meisenheimer Product Substituted Product Aromaticity Restored Meisenheimer->Product Fast Elimination (-Cl)

Caption: SNAr addition-elimination mechanism highlighting the rate-determining step.

Conclusion & Selection Matrix

For drug development professionals scaling up libraries, the rule of thumb is clear:

  • Select 2-Bromo-5-(trifluoromethoxy)benzonitrile when your primary diversification strategy relies on transition-metal catalysis (Suzuki, Sonogashira, Buchwald-Hartwig) or metallation. The lower BDE ensures high yields under mild conditions.

  • Select 2-chloro-5-(trifluoromethoxy)benzonitrile when your diversification strategy relies on metal-free SNAr reactions. The superior electronegativity of chlorine activates the ring more efficiently for nucleophilic attack, saving on catalyst costs and simplifying purification.

References

  • ChemRxiv. C(sp2) cross-electrophile coupling: Bypassing the demand of transmetalation. Retrieved from: [Link]

  • ChemistrySteps. Nucleophilic Aromatic Substitution. Retrieved from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Retrieved from:[Link]

  • Wyzant Ask An Expert. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from: [Link]

Sources

Comparative

Reactivity Profiling of Trifluoromethoxy vs. Trifluoromethyl Substituted Aryl Halides: A Comparative Guide

For synthetic chemists and drug development professionals, the decision to incorporate a trifluoromethyl (–CF 3​ ) versus a trifluoromethoxy (–OCF 3​ ) group onto an aryl scaffold is rarely trivial. While both moieties a...

Author: BenchChem Technical Support Team. Date: March 2026

For synthetic chemists and drug development professionals, the decision to incorporate a trifluoromethyl (–CF 3​ ) versus a trifluoromethoxy (–OCF 3​ ) group onto an aryl scaffold is rarely trivial. While both moieties are highly electronegative and significantly enhance lipophilicity, their distinct electronic distributions and conformational preferences dictate divergent reactivity profiles[1].

This guide provides an objective, data-driven comparison of –CF 3​ and –OCF 3​ substituted aryl halides, detailing their electronic foundations, their behavior in transition-metal catalysis and nucleophilic aromatic substitution (S N​ Ar), and the self-validating experimental workflows used to profile them.

Electronic Properties: The Foundation of Reactivity

To understand the reactivity of these functional groups, we must first deconstruct their electronic effects. The –CF 3​ group is a purely electron-withdrawing substituent. It pulls electron density away from the aromatic ring through a powerful inductive effect (–I) and negative hyperconjugation[1].

In contrast, the –OCF 3​ group presents a more complex electronic profile. While the highly electronegative fluorine atoms create a strong inductive pull (–I), the oxygen atom possesses lone pairs that can donate electron density back into the aromatic ring via resonance (+R)[2]. However, due to nO​→σC−F∗​ hyperconjugation, the –CF 3​ moiety prefers to sit orthogonal to the arene plane, which partially disrupts the overlap between the oxygen lone pair and the aromatic π -system[3]. Consequently, the +R effect is weak but still significant enough to alter the reactivity at the para position.

Quantitative Comparison of Physicochemical Parameters

The table below summarizes the empirical parameters that dictate the behavior of these groups in synthetic and biological systems[4],[2],[1].

ParameterTrifluoromethyl (–CF 3​ )Trifluoromethoxy (–OCF 3​ )Mechanistic Implication
Hammett σp​ +0.53 to +0.54+0.35 to +0.36–CF 3​ is significantly more electron-withdrawing at the para position.
Hammett σm​ +0.43 to +0.44+0.38 to +0.39At the meta position, resonance effects are negligible; both exert strong inductive withdrawal.
Resonance Effect ( σR​ ) +0.10 (Withdrawing)-0.04 (Donating)The oxygen lone pair in –OCF 3​ provides weak electron donation, counteracting induction.
Hansch Lipophilicity ( π ) +0.88+1.04–OCF 3​ is more lipophilic, driving higher membrane permeability in drug design.

Comparative Reactivity Profiling

Palladium-Catalyzed Cross-Coupling (Oxidative Addition)

In Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the turnover-limiting step for aryl chlorides and bromides is often the oxidative addition of the Pd(0) species into the Ar–X bond[5]. Electron-withdrawing groups accelerate this step by lowering the LUMO of the aryl halide, making it more susceptible to nucleophilic attack by the electron-rich metal center.

Because –CF 3​ has a higher σp​ value (+0.54) than –OCF 3​ (+0.35), para-CF 3​ substituted aryl halides typically undergo oxidative addition faster than their –OCF 3​ counterparts. However, the orthogonal conformation of the –OCF 3​ group can introduce unique steric shielding around the metal center during the transmetalation and reductive elimination phases, occasionally leading to divergent product distributions in highly congested systems[3].

Nucleophilic Aromatic Substitution (S N​ Ar)

The divergence between these two groups is most pronounced in S N​ Ar reactions. S N​ Ar requires the stabilization of a negatively charged intermediate (the Meisenheimer complex).

  • –CF 3​ : Strongly stabilizes the Meisenheimer complex via induction and hyperconjugation, making it an excellent activating group for S N​ Ar at the ortho and para positions.

  • –OCF 3​ : The weak +R effect at the para position actively destabilizes the incoming negative charge. Thus, –OCF 3​ is a remarkably poor activating group for para-S N​ Ar compared to –CF 3​ [2].

SNAr_Mechanism Start Substituted Aryl Halide (Ar-X) CF3_Path -CF3 Substituted Strong -I, -M Effect Start->CF3_Path OCF3_Path -OCF3 Substituted Strong -I, Weak +R Effect Start->OCF3_Path Meisenheimer_CF3 Highly Stabilized Meisenheimer Complex CF3_Path->Meisenheimer_CF3 Fast Addition Meisenheimer_OCF3 Destabilized (Para) Meisenheimer Complex OCF3_Path->Meisenheimer_OCF3 High Barrier Prod_CF3 Rapid SNAr Product Meisenheimer_CF3->Prod_CF3 Prod_OCF3 Slow/No SNAr Product Meisenheimer_OCF3->Prod_OCF3

Fig 1. Electronic influence of -CF3 vs -OCF3 on SNAr Meisenheimer complex stabilization.

Experimental Workflows & Protocols

To objectively quantify these reactivity differences, we utilize self-validating experimental designs. Absolute rate measurements in catalysis can be confounded by trace impurities or catalyst activation delays. To bypass this, we use an intermolecular competition experiment . By placing both electrophiles in the same reaction vessel with a limiting amount of nucleophile, variations in catalyst concentration and temperature are internally controlled, yielding a highly accurate relative rate ( krel​ ).

Protocol 1: Competitive Kinetic Profiling via Pd-Catalyzed Amination

Objective: Determine the relative cross-coupling rate of 1-bromo-4-(trifluoromethyl)benzene vs. 1-bromo-4-(trifluoromethoxy)benzene.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with 1-bromo-4-(trifluoromethyl)benzene (1.0 mmol), 1-bromo-4-(trifluoromethoxy)benzene (1.0 mmol), and 1,4-difluorobenzene (0.5 mmol) as an internal standard for quantitative 19 F NMR.

  • Catalyst & Base Loading: Add Pd 2​ (dba) 3​ (0.02 mmol, 2 mol% Pd), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.2 mmol).

  • Nucleophile Introduction (The Limiting Reagent): Add morpholine (0.5 mmol). Causality Note: Using a substoichiometric amount of the nucleophile ensures the reaction halts before either electrophile is fully consumed. This is critical for calculating the kinetic preference based on the ratio of unreacted starting materials.

  • Initiation: Add anhydrous toluene (5.0 mL), seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat to 80 °C in a pre-warmed aluminum block.

  • Time-Course Sampling: At t= 10, 20, 30, and 60 minutes, withdraw a 50 μ L aliquot via microsyringe. Immediately quench the aliquot into a GC vial containing 0.5 mL of wet ethyl acetate to instantly halt the catalytic cycle.

  • Data Analysis: Analyze the organic layer via 19 F NMR. Calculate the conversion based on the integration of the –CF 3​ ( -62 ppm) and –OCF 3​ ( -58 ppm) signals relative to the internal standard.

Kinetic_Workflow Prep Prepare Equimolar Ar-CF3 & Ar-OCF3 Catalyst Add Pd-Catalyst & Internal Std Prep->Catalyst React Initiate Reaction (Limiting Nucleophile) Catalyst->React Sample Time-Course Aliquot Sampling React->Sample Analyze 19F NMR / GC-FID Quantification Sample->Analyze Calc Determine Relative Rate (k_CF3 / k_OCF3) Analyze->Calc

Fig 2. Self-validating experimental workflow for competitive kinetic profiling.

Protocol 2: S N​ Ar Reactivity Assessment

Objective: Validate the deactivating +R effect of the –OCF 3​ group in nucleophilic aromatic substitution.

Step-by-Step Methodology:

  • Preparation: In two separate vials, dissolve 1-fluoro-4-(trifluoromethyl)benzene (1.0 mmol) and 1-fluoro-4-(trifluoromethoxy)benzene (1.0 mmol) in 5.0 mL of anhydrous DMF. Add dodecane (0.5 mmol) to each as a GC-FID internal standard.

  • Nucleophile Addition: Add a standardized solution of sodium methoxide (1.1 mmol, 0.5 M in methanol) to each vial at 25 °C.

  • Monitoring: Stir at room temperature. Withdraw 50 μ L aliquots at 1 h, 4 h, and 24 h, quenching in aqueous NH 4​ Cl and extracting with diethyl ether.

  • Analysis: Analyze via GC-FID. Expected Result: The –CF 3​ substrate will exhibit rapid conversion to the methoxy ether, while the –OCF 3​ substrate will remain largely unreacted at room temperature, validating the high activation barrier caused by the oxygen lone pair's resonance donation[2].

Implications for Drug Design

The choice between a –CF 3​ and –OCF 3​ substituent extends far beyond synthetic reactivity; it fundamentally alters the pharmacokinetic profile of a drug candidate.

While –CF 3​ is an excellent bioisostere for a chlorine atom and provides extreme metabolic stability, it can sometimes render a molecule excessively lipophilic and planar ("flatland"). The –OCF 3​ group, with a Hansch π value of +1.04, is even more lipophilic, yet its orthogonal conformation introduces critical three-dimensional complexity[3],[1]. This out-of-plane geometry allows medicinal chemists to fine-tune protein-ligand interactions, often achieving higher binding specificity and escaping the solubility traps associated with flat, rigid aromatic systems.

References

  • Benchchem. "The Trifluoromethoxy Group: An In-depth Technical Guide to its Electronic Effects in Aryl Halides." 2

  • MDPI Molecules. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design."1

  • Stenutz. "Hammett substituent constants." 4

  • NIH / PMC. "Recent Development of Catalytic Trifluoromethoxylation Reactions." 3

  • NIH / PMC. "The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides." 5

Sources

Validation

A Senior Application Scientist's Guide to the Performance of 2-Bromo-5-(trifluoromethoxy)benzonitrile in Modern Catalytic Systems

Abstract This guide provides an in-depth technical comparison of the performance of 2-Bromo-5-(trifluoromethoxy)benzonitrile, a critical building block in contemporary medicinal and materials science, across various pall...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth technical comparison of the performance of 2-Bromo-5-(trifluoromethoxy)benzonitrile, a critical building block in contemporary medicinal and materials science, across various palladium-catalyzed cross-coupling reactions. We will explore its reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, presenting validated experimental protocols and comparative data. The discussion is tailored for researchers, scientists, and drug development professionals, offering insights into experimental design, catalyst selection, and the influence of the trifluoromethoxy group on reaction outcomes.

Introduction: The Significance of the Trifluoromethoxy Moiety

2-Bromo-5-(trifluoromethoxy)benzonitrile is a highly valuable reagent in organic synthesis. Its utility stems from the unique combination of three functional components: a reactive C-Br bond, a versatile nitrile group, and the influential trifluoromethoxy (-OCF₃) substituent. The bromine atom serves as a handle for forming new carbon-carbon and carbon-nitrogen bonds through transition-metal catalysis. The nitrile group can be readily transformed into other functionalities like amines or carboxylic acids.

The trifluoromethoxy group, in particular, is of high interest in drug design. It is a strong electron-withdrawing group and is significantly more lipophilic than a methoxy or even a trifluoromethyl group. This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, including the blood-brain barrier[1]. Furthermore, the exceptional strength of the carbon-fluorine bonds makes the -OCF₃ group highly resistant to metabolic degradation, which can lead to a longer drug half-life[1][2]. This guide will dissect the performance of this key intermediate in the context of the most prevalent catalytic systems.

Section 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, prized for its operational simplicity and broad functional group tolerance. For a substrate like 2-Bromo-5-(trifluoromethoxy)benzonitrile, the electron-deficient nature of the aromatic ring, due to the nitrile and trifluoromethoxy groups, facilitates the initial oxidative addition step to the Pd(0) catalyst.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)L₂-R transmetalation->pd_r_complex boronate R-B(OR)₂ boronate->transmetalation base Base base->boronate reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-5-(trifluoromethoxy)benzonitrile

This protocol is adapted from a procedure described in patent literature for the synthesis of related biaryl compounds.

Reagents & Equipment:

  • 2-Bromo-5-(trifluoromethoxy)benzonitrile (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add 2-Bromo-5-(trifluoromethoxy)benzonitrile, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Seal the flask, then evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Performance Comparison
Aryl HalideElectronic Nature of SubstituentCatalyst SystemConditionsYield
2-Bromo-5-(trifluoromethoxy)benzonitrile Strongly Electron-Withdrawing (-OCF₃, -CN)Pd(dppf)Cl₂, Na₂CO₃Dioxane/H₂O, 90-100°C, 4h~85%
2-Bromo-5-methoxybenzonitrileElectron-Donating (-OCH₃)Pd(PPh₃)₄, K₃PO₄Dioxane/H₂O, 90°C, 12hGood to Excellent
2-Bromo-5-(trifluoromethyl)benzonitrileStrongly Electron-Withdrawing (-CF₃, -CN)Pd(OAc)₂/RuPhos, K₂CO₃Toluene/H₂O, 80°C, 24hGood to Excellent

Analysis: The strong electron-withdrawing character of the trifluoromethoxy and nitrile groups in the target substrate makes the C-Br bond highly susceptible to oxidative addition, often leading to faster reaction times compared to analogues with electron-donating groups like methoxy. While specific yields vary with the boronic acid partner, the reactivity is generally high. The performance is comparable to the trifluoromethyl analogue, which is also strongly electron-deficient.

Section 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of countless pharmaceutical agents. The success of this reaction is highly dependent on the choice of ligand and base, which must be carefully selected to accommodate the substrate and amine coupling partner.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amido_complex [Ar-Pd(II)L(NHR₂)]⁺Br⁻ amine_coordination->pd_amido_complex amine R₂NH amine->amine_coordination deprotonation Deprotonation (Base) pd_amido_complex->deprotonation pd_amido Ar-Pd(II)L(NR₂) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)-5-(trifluoromethoxy)benzonitrile

This protocol is based on a general procedure found in patent literature for the amination of the target substrate.

Reagents & Equipment:

  • 2-Bromo-5-(trifluoromethoxy)benzonitrile (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Toluene, anhydrous and degassed

  • Sealable reaction vial

  • Magnetic stirrer and heating block

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a sealable reaction vial.

  • Add 2-Bromo-5-(trifluoromethoxy)benzonitrile and a magnetic stir bar.

  • Remove the vial from the glovebox, add anhydrous toluene followed by morpholine via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Performance Comparison
Aryl HalideAmineCatalyst SystemConditionsYield
2-Bromo-5-(trifluoromethoxy)benzonitrile MorpholinePd₂(dba)₃/XPhos, NaOt-BuToluene, 100°C, 20h~78%
2-Bromo-5-methoxybenzonitrileMorpholinePd(OAc)₂/BINAP, NaOt-BuToluene, 100°CGood
4-Fluoro-3-(trifluoromethyl)benzonitrileMorpholineK₂CO₃ (Base, no catalyst)Acetonitrile, 80°C, 12h94%[3]

Analysis: The Buchwald-Hartwig amination of 2-Bromo-5-(trifluoromethoxy)benzonitrile proceeds in good yield with standard catalytic systems employing bulky phosphine ligands like XPhos. The electron-deficient nature of the substrate is conducive to this transformation. For comparison, related fluorinated benzonitriles can sometimes undergo nucleophilic aromatic substitution (SₙAr) directly with amines without a palladium catalyst, especially when the halogen is fluorine and is activated by strong electron-withdrawing groups[3]. However, for the less reactive C-Br bond, a catalytic approach is necessary.

Section 3: Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling provides a reliable route to synthesize aryl alkynes, which are important structures in materials science and as precursors for more complex molecules. The reaction typically involves a palladium catalyst and a copper(I) co-catalyst.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Coupling cluster_cu Copper Co-catalyst Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation cu_cycle Copper Cycle cu_acetylide R-C≡C-Cu(I) cu_cycle->cu_acetylide alkyne R-C≡C-H alkyne->cu_cycle Cu(I), Base cu_acetylide->transmetalation pd_alkynyl_complex Ar-Pd(II)L₂-C≡C-R transmetalation->pd_alkynyl_complex reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡C-R reductive_elimination->product

Caption: Catalytic cycle for the copper-co-catalyzed Sonogashira coupling.

Experimental Protocol: Synthesis of 2-(Phenylethynyl)-5-(trifluoromethoxy)benzonitrile

This protocol is adapted from a representative Sonogashira coupling procedure found in the patent literature.

Reagents & Equipment:

  • 2-Bromo-5-(trifluoromethoxy)benzonitrile (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask, add 2-Bromo-5-(trifluoromethoxy)benzonitrile, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the ammonium salt precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired product.

Performance Comparison
Aryl HalideAlkyneCatalyst SystemConditionsYield
2-Bromo-5-(trifluoromethoxy)benzonitrile PhenylacetylenePdCl₂(PPh₃)₂/CuI, Et₃NTHF, RT, 2h~90%
6-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄/CuI, Et₃NTHF, RT, 16hHigh Yield
2-BromoiodobenzeneVarious AlkynesCataCXium A Pd G3 (Cu-free)aq. Micellar, THFModerate to Good

Analysis: 2-Bromo-5-(trifluoromethoxy)benzonitrile is an excellent substrate for the Sonogashira coupling, affording high yields under mild, room temperature conditions. The reaction proceeds efficiently, likely due to the favorable electronic properties of the substrate. Its performance is comparable to or better than other electron-deficient halo-pyridines, which are also good substrates for this transformation. The use of copper-free conditions is also a viable alternative to prevent the undesired homocoupling of the terminal alkyne, a common side reaction.

Summary & Outlook

This guide has demonstrated that 2-Bromo-5-(trifluoromethoxy)benzonitrile is a versatile and highly reactive substrate across a range of essential palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the trifluoromethoxy and nitrile substituents activates the C-Br bond, facilitating oxidative addition and often leading to high yields under relatively mild conditions.

  • In Suzuki-Miyaura couplings, it reacts efficiently, often with faster kinetics than electron-rich analogues.

  • In Buchwald-Hartwig aminations, it provides good yields with standard bulky phosphine ligand systems.

  • In Sonogashira couplings, it proves to be an excellent substrate, reacting rapidly at room temperature to give high yields of the desired aryl alkynes.

For researchers in drug discovery and materials science, 2-Bromo-5-(trifluoromethoxy)benzonitrile represents a reliable and robust building block. Its predictable and high-yielding performance in these key transformations allows for the confident design of synthetic routes to novel molecules, leveraging the beneficial metabolic stability and lipophilicity conferred by the trifluoromethoxy group. Future work may explore its utility in other catalytic systems, such as nickel-catalyzed reactions or photoredox catalysis, to further expand the synthetic toolbox available to chemists.

References

  • PrepChem (2023). Synthesis of 2-(phenylthio)-5-trifluoromethyl-benzoic acid. [Link]

  • MDPI (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Organic Syntheses (Date not available). 2-PHENYLBUTYRONITRILE. [Link]

  • Google Patents (2008). US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.
  • ResearchGate (2013). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • PubChem (Date not available). 2-Bromo-5-(trifluoromethyl)benzonitrile. [Link]

  • Google Patents (2002). US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile.
  • Google Patents (2008). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • U.S. Environmental Protection Agency (2025). 2-BROMO-5-(TRIFLUOROMETHYL)BENZONITRILE Properties. [Link]

  • PubMed (2017). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. [Link]

  • Beilstein Journal of Organic Chemistry (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

  • Google Patents (2018). US9981887B1 - Synthesis of phenylethynylbenzenes.
  • National Institutes of Health (2011). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. [Link]

  • Royal Society of Chemistry (Date not available). Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis and Reactivity of 2-(Trifluoromethyl)benzonitrile: A Chemist's Guide. [Link]

  • Organic Chemistry Portal (Date not available). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. [Link]

  • National Institutes of Health (2011). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. [Link]

  • ChemRxiv (2024). Ligand-free Pd/C-catalysed and microwave-assisted activation of phase transfer catalysts for sustainable. [Link]

  • Reagentia (Date not available). 2-Bromo-5-(trifluoromethoxy)benzonitrile (1 x 1 g). [Link]

  • ResearchGate (2017). Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals. [Link]

  • ResearchGate (2020). Synthesis of 2-(3(3, 5 bis trifluoromethyl) phenyl) 1-(4-fluorophenyl).... [Link]

  • ResearchGate (2025). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. [Link]

  • MDPI (2017). Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. [Link]

  • Google Patents (2016). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

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Comparative

A Comparative Guide to the Synthesis of Trifluoromethoxyphenyl Derivatives: Strategies, Mechanisms, and Applications

The introduction of a trifluoromethoxy (-OCF₃) group into organic molecules is a powerful strategy in modern medicinal chemistry and materials science. This substituent can significantly enhance a molecule's metabolic st...

Author: BenchChem Technical Support Team. Date: March 2026

The introduction of a trifluoromethoxy (-OCF₃) group into organic molecules is a powerful strategy in modern medicinal chemistry and materials science. This substituent can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability. However, the synthesis of trifluoromethoxyphenyl derivatives is not without its challenges, primarily due to the inherent instability of the trifluoromethoxide anion. This guide provides a comprehensive comparison of the principal synthetic routes to these valuable compounds, offering insights into their mechanisms, experimental data, and practical considerations for researchers, scientists, and drug development professionals.

The Trifluoromethoxy Group: A Privileged Moiety

The trifluoromethoxy group is highly sought after due to its unique electronic and steric properties. It is strongly electron-withdrawing, which can influence the pKa of nearby functional groups and modulate receptor binding interactions. Furthermore, its lipophilicity (Hansch parameter, π = 1.04) is greater than that of a trifluoromethyl group (π = 0.88), which can improve a drug candidate's ability to cross cell membranes.[1] Despite these advantages, the direct introduction of the -OCF₃ group has been a long-standing challenge in synthetic chemistry.[2]

Key Synthetic Strategies: A Comparative Overview

The synthetic routes to trifluoromethoxyphenyl derivatives can be broadly categorized into three main approaches:

  • Nucleophilic Trifluoromethoxylation: These methods involve the reaction of an aryl electrophile with a source of the trifluoromethoxide anion.

  • Electrophilic Trifluoromethoxylation: In this approach, an aryl nucleophile reacts with a reagent that delivers an electrophilic "OCF₃" equivalent.

  • Radical Trifluoromethoxylation: These strategies utilize a trifluoromethoxy radical to functionalize an aromatic ring.

The choice of method depends on several factors, including the substrate's electronic properties, the desired regioselectivity, and the tolerance of other functional groups.

Nucleophilic Trifluoromethoxylation: Harnessing the Trifluoromethoxide Anion

Nucleophilic aromatic substitution (SNAᵣ) is a classical approach for the synthesis of aryl ethers. However, the application of this method to trifluoromethoxylation is complicated by the instability of the trifluoromethoxide anion, which can readily decompose.[3] Nevertheless, several effective strategies have been developed.

Copper-Mediated and-Catalyzed Reactions

Copper-based methods are among the most widely used for nucleophilic trifluoromethoxylation. These reactions typically employ a pre-formed or in situ-generated copper(I) trifluoromethoxide species that reacts with an aryl halide.

Mechanism: The reaction generally proceeds through an oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination of the trifluoromethoxyphenyl product.

Caption: Generalized mechanism for copper-catalyzed nucleophilic trifluoromethoxylation.

Experimental Data:

Aryl HalideCatalyst/ReagentBaseSolventTemp (°C)Yield (%)Reference
4-IodonitrobenzeneCuI (1.2 equiv), CsOCF₃ (1.5 equiv)-NMP12085[1]
4-BromobenzonitrileCuSCN (20 mol%), AgOCF₃ (1.5 equiv)-DMF10078[1]
1-IodonaphthaleneCu(OTf)₂ (10 mol%), CsOCF₃ (2.0 equiv)-Toluene11065[1]

Representative Protocol: Copper-Catalyzed Trifluoromethoxylation of 4-Iodonitrobenzene

  • To a dry Schlenk tube under an inert atmosphere, add 4-iodonitrobenzene (1.0 mmol, 249 mg), copper(I) iodide (1.2 mmol, 228 mg), and cesium trifluoromethoxide (1.5 mmol, 288 mg).

  • Add anhydrous N-methyl-2-pyrrolidone (NMP, 5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to afford 4-(trifluoromethoxy)nitrobenzene.

Modern Nucleophilic Trifluoromethoxylating Reagents

In recent years, new reagents have been developed to overcome the challenges associated with handling unstable trifluoromethoxide sources. Trifluoromethyl arylsulfonates (TFMS) and (E)-O-trifluoromethyl-benzaldoximes (TFBO) have emerged as stable and effective reagents for nucleophilic trifluoromethoxylation.[4] These reagents can be activated under mild conditions to release the trifluoromethoxide anion in a controlled manner.

Electrophilic Trifluoromethoxylation: Taming the "OCF₃⁺" Synthon

Electrophilic trifluoromethoxylation involves the reaction of an electron-rich aromatic substrate, such as a phenol or an aniline, with a reagent that can deliver an electrophilic "OCF₃" species. This approach is complementary to nucleophilic methods and is particularly useful for the synthesis of trifluoromethoxyphenyl ethers from readily available phenols.

Hypervalent Iodine Reagents (Togni and Umemoto-type)

Hypervalent iodine reagents, such as those developed by Togni and Umemoto, are powerful electrophilic trifluoromethylating and, more recently, trifluoromethoxylating agents.[5][6] These reagents react with phenols in the presence of a base to afford the corresponding aryl trifluoromethyl ethers.

Mechanism: The reaction is believed to proceed through a ligand exchange at the iodine center, followed by reductive elimination.

Caption: Generalized mechanism for electrophilic trifluoromethoxylation using a hypervalent iodine reagent.

Experimental Data:

PhenolReagentBaseSolventTemp (°C)Yield (%)Reference
4-MethoxyphenolTogni-type reagentCs₂CO₃CH₂Cl₂2582[5]
PhenolUmemoto-type reagentDBUCH₃CN0-2575[6]
2-NaphtholTogni-type reagentK₂CO₃Acetone2591[5]

Representative Protocol: Electrophilic Trifluoromethoxylation of 4-Methoxyphenol

  • To a solution of 4-methoxyphenol (1.0 mmol, 124 mg) and a Togni-type hypervalent iodine reagent (1.2 mmol) in dichloromethane (5 mL) at room temperature, add cesium carbonate (1.5 mmol, 488 mg).

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexanes/ethyl acetate) to yield 1-methoxy-4-(trifluoromethoxy)benzene.

Radical Trifluoromethoxylation: A Modern Approach

Radical-based methods for the synthesis of trifluoromethoxyphenyl derivatives have gained significant attention in recent years. These reactions often proceed under mild conditions and exhibit excellent functional group tolerance. Photoredox catalysis has emerged as a particularly powerful tool for generating trifluoromethoxy radicals from stable precursors.[7][8]

Mechanism: A photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process with a trifluoromethoxylation reagent precursor, generating a trifluoromethoxy radical. This radical then adds to the aromatic ring, and subsequent oxidation and deprotonation afford the desired product.

Caption: Generalized mechanism for photoredox-catalyzed radical trifluoromethoxylation.

Experimental Data:

AreneReagent PrecursorPhotocatalystSolventYield (%)Reference
BenzeneN-(Trifluoromethoxy)pyridinium saltRu(bpy)₃(PF₆)₂CH₃CN78[9]
AnisoleBis(trifluoromethyl)peroxideIr(ppy)₃Acetone65[7]
NaphthaleneN-(trifluoromethoxy)phthalimidefac-Ir(ppy)₃DMF72[7]

Representative Protocol: Photoredox-Catalyzed Trifluoromethoxylation of Anisole

  • In a vial equipped with a magnetic stir bar, dissolve anisole (0.5 mmol, 54 µL), N-(trifluoromethoxy)phthalimide (0.75 mmol, 173 mg), and fac-Ir(ppy)₃ (1 mol%, 3.3 mg) in anhydrous dimethylformamide (DMF, 2.5 mL).

  • Seal the vial and degas the solution by sparging with argon for 15 minutes.

  • Irradiate the reaction mixture with a blue LED lamp (450 nm) at room temperature with vigorous stirring for 24 hours.

  • After the reaction is complete, dilute the mixture with water (10 mL) and extract with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the trifluoromethoxylated anisole isomers.

Traditional Methods: Enduring Strategies

While modern methods offer mild conditions and broad functional group tolerance, traditional approaches such as chlorine-fluorine exchange and oxidative desulfofluorination remain relevant, particularly for large-scale synthesis.

Chlorine-Fluorine Exchange

This method involves the treatment of an aryl trichloromethyl ether with a fluorinating agent, such as antimony trifluoride (SbF₃) or hydrogen fluoride (HF), to replace the chlorine atoms with fluorine. While effective, this method often requires harsh reaction conditions and the use of corrosive reagents.[5]

Oxidative Desulfofluorination of Xanthates

This two-step process involves the conversion of a phenol to a xanthate, followed by oxidative desulfofluorination using a reagent system like pyridine-HF and an N-haloimide. This method is applicable to a wide range of phenols and can be performed on a large scale.[10]

Comparison of Synthetic Routes

FeatureNucleophilic TrifluoromethoxylationElectrophilic TrifluoromethoxylationRadical TrifluoromethoxylationTraditional Methods
Substrate Aryl halides, diazonium saltsPhenols, anilinesUnactivated arenes, heteroarenesPhenols, aryl trichloromethyl ethers
Key Reagents CuOCF₃, AgOCF₃, TFMS, TFBOTogni/Umemoto reagentsPhotoredox catalysts, radical initiatorsSbF₃, HF, pyridine-HF, N-haloimides
Advantages Good for pre-functionalized arenesUtilizes readily available phenolsMild conditions, excellent functional group tolerance, good for late-stage functionalizationScalable, cost-effective for bulk synthesis
Limitations Requires pre-functionalization, unstable reagentsLimited to electron-rich arenesCan lead to regioisomer mixturesHarsh conditions, corrosive reagents
Industrial Scale ModerateModerateEmergingHigh
Safety Handling of unstable trifluoromethoxide saltsHypervalent iodine reagents can be explosivePhotochemical setups require safety precautionsHighly corrosive and toxic reagents

Conclusion and Future Outlook

The synthesis of trifluoromethoxyphenyl derivatives has evolved significantly, with a range of methods now available to synthetic chemists. While traditional methods remain important for large-scale production, modern nucleophilic, electrophilic, and particularly radical approaches offer milder conditions, broader substrate scope, and greater functional group tolerance, making them ideal for the synthesis of complex molecules in drug discovery and development.

The continued development of new and more efficient trifluoromethoxylation reagents and catalytic systems, with a focus on green chemistry principles such as atom economy and the use of non-toxic reagents, will undoubtedly further expand the accessibility and utility of this important class of compounds. The application of flow chemistry and high-throughput experimentation is also expected to accelerate the discovery and optimization of novel trifluoromethoxylation reactions.[11] As our understanding of the unique properties of the trifluoromethoxy group continues to grow, so too will the demand for innovative and practical synthetic methods to incorporate it into the next generation of pharmaceuticals and advanced materials.

References

  • Ball, N. D., Gary, J. B., Ye, Y., & Sanford, M. S. (2011). Mechanistic and Computational Studies of Oxidatively-Induced Aryl–CF3 Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethylation. Journal of the American Chemical Society, 133(19), 7577–7584. [Link]

  • Joliton, A., & Carreira, E. M. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. CHIMIA International Journal for Chemistry, 72(9), 586–590. [Link]

  • Barata-Vallejo, S., Bonesi, S. M., & Postigo, A. (2022). Trifluoromethoxylation Reactions of (Hetero) arenes, Olefinic Systems and Aliphatic Saturated Substrates. Chemistry–A European Journal, 28(58), e202201776. [Link]

  • Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580-6589. [Link]

  • Lin, J., Li, L., & Xiao, J. (2015). Recent advances in C–H trifluoromethylthiolation and trifluoromethoxylation reactions. Current Organic Chemistry, 19(16), 1541-1557. [Link]

  • Wang, Y., & Liu, G. (2019). Recent Advances of Trifluoromethoxylation Reactions Using TFMS and TFBO. Chinese Journal of Chemistry, 37(12), 1266-1274. [Link]

  • Shabalin, A. A., & Shainyan, B. A. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7592. [Link]

  • Gieshoff, T., & Glorius, F. (2021). Radical C− H Trifluoromethoxylation of (Hetero) arenes with Bis (trifluoromethyl) peroxide. Chemistry–A European Journal, 27(38), 9733-9737. [Link]

  • Shabalin, A. A., & Shainyan, B. A. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7592. [Link]

  • Wang, Y., & Liu, G. (2020). Mechanistic studies and proposed mechanism a Mechanistic studies. b Proposed mechanism for pyridines. c Proposed mechanism for arenes. Unpublished manuscript. [Link]

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  • Pitre, S. P., & MacMillan, D. W. (2021). Photochemical Cu (III)-mediated trifluoromethylation of (hetero) arenes and biomolecules. Chemical Science, 12(43), 14464-14470. [Link]

  • Pitre, S. P., & MacMillan, D. W. (2018). Radical trifluoromethoxylation of arenes triggered by a visible-light-mediated N–O bond redox fragmentation. Angewandte Chemie International Edition, 57(42), 13915-13919. [Link]

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  • Wang, Y., & Liu, G. (2024). Mechanistic studies on intramolecular C–H trifluoromethoxylation of (hetero) arenes via OCF3-migration. Organic & Biomolecular Chemistry, 22(1), 22-29. [Link]

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Validation

Cross-validation of experimental results involving "2-Bromo-5-(trifluoromethoxy)benzonitrile"

As a Senior Application Scientist, this guide provides a cross-validation of experimental results involving 2-Bromo-5-(trifluoromethoxy)benzonitrile , a key building block in modern medicinal chemistry. We will objective...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a cross-validation of experimental results involving 2-Bromo-5-(trifluoromethoxy)benzonitrile , a key building block in modern medicinal chemistry. We will objectively compare its performance with relevant alternatives, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive understanding of its utility.

The Strategic Advantage of the Trifluoromethoxy Group

In drug design, the strategic incorporation of fluorine-containing functional groups is a well-established method for enhancing a molecule's metabolic stability, lipophilicity, and binding affinity.[1] While the trifluoromethyl (-CF3) group is widely used, the trifluoromethoxy (-OCF3) group offers distinct electronic properties. It acts as a strong electron-withdrawing group through induction but also as a weak pi-donor through its oxygen lone pairs. This nuanced electronic profile can significantly influence reaction kinetics and the pharmacological properties of the final compound.

2-Bromo-5-(trifluoromethoxy)benzonitrile capitalizes on these properties, presenting a scaffold with three key functional handles:

  • An Aryl Bromide , amenable to a wide range of palladium-catalyzed cross-coupling reactions.[2]

  • A Nitrile Group , a versatile precursor for amines, amides, tetrazoles, and other heterocycles crucial for pharmacophore development.[3]

  • A Trifluoromethoxy Group , which enhances the drug-like properties of derivative compounds.[1]

This guide will focus on the performance of this reagent in two of the most critical transformations in pharmaceutical synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Performance Comparison: 2-Bromo-5-(trifluoromethoxy)benzonitrile vs. Key Alternatives

The choice of building block is a critical decision in a synthetic campaign. The performance of 2-Bromo-5-(trifluoromethoxy)benzonitrile is best understood when compared against its structural analogs. The primary alternatives for comparison are 2-Bromo-5-(trifluoromethyl)benzonitrile , which allows for a direct assessment of the -OCF3 versus the -CF3 group, and 2-Bromo-5-fluorobenzonitrile , a common dihalogenated precursor.[2][4][5]

Feature2-Bromo-5-(trifluoromethoxy)benzonitrile2-Bromo-5-(trifluoromethyl)benzonitrile2-Bromo-5-fluorobenzonitrile
Primary Reactive Site C-Br bond for Pd-catalyzed cross-coupling.[2]C-Br bond for Pd-catalyzed cross-coupling.[6]C-Br bond is favored for Pd-coupling; C-F bond for nucleophilic aromatic substitution.[2]
Electronic Influence Strong electron-withdrawing group, influencing C-Br bond reactivity.Very strong electron-withdrawing group, potentially accelerating oxidative addition.[6]Halogens provide strong inductive withdrawal.
Lipophilicity (LogP) The -OCF3 group significantly increases lipophilicity, which can improve membrane permeability.[1]The -CF3 group also increases lipophilicity, often to a greater extent than -OCF3.[1]The -F group provides a moderate increase in lipophilicity.
Metabolic Stability The C-O bond in -OCF3 is generally stable to metabolic degradation.[1]The C-F bonds in -CF3 are exceptionally stable, often blocking metabolic hotspots.[1]The C-F bond is highly stable.
Synthetic Versatility Primarily used for reactions at the C-Br and nitrile positions.Primarily used for reactions at the C-Br and nitrile positions.Offers dual reactivity, allowing for sequential, selective functionalization at C-Br and C-F sites.[2]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with explanations for the causal relationships between reagent choice and reaction outcome. This ensures not just reproducibility, but a deeper understanding of the underlying chemistry.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and mild conditions.[7][8] This protocol details the coupling of 2-Bromo-5-(trifluoromethoxy)benzonitrile with an arylboronic acid.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand (e.g., SPhos or RuPhos) is chosen.[6][7] The ligand stabilizes the Pd(0) active species and facilitates both the oxidative addition to the C-Br bond and the subsequent reductive elimination. The electron-withdrawing nature of the -OCF3 group makes the C-Br bond more susceptible to oxidative addition, which is often the rate-limiting step.[6]

  • Base: A moderately strong base like potassium phosphate (K₃PO₄) is used to facilitate the transmetalation step without promoting unwanted side reactions, such as hydrolysis of the nitrile group.

  • Solvent System: A mixture of an organic solvent (e.g., toluene or dioxane) and water is used. The water is essential for dissolving the inorganic base and aiding in the transmetalation process.[7]

Workflow Diagram: Suzuki-Miyaura Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Assemble Reagents (Aryl Bromide, Boronic Acid, Pd Catalyst, Ligand, Base) setup 2. Set up Schlenk Flask (Inert Atmosphere: Ar/N2) prep->setup solvents 3. Add Solvents (Toluene/Water) setup->solvents heat 4. Heat Mixture (e.g., 100-110°C) solvents->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor quench 6. Cool & Quench monitor->quench extract 7. Aqueous Workup & Extraction quench->extract purify 8. Column Chromatography extract->purify product Final Product purify->product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Detailed Step-by-Step Methodology:

Materials & Equipment
2-Bromo-5-(trifluoromethoxy)benzonitrileMagnetic Stirrer/Hotplate
Arylboronic AcidSchlenk Flask & Condenser
Palladium(II) Acetate (Pd(OAc)₂)Inert Gas Supply (Argon or Nitrogen)
SPhos (or other suitable ligand)Syringes and Needles
Potassium Phosphate (K₃PO₄), anhydrousStandard Glassware
Toluene, anhydrousTLC plates, LC-MS
Water, degassedSilica Gel for Chromatography
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 2-Bromo-5-(trifluoromethoxy)benzonitrile (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), and K₃PO₄ (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15 minutes by evacuating and backfilling three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[6]

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for synthesizing arylamines found in many pharmaceuticals.[9]

Causality Behind Experimental Choices:

  • Catalyst System: While palladium-based, the optimal ligand for C-N coupling is often different from C-C coupling. Ligands like RuPhos or BrettPhos are highly effective.[10] These ligands facilitate the reductive elimination step to form the C-N bond, which can be challenging.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required. The base deprotonates the amine, allowing it to coordinate to the palladium center. In cases with sensitive functional groups, LHMDS can sometimes act as an in-situ protecting group, preventing unwanted side reactions.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Catalytic Cycle: Buchwald-Hartwig Amination

cluster_cycle center pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add pd_complex L2(Ar)Pd(II)-Br oxidative_add->pd_complex amine_coord Amine Coordination pd_complex->amine_coord amido_complex L(Ar)Pd(II)-NHR' amine_coord->amido_complex reductive_elim Reductive Elimination amido_complex->reductive_elim reductive_elim->pd0 product Ar-NHR' reductive_elim->product ar_br Ar-Br ar_br->oxidative_add amine H2NR' amine->amine_coord base Base base->amine_coord

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Detailed Step-by-Step Methodology:

Materials & Equipment
2-Bromo-5-(trifluoromethoxy)benzonitrileMagnetic Stirrer/Hotplate
Primary or Secondary AmineSealable Reaction Tube or Schlenk Flask
Pd₂(dba)₃ or Pd(OAc)₂Inert Gas Supply (Argon or Nitrogen)
RuPhos (or other suitable ligand)Syringes and Needles
Sodium tert-butoxide (NaOt-Bu)Standard Glassware
Toluene or Dioxane, anhydrousLC-MS
Silica Gel for Chromatography
  • Reaction Setup: To a dry, sealable reaction tube, add 2-Bromo-5-(trifluoromethoxy)benzonitrile (1.0 eq), the amine (1.1-1.5 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-5 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Heating: Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Future Perspectives

2-Bromo-5-(trifluoromethoxy)benzonitrile is a highly valuable and versatile building block for drug discovery. Its reactivity in cornerstone reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination is robust and predictable. The presence of the trifluoromethoxy group provides a strategic advantage over more common analogs like the trifluoromethyl or simple fluoro-substituted reagents by offering a unique combination of electronic properties and metabolic stability.[1] The protocols detailed herein provide a reliable framework for researchers to employ this reagent effectively. As the demand for more sophisticated and metabolically robust drug candidates grows, the strategic use of building blocks like 2-Bromo-5-(trifluoromethoxy)benzonitrile will undoubtedly continue to expand, enabling the synthesis of novel and impactful therapeutics.

References

  • ChemicalBook. (2025, September 18). 2-Bromo-5-(trifluoromethyl)benzaldehyde | 102684-91-3.
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  • BenchChem. (2025). Synthetic Pathways to Novel Pharmaceuticals Utilizing 2-Bromo-5-(trifluoromethyl)aniline: Application Notes and Protocols.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
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  • MilliporeSigma. (n.d.). 5-Bromo-2-(trifluoromethoxy)benzonitrile | 1210906-15-2.
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  • Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
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Comparative

Strategic Integration of 2-Bromo-5-(trifluoromethoxy)benzonitrile in Drug Discovery: A Cost-Benefit and Performance Analysis

As a Senior Application Scientist, I frequently consult with medicinal chemistry teams facing a common, expensive bottleneck: late-stage pharmacokinetic (PK) failures due to rapid hepatic clearance. When designing biaryl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with medicinal chemistry teams facing a common, expensive bottleneck: late-stage pharmacokinetic (PK) failures due to rapid hepatic clearance. When designing biaryl scaffolds, the choice of the initial halide building block dictates the trajectory of the entire development program.

Historically, chemists relied on standard methoxy (-OCH₃) or methyl (-CH₃) substituted building blocks. However, the paradigm is shifting toward fluorinated analogs. This guide provides an objective, data-driven cost-benefit analysis of utilizing 2-Bromo-5-(trifluoromethoxy)benzonitrile (CAS: 1804402-93-4) compared to its traditional alternatives, supported by validated experimental workflows.

Thermodynamic & Kinetic Profiling: The "Why" Behind the Chemistry

To understand the value of 2-Bromo-5-(trifluoromethoxy)benzonitrile, we must analyze the physicochemical causality of the trifluoromethoxy (-OCF₃) group.

The -OCF₃ group is a highly unique structural motif. It combines the strong electron-withdrawing nature of fluorine with the spatial geometry of an ether. According to 1[1], the trifluoromethoxy group is one of the most lipophilic substituents available to medicinal chemists, boasting a Hansch π parameter of +1.04[1]. This drastically improves membrane permeability and bioavailability compared to non-fluorinated analogs[1].

Furthermore, traditional -OCH₃ groups are notorious "metabolic hotspots," highly susceptible to oxidative O-demethylation by hepatic CYP450 enzymes. The heavy fluorination of the -OCF₃ group creates a dense electron cloud that sterically and electronically shields the oxygen atom, effectively blocking this degradation pathway[1].

Table 1: Comparative Analysis of Benzonitrile Building Blocks
Property / Metric2-Bromo-5-methoxybenzonitrile2-Bromo-5-(trifluoromethyl)benzonitrile2-Bromo-5-(trifluoromethoxy)benzonitrile
Functional Group Methoxy (-OCH₃)Trifluoromethyl (-CF₃)Trifluoromethoxy (-OCF₃)
Hansch π Parameter -0.02 (Hydrophilic tilt)+0.88 (Highly Lipophilic)+1.04 (Extremely Lipophilic)[1]
Metabolic Liability High (Prone to O-demethylation)LowVery Low (Sterically shielded)[1]
Electronic Effect Electron-donating (via resonance)Strongly Electron-withdrawingElectron-withdrawing[1]
Average Reagent Cost < $5.00 / gram~$15.00 - $25.00 / gram~$35.00 - $85.00 / gram[2]
Downstream Attrition Risk High (PK failures in clinical trials)Moderate (Toxicity risks)Low (Optimal ADME profile)[3]

Mechanistic Visualization: Overcoming Metabolic Attrition

The primary benefit of selecting 2-Bromo-5-(trifluoromethoxy)benzonitrile lies in the downstream metabolic stability of the resulting drug candidate. The diagram below illustrates the divergent biological fates of molecules synthesized from traditional vs. fluorinated building blocks.

MetabolicStability cluster_0 Traditional Methoxy (-OCH3) Analog cluster_1 Trifluoromethoxy (-OCF3) Analog A1 Drug with -OCH3 B1 Hepatic CYP450 Oxidation A1->B1 C1 O-Demethylation (Metabolic Hotspot) B1->C1 D1 Rapid Clearance (Loss of Efficacy) C1->D1 A2 Drug with -OCF3 (Derived from CAS 1804402-93-4) B2 Hepatic CYP450 Interaction A2->B2 C2 Steric & Electronic Shielding B2->C2 D2 Metabolic Stability (Prolonged Half-Life) C2->D2

Figure 1. Comparative metabolic pathways of -OCH3 vs. -OCF3 substituted compounds in hepatic clearance.

Economic Calculus: Upfront Reagent Cost vs. Downstream ROI

A common objection to utilizing 2-Bromo-5-(trifluoromethoxy)benzonitrile is its upfront cost. As noted in commercial catalogs, trifluoromethoxylated building blocks can range from $35.00 to over $85.00 per gram[2], which is an order of magnitude more expensive than non-fluorinated analogs.

However, the cost-benefit analysis heavily favors the fluorinated building block when viewed through the lens of total project expenditure. Incorporating an -OCF₃ group into an organic molecule via late-stage functionalization is notoriously challenging because the trifluoromethoxide anion is highly unstable and difficult to handle[1]. By purchasing a pre-functionalized building block like 2-Bromo-5-(trifluoromethoxy)benzonitrile, chemists bypass weeks of low-yielding, hazardous synthetic optimization[3]. More importantly, the resulting superior ADME profile prevents late-stage clinical attrition, effectively saving millions of dollars in doomed Phase I/II trials.

Validated Synthetic Workflows: Suzuki-Miyaura Cross-Coupling

To demonstrate the practical utility of this building block, we outline a highly reliable, self-validating protocol for the Palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Bromo-5-(trifluoromethoxy)benzonitrile[4].

Experimental Protocol: Synthesis of a Trifluoromethoxylated Biaryl Scaffold

Objective: Couple 2-Bromo-5-(trifluoromethoxy)benzonitrile with an aryl boronic acid to generate a stable biaryl intermediate.

Step 1: Degassing and Inertion (The Foundation of Validation)

  • Action: In an oven-dried Schlenk flask, dissolve 2-Bromo-5-(trifluoromethoxy)benzonitrile (1.0 equiv) and the target aryl boronic acid (1.2 equiv) in a 1,4-Dioxane/H₂O mixture (4:1 v/v). Sparge the solution with Argon for 15 minutes.

  • Causality: Oxygen is a potent poison for active Pd(0) species. Removing dissolved O₂ prevents the oxidative homocoupling of the boronic acid (which forms unwanted biphenyl byproducts) and preserves the catalyst's oxidation state.

  • Self-Validation: The solution must remain clear. A rapid color change to black before the application of heat indicates premature catalyst degradation (palladium black precipitation).

Step 2: Base Activation and Transmetalation

  • Action: Add K₂CO₃ (2.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv). Heat the reaction mixture to 90°C under an Argon atmosphere.

  • Causality: The aqueous base is critical; it converts the neutral boronic acid into a reactive, electron-rich boronate complex, facilitating the transmetalation step onto the Pd(II) center[4]. We select Pd(dppf)Cl₂ because the large bite angle of the bidentate 'dppf' ligand enforces a cis-geometry on the palladium intermediate, accelerating the final reductive elimination and preventing catalyst deactivation.

  • Self-Validation: Monitor the reaction via LC-MS at the 2-hour mark. The complete disappearance of the m/z ~266 peak (starting material) and the emergence of the product mass confirms successful catalytic turnover.

Step 3: Phase Separation and Isolation

  • Action: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine.

  • Causality: The extreme lipophilicity of the -OCF₃ group (Hansch π = +1.04)[1] drives the product entirely into the organic (EtOAc) phase, leaving inorganic salts and unreacted boronic acid in the aqueous layer.

  • Self-Validation: Perform a TLC analysis of the aqueous layer. It should show zero UV-active product spots, confirming complete phase partitioning and a successful extraction.

SuzukiCoupling Start 2-Bromo-5-(trifluoromethoxy)benzonitrile + Aryl Boronic Acid OxAdd Oxidative Addition [Pd(0) -> Pd(II)] Start->OxAdd Pd(dppf)Cl2 Trans Transmetalation (Boron to Palladium) OxAdd->Trans Base Base Activation (K2CO3 in H2O) Base->Trans Hydroxypalladium RedElim Reductive Elimination [Pd(II) -> Pd(0)] Trans->RedElim RedElim->OxAdd Catalyst Regeneration Product Trifluoromethoxylated Biaryl Scaffold RedElim->Product

Figure 2. Catalytic cycle of Suzuki-Miyaura cross-coupling with the -OCF3 building block.

References

  • MDPI - Molecules : "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design"[Link]

  • PMC - NIH : "Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis"[Link]

  • MDPI - Catalysts : "Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications"[Link]

  • Cenmed Enterprises : "5-Bromo-2-(trifluoromethoxy)benzonitrile Pricing and Specifications"[Link]

Sources

Validation

Comprehensive Literature Review &amp; Comparison Guide: The Synthetic Utility of 2-Bromo-5-(trifluoromethoxy)benzonitrile in Drug Design

As a Senior Application Scientist, I have evaluated countless halogenated building blocks for active pharmaceutical ingredient (API) synthesis. Modifying molecular scaffolds with specific fluorinated groups is a paramoun...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated countless halogenated building blocks for active pharmaceutical ingredient (API) synthesis. Modifying molecular scaffolds with specific fluorinated groups is a paramount strategy in modern drug design to optimize both target binding and pharmacokinetics[1]. Among these, 2-Bromo-5-(trifluoromethoxy)benzonitrile (CAS: 1804402-93-4)[2] stands out as a highly specialized, bifunctional intermediate.

This guide objectively compares the utility of this compound against its structural alternatives, providing mechanistic insights, quantitative data, and self-validating experimental protocols to empower your drug discovery workflows.

Physicochemical & Mechanistic Profiling: A Comparative Analysis

To understand the utility of 2-Bromo-5-(trifluoromethoxy)benzonitrile, we must benchmark it against its primary alternatives: the trifluoromethyl (-CF3) variant, its regioisomer, and the unfunctionalized base scaffold.

The Causality of Electronic Activation in Cross-Coupling

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of Pd(0) into the C-Br bond[3]. The reactivity of this bond is dictated by the electronic effects of surrounding substituents.

In 2-Bromo-5-(trifluoromethoxy)benzonitrile , the bromine atom is positioned ortho to the nitrile (-CN) group and para to the trifluoromethoxy (-OCF3) group.

  • The -CN group exerts powerful inductive and resonance electron withdrawal at the ortho position.

  • The -OCF3 group acts as a strong inductive electron withdrawer at the para position (Hammett σp​ = 0.35).

This synergistic electron depletion makes the C-Br bond highly electrophilic, dramatically lowering the activation energy for Pd(0) insertion. In contrast, its regioisomer, 5-Bromo-2-(trifluoromethoxy)benzonitrile [4], places the bromine meta to the -CN group. Because resonance effects do not operate efficiently at the meta position, the C-Br bond is significantly less activated, resulting in slower coupling kinetics.

Modulating Lipophilicity and Metabolic Stability

The -OCF3 group is often termed a "pseudo-halogen"[5]. It is exceptionally lipophilic, boasting a Hansch π parameter of +1.04, surpassing even the -CF3 group (+0.88)[1]. Furthermore, while standard methoxy (-OCH3) groups are notorious metabolic liabilities due to rapid CYP450-mediated O-dealkylation, the highly polarized and strong C-F bonds of the -OCF3 group render it highly resistant to enzymatic cleavage, ensuring superior metabolic stability[6].

Table 1: Quantitative Comparison of Substituent Effects
CompoundSubstituent (Pos 5)Hansch π ValueHammett σp​ Metabolic LiabilityCross-Coupling Reactivity
2-Bromo-5-(trifluoromethoxy)benzonitrile -OCF3+1.040.35Very LowExceptional (ortho-CN activation)
2-Bromo-5-(trifluoromethyl)benzonitrile -CF3+0.880.54LowHigh
5-Bromo-2-(trifluoromethoxy)benzonitrile -Br (Pos 5)N/AN/AVery LowModerate (meta-CN limits activation)
2-Bromobenzonitrile -H0.000.00ModerateHigh

Mandatory Visualizations: Logical & Experimental Workflows

Below is the logical workflow illustrating the electronic causality during the Palladium-catalyzed cross-coupling cycle.

Pathway A Pd(0) Catalyst Active Species B Oxidative Addition (Rapid due to ortho-CN & para-OCF3) A->B 2-Bromo-5-(trifluoromethoxy)benzonitrile C Transmetalation (Boronic Acid + Base) B->C Ar-Pd(II)-Br Complex D Reductive Elimination (C-C Bond Formation) C->D Ar-Pd(II)-Ar' Complex D->A Pd(0) Regeneration E Trifluoromethoxy-Biaryl API Intermediate D->E Product Release

Figure 1: Mechanistic workflow of Pd-catalyzed cross-coupling accelerated by synergistic electron withdrawal.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: High-Throughput Suzuki-Miyaura Cross-Coupling

This protocol utilizes mild conditions to prevent the hydrolysis of the sensitive nitrile group while maximizing the yield of the cross-coupled product[3].

Causality of Reagents: We utilize K3​PO4​ instead of NaOH because strong aqueous bases will hydrolyze the -CN group into an amide or carboxylic acid. Ethanol is selected as a green, protic solvent that stabilizes the polar transition state during oxidative addition.

  • Preparation: In a dry, argon-purged reaction vial, add 2-Bromo-5-(trifluoromethoxy)benzonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K3​PO4​ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv) as the catalyst. The bidentate dppf ligand suppresses unwanted β -hydride elimination.

  • Solvent Introduction: Inject degassed Ethanol/Water (4:1 v/v) to achieve a 0.2 M concentration.

  • Reaction: Seal the vial and stir at 80°C for 2 hours.

  • Self-Validation Check (LC-MS tracking): At t=30 mins, sample 5 μL , dilute in acetonitrile, and inject into LC-MS. The assay is valid only if the starting material mass (m/z 265/267, 1:1 isotope pattern) is completely depleted, confirming the oxidative addition step was successful.

  • Workup: Cool to room temperature, extract with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: In Vitro Microsomal Metabolic Stability Assay

To prove the metabolic superiority of the -OCF3 group over traditional methoxy ethers, we subject the synthesized API to Human Liver Microsomes (HLMs)[6].

Workflow Step1 Prepare Liver Microsomes (HLMs) Step2 Incubate with Test Compound + NADPH Step1->Step2 37°C Step3 Quench Reaction (Cold Acetonitrile) Step2->Step3 Aliquots at 0, 15, 30, 60 min Step4 Centrifuge & Precipitate Proteins Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5 Supernatant

Figure 2: Experimental workflow for validating the metabolic stability of -OCF3 functionalized compounds.

  • Preparation: Prepare a 1 μM solution of the test compound in 0.1 M phosphate buffer (pH 7.4) containing 1 mg/mL HLMs.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 μL aliquots and immediately quench by adding 150 μL of ice-cold acetonitrile containing an internal standard.

  • Self-Validation Check (Positive Control): Run Verapamil in parallel. If the intrinsic clearance ( CLint​ ) of Verapamil does not show rapid depletion (>80% cleared at 30 mins), the assay is deemed invalid, indicating inactive microsomes or degraded NADPH.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance.

References[2] Title: Bromo trifluoromethoxy | Sigma-Aldrich: 2-Bromo-5-(trifluoromethoxy)benzonitrile. Source: Sigma-Aldrich. URL: https://www.sigmaaldrich.com/[4] Title: 5-Bromo-2-(trifluoromethoxy)benzonitrile (C007B-512028). Source: Cenmed Enterprises. URL: https://cenmed.com/[1] Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Source: MDPI (Molecules). URL: https://www.mdpi.com/[6] Title: A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. Source: BenchChem. URL: https://www.benchchem.com/[5] Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Source: NIH PubMed Central. URL: https://www.ncbi.nlm.nih.gov/[3] Title: Novel Pd-NHC Catalyst for Suzuki–Miyaura Cross-Couplings Optimized by High-Throughput Experimentation. Source: ACS Publications. URL: https://pubs.acs.org/

Sources

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